molecular formula C13H16N2O4 B028696 Phenylacetylglutamine-d5 CAS No. 1331909-01-3

Phenylacetylglutamine-d5

Katalognummer: B028696
CAS-Nummer: 1331909-01-3
Molekulargewicht: 269.31 g/mol
InChI-Schlüssel: JFLIEFSWGNOPJJ-CJMNRESHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Phenylacetylglutamine-d5, also known as this compound, is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 269.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-5-amino-5-oxo-2-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19)/t10-/m0/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLIEFSWGNOPJJ-CJMNRESHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)N[C@@H](CCC(=O)N)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547792
Record name N~2~-[(~2~H_5_)Phenylacetyl]-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331909-01-3
Record name N~2~-[(~2~H_5_)Phenylacetyl]-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of Phenylacetylglutamine in Cardiovascular Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylacetylglutamine (B1677654) (PAG), a gut microbiota-derived metabolite of the dietary amino acid phenylalanine, has emerged as a significant, independent risk factor for cardiovascular disease (CVD). Elevated plasma concentrations of PAG are strongly associated with an increased incidence of major adverse cardiovascular events (MACE), including myocardial infarction, stroke, and death. Mechanistically, PAG enhances platelet reactivity and promotes a prothrombotic state through its interaction with adrenergic receptors, primarily α2A, α2B, and β2 receptors, on platelets and potentially endothelial cells. This technical guide provides a comprehensive overview of the metabolic origins of PAG, its mechanistic role in CVD, detailed experimental protocols for its study, and a summary of key quantitative data from clinical investigations.

Metabolic Pathway of Phenylacetylglutamine

PAG is a product of co-metabolism between the gut microbiota and the host. Dietary phenylalanine that is not absorbed in the small intestine reaches the colon, where it is metabolized by gut bacteria into phenylacetic acid (PAA). PAA is then absorbed into the portal circulation and transported to the liver, where it is conjugated with glutamine to form phenylacetylglutamine, which then enters systemic circulation.[1][2]

Dietary_Phenylalanine Dietary Phenylalanine Gut_Microbiota Gut Microbiota Dietary_Phenylalanine->Gut_Microbiota Phenylacetic_Acid Phenylacetic Acid (PAA) Gut_Microbiota->Phenylacetic_Acid Metabolism Liver Liver Phenylacetic_Acid->Liver Absorption Phenylacetylglutamine Phenylacetylglutamine (PAG) Liver->Phenylacetylglutamine Conjugation with Glutamine Systemic_Circulation Systemic Circulation Phenylacetylglutamine->Systemic_Circulation

Caption: Metabolic pathway of Phenylacetylglutamine (PAG) formation.

Mechanistic Role of Phenylacetylglutamine in Cardiovascular Disease

The primary mechanism by which PAG contributes to CVD is through the enhancement of platelet activation and thrombosis potential.[3][4] PAG acts as a ligand for adrenergic receptors, which are G-protein coupled receptors (GPCRs), on the surface of platelets.[3][4]

Signaling Pathway in Platelets

PAG interacts with α2A-adrenergic receptors on platelets, which are coupled to the inhibitory G-protein, Gαi.[5][6] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Lower cAMP levels reduce the activity of protein kinase A (PKA), a key negative regulator of platelet activation. This disinhibition potentiates calcium release from intracellular stores in response to other platelet agonists, leading to a state of platelet hyper-responsiveness.[5] This heightened reactivity enhances key platelet functions such as aggregation, granule secretion, and thrombus formation.[4]

PAG Phenylacetylglutamine (PAG) alpha2A_AR α2A-Adrenergic Receptor PAG->alpha2A_AR Gai Gαi alpha2A_AR->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_release ↑ Ca²⁺ Release PKA->Ca_release Relieves Inhibition Platelet_Activation Platelet Hyper-responsiveness (Aggregation, Secretion) Ca_release->Platelet_Activation

Caption: PAG signaling pathway in platelets.
Potential Role in Endothelial Cells

While the primary focus has been on platelets, PAG's interaction with β2-adrenergic receptors suggests a potential role in endothelial cell dysfunction.[3][4][7] β2-adrenergic receptor signaling in endothelial cells is complex but can influence the production of nitric oxide (NO), a key vasodilator and inhibitor of platelet aggregation.[8] Dysregulation of this pathway by PAG could contribute to a prothrombotic and pro-inflammatory vascular environment. Further research is needed to fully elucidate this mechanism.

Quantitative Data from Clinical Studies

Multiple large-scale clinical studies have demonstrated a robust association between elevated plasma PAG levels and the risk of MACE. The following tables summarize key findings from these studies.

Study Cohort & SizeFollow-upKey FindingHazard Ratio (HR) / Odds Ratio (OR) [95% CI]Reference
Validation Cohort (n=4,000) 3 yearsIncreased risk of MACE with higher PAG levels.All Subjects (Q4 vs. Q1): HR: 2.80 [2.17–3.61][4]
Type 2 Diabetes (Q4 vs. Q1): HR: 2.73 [1.84–4.05][4]
Non-Diabetics (Q4 vs. Q1): HR: 2.18 [1.59–3.00][4]
SPUM-ACS Cohort (n=1,848) 1 yearPAG as an independent predictor of MACE in acute coronary syndrome patients.Adjusted HR: 1.8 [1.1–3.2][9]
Cleveland Cohort (Heart Failure, n=1,043) 5 yearsElevated PAG levels predict 5-year mortality in heart failure patients.Q4 vs. Q1: Adjusted HR: 1.64 [1.07–2.53][10][11]
Berlin Cohort (Heart Failure, n=~800) 3 yearsIncreased risk of HF hospitalization or all-cause mortality with higher PAG.Q4 vs. Q1: Adjusted HR: 1.92 [1.02-3.61][11]

Q1 and Q4 represent the lowest and highest quartiles of plasma PAG concentrations, respectively.

Study CohortConditionMedian PAG Concentration (μM)Reference
Healthy Controls -1.76[9]
Acute Coronary Syndrome Patients All1.92[9]
With MACE at 1 year2.63[9]
Died within 1 year3.1[9]
Ischemic Stroke Patients -2.0[12]
Healthy Controls -1.0[12]
Cleveland Cohort (Heart Failure) -4.2[11][13]
Berlin Cohort (Heart Failure) -3.2[11][13]

Experimental Protocols

Quantification of Phenylacetylglutamine in Plasma by LC-MS/MS

This protocol outlines a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of PAG in human plasma.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma_Sample Plasma Sample (e.g., 50 µL) IS_Addition Add Internal Standard (e.g., d5-PAG) Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation (e.g., with cold methanol) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject onto LC Column (e.g., C18 reverse-phase) Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Tandem Mass Spectrometry (MRM mode) Chromatographic_Separation->Mass_Spectrometry Data_Analysis Data Analysis and Quantification Mass_Spectrometry->Data_Analysis

Caption: Workflow for PAG quantification by LC-MS/MS.

Methodology:

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard (e.g., d5-PAG).[12]

    • Precipitate proteins by adding a four-fold volume of ice-cold methanol.[12]

    • Vortex and incubate at -20°C for at least 2 hours.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[12]

    • Transfer the supernatant to a new tube for analysis.[12]

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[12]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate PAG from other plasma components.

    • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).

    • Transitions: Monitor specific precursor-to-product ion transitions for both PAG and its internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of PAG.

    • Calculate the concentration of PAG in the plasma samples based on the ratio of the peak area of endogenous PAG to the peak area of the internal standard, interpolated from the standard curve.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of PAG on platelet aggregation.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[14][15]

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[14][15]

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.[14]

  • Aggregation Measurement:

    • Use a light transmission aggregometer, with PPP as a reference for 100% aggregation and PRP for 0% aggregation.[15][16]

    • Pre-warm PRP samples to 37°C.

    • Add PAG to the PRP at various concentrations and incubate for a short period.

    • Initiate platelet aggregation by adding a sub-maximal concentration of a platelet agonist (e.g., ADP, thrombin, collagen).[4]

    • Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Injury)

This protocol details a widely used mouse model to study the in vivo effects of PAG on thrombosis.[1][3][17]

Methodology:

  • Animal Preparation:

    • Anesthetize a mouse (e.g., C57BL/6) and surgically expose the common carotid artery.[1][17]

  • Induction of Thrombosis:

    • Apply a small piece of filter paper saturated with ferric chloride (FeCl3) solution (e.g., 5-10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[3][18] This induces oxidative injury to the vessel wall, initiating thrombus formation.

  • Measurement of Thrombosis:

    • Monitor blood flow in the carotid artery using a Doppler flow probe.[3]

    • The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow.

    • The effect of PAG can be assessed by administering it to the mice prior to the injury and comparing the time to occlusion with a vehicle-treated control group.

Conclusion and Future Directions

The gut microbiota-derived metabolite, phenylacetylglutamine, is a key player in the pathogenesis of cardiovascular disease. Its ability to enhance platelet reactivity through adrenergic receptor signaling provides a novel mechanistic link between gut dysbiosis and thrombotic events. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further investigate the role of PAG in CVD and to explore potential therapeutic strategies targeting its production or action. Future research should focus on elucidating the complete signaling cascade of PAG in both platelets and endothelial cells, identifying specific gut microbial species and enzymes responsible for PAA production, and developing targeted interventions to modulate PAG levels for cardiovascular prevention and treatment.

References

Phenylacetylglutamine Metabolism in the Gut Microbiome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylacetylglutamine (B1677654) (PAG) is a metabolite produced through the co-metabolism of dietary phenylalanine by the gut microbiome and the host. Emerging research has identified PAG as a significant bioactive molecule, particularly implicating it in the pathogenesis of cardiovascular diseases (CVD). This technical guide provides an in-depth overview of PAG metabolism, its physiological roles, and the experimental methodologies used to investigate this pathway. The document is intended for researchers, scientists, and drug development professionals interested in the gut microbiome's role in health and disease, with a focus on microbial-host co-metabolism and its therapeutic potential.

The Core Metabolic Pathway: From Diet to Bioactive Metabolite

The production of phenylacetylglutamine is a multi-step process that begins with the microbial metabolism of the essential amino acid phenylalanine, derived from dietary proteins found in foods such as meat, eggs, and dairy products.[1][2]

Microbial Conversion of Phenylalanine to Phenylacetic Acid

In the colon, gut bacteria metabolize phenylalanine into phenylpyruvic acid (PPY) through deamination, a reaction catalyzed by microbial enzymes like phenylalanine dehydrogenase and aromatic amino acid aminotransferase.[1][2] Subsequently, PPY is converted to phenylacetic acid (PAA) via two primary microbial pathways:[3][4]

  • Oxidative Decarboxylation: Catalyzed by phenylpyruvate:ferredoxin oxidoreductase (PPFOR).

  • Non-oxidative Decarboxylation: Catalyzed by phenylpyruvate decarboxylase (PPDC).

The genes encoding these enzymes are found across various bacterial phyla, including Bacteroidetes, Firmicutes, and Proteobacteria.[2][5]

Host Conjugation of Phenylacetic Acid to Phenylacetylglutamine

Following its production in the gut, PAA is absorbed into the portal circulation and transported to the liver and kidneys.[1][2] In these organs, host enzymes, specifically phenylacetyltransferase and glycine (B1666218) N-phenylacetyltransferase, catalyze the conjugation of PAA with the amino acid glutamine to form phenylacetylglutamine (PAG).[1][2] In rodents, PAA is predominantly conjugated with glycine to form phenylacetylglycine (PAGly).[1][2]

PAG_Metabolism Dietary Phenylalanine Dietary Phenylalanine Gut Microbiome Gut Microbiome Dietary Phenylalanine->Gut Microbiome Metabolism Phenylpyruvic Acid (PPY) Phenylpyruvic Acid (PPY) Gut Microbiome->Phenylpyruvic Acid (PPY) Deamination Phenylacetic Acid (PAA) Phenylacetic Acid (PAA) Phenylpyruvic Acid (PPY)->Phenylacetic Acid (PAA) PPFOR/PPDC Host (Liver, Kidney) Host (Liver, Kidney) Phenylacetic Acid (PAA)->Host (Liver, Kidney) Absorption Phenylacetylglutamine (PAG) Phenylacetylglutamine (PAG) Host (Liver, Kidney)->Phenylacetylglutamine (PAG) Conjugation with Glutamine

Figure 1: Phenylacetylglutamine (PAG) Metabolic Pathway.

Physiological Impact and Clinical Significance

Elevated circulating levels of PAG have been strongly associated with an increased risk for major adverse cardiovascular events (MACE), including heart attack, stroke, and death.[6][7] PAG has also been linked to heart failure, coronary artery disease, and thrombosis.[2][8]

Mechanism of Action in Cardiovascular Disease

The prothrombotic effects of PAG are mediated through its interaction with adrenergic receptors on platelets. Specifically, PAG acts on α2A, α2B, and β2-adrenergic receptors, enhancing platelet reactivity and increasing the potential for blood clot formation.[1][2][7] This signaling cascade represents a novel mechanism by which the gut microbiome can directly influence cardiovascular health.

PAG_Signaling_Pathway PAG Phenylacetylglutamine (PAG) Adrenergic_Receptors α2A, α2B, β2-Adrenergic Receptors on Platelets PAG->Adrenergic_Receptors Binds to GPCR_Signaling G-Protein Coupled Receptor Signaling Cascade Adrenergic_Receptors->GPCR_Signaling Activates Platelet_Activation Enhanced Platelet Reactivity GPCR_Signaling->Platelet_Activation Leads to Thrombosis Increased Thrombosis Potential Platelet_Activation->Thrombosis Contributes to CVD_Risk Increased Cardiovascular Disease Risk Thrombosis->CVD_Risk Results in

Figure 2: PAG Signaling Pathway in Platelets.

Data Presentation: Quantitative Analysis of PAG Levels

The following tables summarize quantitative data on PAG levels from various studies, providing a comparative overview for researchers.

Table 1: Plasma Phenylacetylglutamine (PAG) Levels in Human Cohorts

CohortConditionPAG Concentration (μmol/L)Reference
Nurses' Health StudyIncident Coronary Heart Disease (Cases)Higher vs. Controls (P < 0.05)[8]
Healthy ControlsLower vs. Cases[8]
Hypertensive PatientsHigh-Risk (MACE)≥ 1.047[9]
Low-Risk< 1.047[9]
Chronic Kidney DiseaseWith Cardiovascular DiseaseHigher vs. No CVD[10]
Acute Ischemic StrokePatientsMedian 2.0[11]
Healthy ControlsMedian 1.0[11]
Heart FailureWith Heart FailureHigher vs. No HF (P < 0.001)[12]
No Heart FailureLower vs. With HF[12]
Suspected Coronary Artery DiseaseObstructive CAD3.8[13]
Non-obstructive CAD2.04[13]

Table 2: Impact of Interventions on Phenylacetylglutamine (PAG) Levels

InterventionModelEffect on PAG LevelsReference
Antibiotic TreatmentHumanLowered PAG levels[5][7]
Plant-Based DietHumanAttenuated the association between high PAG and CHD risk[8]
Gnotobiotic vs. Conventional MiceMouse ModelSignificantly lower in germ-free mice[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of PAG metabolism.

Protocol 1: Quantification of Phenylacetylglutamine in Human Plasma by LC-MS/MS

This protocol is adapted from methodologies described for the targeted analysis of PAG.[11][12]

5.1.1 Sample Preparation

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold methanol (B129727) containing a deuterated internal standard (e.g., D5-PAG).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5.1.2 LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm; 2.6 μm).

    • Mobile Phase A: 0.1% acetic acid in water.

    • Mobile Phase B: 0.1% acetic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing over time to elute the analyte.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for PAG: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 265.1 -> 146.1).

    • Data Analysis: Quantify PAG concentration by comparing the peak area of the analyte to that of the internal standard.

Protocol 2: In Vitro Gut Microbiome Fermentation Model

This protocol provides a general framework for studying the production of PAA from phenylalanine by gut microbial communities.

5.2.1 Model Setup

  • Prepare a sterile, anaerobic fermentation medium that mimics the nutrient conditions of the human colon.

  • Inoculate the medium with a fresh fecal slurry from a healthy human donor.

  • Maintain the culture under strict anaerobic conditions (e.g., in an anaerobic chamber) at 37°C.

  • Allow the microbial community to stabilize for a defined period.

5.2.2 Experimental Procedure

  • Introduce a known concentration of phenylalanine into the fermentation vessel.

  • Collect samples from the culture at various time points.

  • Centrifuge the samples to pellet the bacterial cells and collect the supernatant.

  • Analyze the supernatant for the presence of PAA and other metabolites using LC-MS/MS or HPLC.

Protocol 3: Gnotobiotic Mouse Model for Studying PAG Production

This protocol outlines the use of gnotobiotic (germ-free or colonized with known microbial communities) mice to investigate the role of the gut microbiome in PAG synthesis.[2][15][16][17][18]

5.3.1 Animal Husbandry

  • House germ-free mice in sterile isolators.

  • Provide sterile food and water ad libitum.

  • Routinely monitor the germ-free status of the animals.

5.3.2 Experimental Colonization and Analysis

  • Colonize germ-free mice with a specific bacterial strain or a defined community of bacteria known to metabolize phenylalanine.

  • Maintain a control group of germ-free mice.

  • After a colonization period, collect plasma, urine, and fecal samples from both groups.

  • Quantify the levels of PAG, PAA, and phenylalanine in the collected samples using LC-MS/MS to determine the contribution of the specific microbiota to PAG production.

Protocol 4: Platelet Aggregation Assay

This protocol describes a method to assess the effect of PAG on platelet function using light transmission aggregometry.[4][10][17]

5.4.1 Preparation of Platelet-Rich Plasma (PRP)

  • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., sodium citrate).

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.

  • Carefully collect the PRP supernatant.

5.4.2 Aggregometry Procedure

  • Pre-warm the PRP to 37°C.

  • Place a cuvette with PRP in the aggregometer and establish a baseline reading.

  • Add a known concentration of PAG to the PRP and incubate for a short period.

  • Induce platelet aggregation by adding a sub-threshold concentration of a platelet agonist (e.g., ADP, collagen, or thrombin).

  • Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.

  • Compare the aggregation response in the presence and absence of PAG to determine its effect on platelet reactivity.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of a specific gut microbe in PAG metabolism.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Gnotobiotic Mice) cluster_functional Functional Analysis Isolate_Microbe Isolate Gut Microbe of Interest Culture_Microbe Culture Microbe with Phenylalanine Isolate_Microbe->Culture_Microbe Analyze_Metabolites_Invitro LC-MS/MS Analysis of Supernatant for PAA Culture_Microbe->Analyze_Metabolites_Invitro Colonize_GF_Mice Colonize Germ-Free Mice with Microbe Analyze_Metabolites_Invitro->Colonize_GF_Mice Confirm PAA Production Data_Integration Data Integration and Interpretation Analyze_Metabolites_Invitro->Data_Integration Collect_Samples Collect Plasma, Urine, and Feces Colonize_GF_Mice->Collect_Samples Analyze_Metabolites_Invivo LC-MS/MS Analysis for PAG and PAA Collect_Samples->Analyze_Metabolites_Invivo Platelet_Assay Platelet Aggregation Assay with PAG Analyze_Metabolites_Invivo->Platelet_Assay Confirm In Vivo PAG Production Analyze_Metabolites_Invivo->Data_Integration Receptor_Binding_Assay Adrenergic Receptor Binding/Activation Assay Platelet_Assay->Receptor_Binding_Assay Receptor_Binding_Assay->Data_Integration

Figure 3: Experimental Workflow for Investigating PAG Metabolism.

Conclusion and Future Directions

The gut microbiome-derived metabolite, phenylacetylglutamine, is a key player in host physiology, with significant implications for cardiovascular health. Understanding the intricacies of its metabolic pathway, from the specific microbial species and enzymes involved to its interaction with host receptors, opens up new avenues for therapeutic intervention. Future research should focus on identifying specific inhibitors of microbial PAA production, modulating the gut microbiome to reduce PAG levels through dietary or probiotic interventions, and further elucidating the downstream signaling pathways affected by PAG. This in-depth knowledge will be crucial for the development of novel diagnostic and therapeutic strategies targeting the gut microbiome to mitigate cardiovascular disease risk.

References

The Emergence of Phenylacetylglutamine as a Uremic Toxin and Cardiovascular Threat

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Phenylacetylglutamine (B1677654) (PAG), a metabolite derived from the microbial breakdown of dietary phenylalanine, has been identified as a significant uremic toxin with profound implications for cardiovascular health. Elevated circulating levels of PAG are strongly associated with an increased risk of major adverse cardiovascular events (MACE), including myocardial infarction, stroke, and overall mortality, particularly in individuals with chronic kidney disease (CKD). Mechanistically, PAG enhances platelet reactivity and thrombosis potential by acting as a negative allosteric modulator of the β2-adrenergic receptor (β2AR). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of phenylacetylglutamine as a key player in the gut-kidney-heart axis, offering insights for future therapeutic development.

Discovery and Clinical Association with Cardiovascular Disease

The identification of phenylacetylglutamine as a uremic toxin with cardiovascular implications arose from untargeted metabolomics studies aimed at discovering novel biomarkers for cardiovascular disease (CVD).[1][2][3] These studies revealed a strong and consistent association between elevated plasma concentrations of PAG and an increased risk for MACE.[1][3] This association is particularly pronounced in patients with chronic kidney disease (CKD), where impaired renal clearance leads to the accumulation of PAG.[4][5][6]

Quantitative Data on PAG and Cardiovascular Risk

The following tables summarize key quantitative findings from clinical studies investigating the association between phenylacetylglutamine levels and cardiovascular outcomes.

Table 1: Phenylacetylglutamine Levels in Patient Cohorts

CohortConditionPAG Concentration (Median/Range)Reference
Healthy and At-Risk Individuals-1-24 µM[2]
Ischemic Stroke PatientsStroke2.0 µmol/L[7]
Healthy ControlsNo Stroke1.0 µmol/L[7]
Acute Coronary Syndrome PatientsACS1.92 µM[8]
Healthy ControlsNo ACS1.76 µM[8]

Table 2: Association of Phenylacetylglutamine with Adverse Cardiovascular Outcomes

OutcomePatient PopulationHazard Ratio (HR) / Odds Ratio (OR) per 1-SD Increase in PAGp-valueReference
MortalityCKD Stages 1-5HR: 1.770.003[4][9]
Cardiovascular DiseaseCKD Stages 1-5HR: 1.79<0.001[4][9]
Major Adverse Cardiovascular Events (MACE) at 1-yearAcute Coronary SyndromeHR: 1.80.048[8]
Ischemic Stroke-OR: 9.362 (highest vs. lowest tertile)-[7]
Unfavorable Short-term Stroke Outcome-OR: 2.286 (highest vs. lowest tertile)-[7]

Mechanism of Action: A Novel Modulator of Adrenergic Signaling

Phenylacetylglutamine exerts its prothrombotic effects through a novel mechanism involving the modulation of adrenergic signaling in platelets.[1][5][10] It has been identified as a negative allosteric modulator (NAM) of the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) crucial for cardiovascular function.[11][12][13]

Signaling Pathway of Phenylacetylglutamine in Platelets

The binding of PAG to adrenergic receptors on platelets leads to their hyper-responsiveness to stimuli, thereby promoting aggregation and thrombosis.[1][5] The signaling cascade involves G-protein activation and downstream effector pathways. The prothrombotic effects of PAG can be mitigated by the use of beta-blockers, such as carvedilol, highlighting the therapeutic potential of targeting this pathway.[1]

PAG_Signaling_Pathway cluster_blood_vessel Blood Vessel cluster_platelet_membrane Platelet Membrane cluster_intracellular Intracellular Signaling PAG Phenylacetyl- glutamine (PAG) Adrenergic_Receptor Adrenergic Receptor (α2A, α2B, β2) PAG->Adrenergic_Receptor binds to Platelet Platelet G_Protein G-Protein Activation Adrenergic_Receptor->G_Protein activates Downstream_Effectors Downstream Effectors (e.g., PLC, Ca2+ mobilization) G_Protein->Downstream_Effectors activates Platelet_Activation Platelet Activation & Hyper-responsiveness Downstream_Effectors->Platelet_Activation Thrombosis Increased Thrombosis Potential Platelet_Activation->Thrombosis

PAG Signaling Pathway in Platelets

Experimental Protocols

The following sections detail the key experimental methodologies used to identify and characterize phenylacetylglutamine as a uremic toxin.

Quantification of Phenylacetylglutamine by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To accurately measure the concentration of PAG in biological samples (plasma, serum, urine).

Methodology:

  • Sample Preparation:

    • Thaw frozen plasma or serum samples on ice.

    • To 48 µL of diluted plasma (5 µL plasma and 43 µL ddH2O), add 2 µL of an internal standard (e.g., D5-PAGln, 1 ppm).[14]

    • Precipitate proteins by adding 150 µL of ice-cold methanol.[14]

    • Vortex the mixture for 1 minute and centrifuge at 21,000 x g for 15 minutes at 4°C.[14]

    • Transfer the supernatant to a clean vial for analysis.[14]

  • LC-MS Analysis:

    • Utilize a high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., AB SCIEX Qtrap 6500).[14]

    • Separation is achieved on a C18 column (e.g., Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm).[14]

    • Employ a gradient elution with mobile phases consisting of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B52724) (B).[14]

    • The elution program is as follows: 0–2.5 min, 5% B; 2.5–3 min, 5–95% B; 3–3.1 min, 95–5% B; 3.1–4 min, 5% B.[14]

    • Set the flow rate to 0.3 mL/min and the injection volume to 1 µL.[14]

    • Detect PAG in positive ion mode using multiple reaction monitoring (MRM).[14]

Ferric Chloride-Induced Arterial Thrombosis Mouse Model

Objective: To assess the in vivo prothrombotic effect of phenylacetylglutamine.

Methodology:

  • Animal Preparation:

    • Anesthetize a C57Bl/6 mouse with a suitable anesthetic cocktail (e.g., ketamine/xylazine).[4]

    • Make a midline cervical incision to expose the common carotid artery.[15]

  • Induction of Thrombosis:

    • Place a small piece of filter paper (e.g., 1x2 mm) saturated with ferric chloride (FeCl3) solution (e.g., 4% or 6%) onto the exposed carotid artery.[4][12]

    • After a defined period (e.g., 3 minutes), remove the filter paper and rinse the area with saline.[4][15]

  • Measurement of Thrombosis:

    • Monitor blood flow in the carotid artery using a Doppler flow probe.[12]

    • The time to vessel occlusion is the primary endpoint, indicating thrombus formation.[11]

Ferric_Chloride_Thrombosis_Workflow Start Start Anesthetize Anesthetize Mouse Start->Anesthetize Expose_Artery Expose Carotid Artery Anesthetize->Expose_Artery Apply_FeCl3 Apply FeCl3-soaked Filter Paper Expose_Artery->Apply_FeCl3 Remove_Paper Remove Filter Paper & Rinse Apply_FeCl3->Remove_Paper Monitor_Flow Monitor Blood Flow with Doppler Probe Remove_Paper->Monitor_Flow Record_Occlusion Record Time to Vessel Occlusion Monitor_Flow->Record_Occlusion End End Record_Occlusion->End

Ferric Chloride-Induced Thrombosis Model Workflow
Platelet Aggregation Assay

Objective: To measure the effect of phenylacetylglutamine on platelet aggregation in vitro.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

  • Aggregometry:

    • Use a light transmission aggregometer.

    • Calibrate the instrument with PPP (100% aggregation) and PRP (0% aggregation).

    • Pre-incubate PRP with varying concentrations of PAG or a vehicle control at 37°C with stirring.[16]

    • Initiate aggregation by adding a platelet agonist (e.g., ADP or collagen).[16]

    • Record the change in light transmission over time to generate an aggregation curve.[16]

    • The maximum percentage of aggregation is the primary endpoint.[16]

β-Arrestin Recruitment Assay

Objective: To determine if phenylacetylglutamine modulates β-arrestin recruitment to adrenergic receptors.

Methodology:

  • Cell Culture and Transfection:

    • Use a cell line (e.g., HEK293) stably or transiently expressing the β2-adrenergic receptor and a β-arrestin fusion protein (e.g., β-arrestin2-enzyme fragment).[17]

  • Assay Procedure:

    • Plate the cells in a multi-well plate.

    • Incubate the cells with PAG at various concentrations.

    • Stimulate the cells with a known β2AR agonist (e.g., isoproterenol).

    • Measure the recruitment of β-arrestin to the receptor using a detection system that generates a luminescent or fluorescent signal upon protein-protein interaction (e.g., PathHunter assay).[17][18]

    • A change in the signal in the presence of PAG indicates modulation of β-arrestin recruitment.

Cyclic AMP (cAMP) Assay

Objective: To assess the impact of phenylacetylglutamine on the downstream signaling of β-adrenergic receptors.

Methodology:

  • Cell Culture and Treatment:

    • Use cells expressing the β-adrenergic receptor of interest (e.g., β1-HEK293 or β2-HEK293).[13]

    • Pre-incubate the cells with PAG (e.g., 100 µM) for a specified time (e.g., 15 minutes).[13]

  • Agonist Stimulation and cAMP Measurement:

    • Stimulate the cells with increasing concentrations of a β-agonist (e.g., isoproterenol (B85558) or norepinephrine).[13]

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or luminescence-based).[19][20]

  • Data Analysis:

    • Generate dose-response curves for the β-agonist in the presence and absence of PAG.

    • A shift in the EC50 value indicates that PAG is modulating the receptor's response to the agonist.[13]

Conclusion and Future Directions

The discovery of phenylacetylglutamine as a uremic toxin that directly impacts cardiovascular health through the modulation of adrenergic signaling represents a significant advancement in our understanding of the gut-heart-kidney axis. The data strongly support a role for PAG in the pathogenesis of thrombosis and adverse cardiovascular events, particularly in the context of CKD.

For researchers and drug development professionals, these findings open up new avenues for therapeutic intervention. Targeting the production of PAG by the gut microbiota or blocking its interaction with adrenergic receptors could represent novel strategies to mitigate cardiovascular risk in high-risk populations. Further research is warranted to fully elucidate the complex interplay between PAG, the gut microbiome, and host physiology, and to translate these findings into clinically effective therapies.

References

Investigating the Origin of Circulating Phenylacetylglutamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Circulating Phenylacetylglutamine (B1677654) (PAG), a metabolite increasingly linked to cardiovascular disease, originates from a collaborative metabolic effort between the gut microbiota and the host. This technical guide provides an in-depth exploration of the biosynthetic pathway of PAG, methodologies for its study, and quantitative data relating to its presence in human populations. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research in this area.

Introduction

Phenylacetylglutamine (PAG) is a meta-organismal metabolite, meaning its synthesis requires both microbial and host enzymatic activities.[1][2] The growing body of evidence linking elevated plasma concentrations of PAG to an increased risk of major adverse cardiovascular events, including heart attack, stroke, and death, has made its origin and metabolic pathway a subject of intense scientific scrutiny.[3][4][5][6] This guide delineates the journey of PAG's precursor, the essential amino acid phenylalanine, through the gastrointestinal tract and into systemic circulation as PAG, and details the experimental approaches used to elucidate this pathway.

The Metabolic Pathway of Phenylacetylglutamine Synthesis

The production of circulating PAG is a multi-step process that begins with the dietary intake of protein.

Step 1: Microbial Conversion of Phenylalanine to Phenylacetic Acid

The initial and rate-limiting step in PAG synthesis is the conversion of dietary phenylalanine to phenylacetic acid (PAA) by the gut microbiota in the colon.[1][2] Unabsorbed phenylalanine from protein-rich foods, such as red and processed meat, serves as the primary substrate for this conversion.[1][4][7] This process involves two key enzymatic reactions:

  • Deamination: Phenylalanine is first deaminated to form phenylpyruvic acid (PPY).[2]

  • Decarboxylation: PPY is then decarboxylated to yield PAA. Two distinct microbial pathways have been identified for this crucial step[8][9]:

    • Oxidative Decarboxylation: Catalyzed by the enzyme phenylpyruvate:ferredoxin oxidoreductase (PPFOR) .[8][9]

    • Non-oxidative Decarboxylation: Catalyzed by the enzyme phenylpyruvate decarboxylase (PPDC) .[8][9]

Additionally, the porA gene found in some gut commensals like Clostridium sporogenes has been shown to be involved in PAA production.

Step 2: Host Conjugation of Phenylacetic Acid to Phenylacetylglutamine

Following its production in the gut, PAA is absorbed into the portal circulation and transported to the liver and kidneys.[2] In these organs, host enzymes catalyze the conjugation of PAA with the amino acid glutamine to form PAG.[2] The primary enzyme responsible for this reaction is phenylacetyltransferase (glutamine N-acetyltransferase) .[2] In rodents, PAA is predominantly conjugated with glycine (B1666218) to form phenylacetylglycine (PAGly).[2]

Below is a diagram illustrating the metabolic pathway of PAG synthesis.

PAG_Synthesis_Pathway Dietary_Phenylalanine Dietary Phenylalanine Gut_Microbiota Gut Microbiota Dietary_Phenylalanine->Gut_Microbiota Ingestion Phenylpyruvic_Acid Phenylpyruvic Acid (PPY) Gut_Microbiota->Phenylpyruvic_Acid Deamination Phenylacetic_Acid Phenylacetic Acid (PAA) Phenylpyruvic_Acid->Phenylacetic_Acid Decarboxylation (PPFOR/PPDC) Host_Liver_Kidney Host (Liver & Kidneys) Phenylacetic_Acid->Host_Liver_Kidney Absorption Phenylacetylglutamine Phenylacetylglutamine (PAG) Host_Liver_Kidney->Phenylacetylglutamine Conjugation (Phenylacetyltransferase) Glutamine Glutamine Glutamine->Phenylacetylglutamine Circulation Systemic Circulation Phenylacetylglutamine->Circulation

Metabolic pathway of Phenylacetylglutamine (PAG) synthesis.

Downstream Signaling: PAG and Platelet Activation

Elevated levels of circulating PAG are associated with an increased risk of thrombotic events. This is attributed to PAG's ability to enhance platelet activation and aggregation. PAG exerts its prothrombotic effects by interacting with adrenergic receptors on the platelet surface, specifically α2A, α2B, and β2 adrenergic receptors.[2] This interaction sensitizes platelets to agonists, leading to a heightened state of reactivity.

The following diagram illustrates the signaling pathway of PAG-mediated platelet activation.

PAG_Platelet_Activation cluster_platelet On Platelet Surface PAG Phenylacetylglutamine (PAG) Adrenergic_Receptors Adrenergic Receptors (α2A, α2B, β2) PAG->Adrenergic_Receptors Binds to Platelet Platelet Platelet_Activation Platelet Activation Platelet->Platelet_Activation Leads to Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation Thrombosis Increased Thrombosis Risk Platelet_Aggregation->Thrombosis

PAG-mediated platelet activation signaling pathway.

Quantitative Data on Circulating Phenylacetylglutamine

The concentration of PAG in circulation varies among individuals and is influenced by diet and underlying health conditions. The following tables summarize quantitative data from various studies.

Table 1: Plasma Phenylacetylglutamine Levels in Different Human Cohorts

CohortPAG Concentration (Median, µmol/L)Reference
Healthy Controls1.0[10]
Ischemic Stroke Patients2.0[10]
Healthy Controls411 ng/mL (~1.55 µmol/L)[6]
Ischemic Heart Disease Patients716 ng/mL (~2.70 µmol/L)[6]
Chronic Heart Failure Patients3.322 µM[5]
Healthy Controls1.249 µM[5]

Table 2: Influence of Diet on Plasma Phenylacetylglutamine Levels

Dietary ComponentAssociation with PAG LevelsReference
Total Red and Processed Meat IntakePositive[1][7]
Vegetable IntakeNegative[1][7]
Adherence to a Plant-Based DietAttenuates the association between high PAG and CHD risk[1][4][7]

Experimental Protocols

A variety of experimental techniques are employed to investigate the origin and physiological effects of PAG. Below are detailed methodologies for key experiments.

Quantification of Phenylacetylglutamine in Human Plasma by LC-MS/MS

This protocol describes the targeted quantification of PAG using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • To 100 µL of plasma, add 400 µL of a 1:1 (v/v) mixture of acetonitrile (B52724) and methanol (B129727) containing a deuterated internal standard (e.g., D5-phenylacetylglutamine).[10]

  • Vortex the mixture for 30 seconds and sonicate for 10 minutes.

  • Centrifuge at 12,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of a 1:1 (v/v) mixture of acetonitrile and water.

  • Vortex for 30 seconds, sonicate for 5 minutes, and centrifuge at 12,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography:

  • Column: Waters ACQUITY UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm) or equivalent.[10]

  • Mobile Phase A: 0.1% acetic acid in water.[10]

  • Mobile Phase B: 0.1% acetic acid in acetonitrile.[10]

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Injection Volume: 1-5 µL.[10]

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transition for PAG: m/z 265 -> 129.[11]

  • MRM Transition for D5-PAG (Internal Standard): m/z 270 -> 129.[11]

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of PAG to induce or enhance platelet aggregation.

  • Sample Preparation:

    • Collect whole blood into tubes containing 3.8% sodium citrate.[12]

    • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. The PPP is used to set the 100% aggregation baseline.[13]

  • Assay Procedure:

    • Pre-warm the PRP to 37°C in an aggregometer cuvette with a stir bar.

    • Add PAG at the desired concentration and incubate for a short period.

    • Add a sub-threshold concentration of a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.

    • Monitor the change in light transmission through the PRP sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[12][14]

  • Data Analysis:

    • The maximum percentage of aggregation and the area under the aggregation curve (AUC) are calculated.[12]

Experimental Workflow for Investigating PAG Origin

The following diagram outlines a typical experimental workflow to investigate the microbial and host contributions to circulating PAG.

PAG_Investigation_Workflow Start Hypothesis: Gut microbiota metabolize dietary phenylalanine to PAG Human_Studies Human Observational Studies Start->Human_Studies Animal_Studies Gnotobiotic Mouse Studies Start->Animal_Studies Enzymatic_Assays In Vitro Enzymatic Assays Start->Enzymatic_Assays Dietary_Analysis Dietary Intake Analysis (Food Frequency Questionnaires) Human_Studies->Dietary_Analysis Metabolomics Plasma Metabolomics (LC-MS/MS for PAG levels) Human_Studies->Metabolomics Microbiome_Analysis Fecal Microbiome Analysis (16S rRNA or Metagenomics) Human_Studies->Microbiome_Analysis Correlation Correlate PAG levels with diet and microbiome composition Dietary_Analysis->Correlation Metabolomics->Correlation Microbiome_Analysis->Correlation Conclusion Conclusion: Elucidate the specific microbial and host pathways of PAG synthesis Correlation->Conclusion Germ_Free Germ-Free Mice Animal_Studies->Germ_Free Mono_Colonization Mono-colonize with specific bacterial strains (e.g., C. sporogenes) Germ_Free->Mono_Colonization PAG_Measurement Measure PAG/PAGly levels in plasma and urine Mono_Colonization->PAG_Measurement Genetic_Manipulation Use bacterial strains with gene knockouts (e.g., Δppfor, Δppdc) Mono_Colonization->Genetic_Manipulation PAG_Measurement->Conclusion Genetic_Manipulation->PAG_Measurement Enzyme_Expression Express microbial enzymes (PPFOR, PPDC) Enzymatic_Assays->Enzyme_Expression Activity_Assay Measure enzyme activity with PPY as substrate Enzyme_Expression->Activity_Assay Activity_Assay->Conclusion

Experimental workflow for investigating the origin of PAG.

Conclusion

The synthesis of circulating Phenylacetylglutamine is a clear example of the intricate metabolic interplay between the gut microbiome and the host. Understanding the origin and metabolic pathway of PAG is crucial for developing therapeutic strategies to mitigate its prothrombotic effects and reduce the risk of cardiovascular disease. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this important metabolite and its role in human health and disease.

References

The Gut-Brain Connection: Phenylacetylglutamine's Role in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Phenylacetylglutamine (PAG), a metabolite derived from the microbial fermentation of dietary phenylalanine in the gut, has emerged as a significant player in the intricate communication network of the gut-brain axis. Elevated systemic levels of PAG have been increasingly associated with a spectrum of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. This technical guide synthesizes the current understanding of PAG's involvement in neurological pathologies, detailing its metabolic pathway, proposed mechanisms of action centering on neuroinflammation and adrenergic receptor signaling, and its potential as a biomarker and therapeutic target. This document provides a comprehensive overview of experimental protocols for PAG quantification and for studying its effects in preclinical models, alongside quantitative data and visual representations of key pathways to facilitate further research and drug development in this critical area.

Introduction

The gut microbiome's influence on host health and disease is a rapidly expanding field of research. Metabolites produced by the gut microbiota can enter systemic circulation and impact distal organs, including the brain. Phenylacetylglutamine (PAG) is one such metabolite, formed through a multi-step process involving both gut microbes and host enzymes. Dietary phenylalanine is first converted to phenylacetic acid (PAA) by gut bacteria. PAA is then absorbed into the bloodstream and conjugated with glutamine in the liver and kidneys to form PAG.[1] Evidence suggests that PAG can cross the blood-brain barrier, directly influencing neurological function.[1][2] This guide explores the accumulating evidence linking PAG to various neurological disorders and provides the technical details necessary for its further investigation.

Phenylacetylglutamine Metabolism and Transport

The synthesis of PAG is a prime example of host-microbe co-metabolism.

  • Microbial Phenylalanine Metabolism: Gut bacteria, including species from the families Clostridiaceae and Lachnospiraceae, possess the enzymatic machinery to metabolize the essential amino acid phenylalanine, derived from dietary proteins, into phenylacetic acid (PAA).[1]

  • Host-Mediated Conjugation: PAA is absorbed from the colon into the portal circulation and transported to the liver and kidneys. In these organs, PAA is conjugated with glutamine by the enzyme phenylacetyl-CoA:glutamine N-acetyltransferase to form PAG.[3] In rodents, PAA is primarily conjugated with glycine (B1666218) to form phenylacetylglycine (PAGly).[3]

  • Systemic Circulation and Blood-Brain Barrier Penetration: PAG is released into systemic circulation. Studies have detected both PAA and PAG in the cerebrospinal fluid (CSF) of humans and monkeys, indicating their ability to cross the blood-brain barrier.[1][2]

PAG_Metabolism Diet Dietary Protein (Phenylalanine) Gut Gut Microbiota Diet->Gut Metabolism PAA Phenylacetic Acid (PAA) Gut->PAA Blood Systemic Circulation PAA->Blood Absorption LiverKidney Liver & Kidneys (Host Enzymes) PAG Phenylacetylglutamine (PAG) LiverKidney->PAG Conjugation with Glutamine PAG->Blood Blood->LiverKidney BBB Blood-Brain Barrier Blood->BBB Brain Central Nervous System BBB->Brain Transport

Figure 1: Phenylacetylglutamine (PAG) Metabolic Pathway.

Association of Phenylacetylglutamine with Neurological Disorders

Elevated levels of PAG have been observed in several neurological conditions, suggesting a potential role in their pathophysiology.

Alzheimer's Disease (AD) and Cognitive Impairment

Studies have reported increased serum levels of PAG in patients with Alzheimer's disease and mild cognitive impairment.[4] This elevation is thought to be linked to alterations in glutamine homeostasis and may contribute to the neurodegenerative process.[4] In patients with chronic kidney disease, higher serum PAG levels are independently associated with poorer cognitive performance.[5]

Parkinson's Disease (PD)

Patients with Parkinson's disease have been found to have higher plasma concentrations of PAG compared to healthy controls.[6][7] These elevated levels correlate with the severity of motor symptoms and are associated with constipation, a common non-motor symptom of PD.[6] The increase in PAG is thought to reflect an upregulation of proteolytic metabolism by the gut microbiota in PD patients.[6]

Multiple Sclerosis (MS)

High levels of PAG have been detected in the cerebrospinal fluid and plasma of multiple sclerosis patients.[8] It is hypothesized that PAG, along with other microbial metabolites, may be neurotoxic and contribute to the destruction of the myelin sheath that protects nerves. The levels of these metabolites have been shown to correlate with biomarkers of neurodegeneration in MS.[9]

Stroke and Cerebrovascular Disease

Elevated plasma PAG levels have been identified as a novel biomarker in acute ischemic stroke.[10] Higher concentrations of PAG are associated with stroke severity and unfavorable short-term outcomes.[10] In patients with type 2 diabetes, who are at an increased risk for stroke, gut dysbiosis is linked to elevated PAG, which may exacerbate brain infarction by promoting the formation of neutrophil extracellular traps (NETs), systemic inflammation, and oxidative stress.[11][12]

Quantitative Data on Phenylacetylglutamine Levels

The following table summarizes quantitative data on PAG levels in patients with neurological disorders compared to healthy controls from various studies.

Neurological DisorderSample TypePatient Group (n)Control Group (n)PAG Concentration (Patient)PAG Concentration (Control)Fold Change/SignificanceReference
Ischemic StrokePlasma15050Higher (Untargeted)Lower (Untargeted)p < 0.001[10]
Ischemic StrokePlasma7512002.0 [1.2–3.3] μmol/L (Median [IQR])1.0 [0.5–1.9] μmol/L (Median [IQR])p < 0.001[10]
Parkinson's DiseasePlasma250250HigherLowerSignificantly Higher[6]
Ischemic Stroke with T2DPlasma3550 (IS without T2D)Significantly HigherLowerp < 0.05[13]
Alzheimer's DiseaseSerumNot specifiedNot specifiedIncreased-Discriminant Metabolite[4]
Multiple SclerosisCSF & PlasmaNot specifiedNot specifiedHigh Levels--[8][9]
Stroke (Age-related)Plasma121 (in quartiles)-186.87 ± 95.49 μmol/L (35-54 yrs) to 433.11 ± 474.03 μmol/L (69-87 yrs)-p = 0.004[3]

Proposed Mechanisms of Action

The detrimental effects of elevated PAG in the central nervous system are thought to be mediated primarily through its interaction with adrenergic receptors and the subsequent modulation of neuroinflammatory processes.

Adrenergic Receptor Signaling

PAG has been shown to act as a ligand for G-protein coupled receptors, including α2A, α2B, and β2-adrenergic receptors (ADRs).[14][15] In the context of neurological disorders, the interaction with β2-adrenergic receptors on microglia is of particular interest.[16]

Neuroinflammation

Microglia, the resident immune cells of the CNS, express β2-adrenergic receptors.[2] The binding of PAG to these receptors can modulate microglial activity. Interestingly, the downstream effects of β2-ADR activation in microglia appear to be context-dependent. Some studies suggest that β2-ADR activation can be anti-inflammatory, suppressing the production of pro-inflammatory cytokines.[2] Conversely, other research indicates that β2-ADR agonists can induce a pro-inflammatory response in microglia through an ERK-dependent pathway, leading to the production of reactive oxygen species (ROS) via NADPH oxidase.[4][14] In the context of intracerebral hemorrhage, supplementation with PAG has been shown to reduce neuroinflammation and promote a shift of microglia towards an anti-inflammatory phenotype via β2-ADR signaling.[16] This suggests a complex regulatory role for PAG in neuroinflammation that may depend on the specific pathological context.

PAG_Signaling cluster_pro Pro-inflammatory Effects cluster_anti Anti-inflammatory Effects PAG Phenylacetylglutamine (PAG) Beta2AR β2-Adrenergic Receptor PAG->Beta2AR Binds to Microglia Microglia GPCR G-Protein Coupled Signaling Beta2AR->GPCR ERK ERK Pathway GPCR->ERK PKA PKA Pathway GPCR->PKA NADPH_Oxidase NADPH Oxidase Activation ERK->NADPH_Oxidase ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α) ERK->ProInflammatory AntiInflammatory Anti-inflammatory Phenotype PKA->AntiInflammatory Promotes ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage ProInflammatory->Neuronal_Damage Experimental_Workflow cluster_FMT Fecal Microbiota Transplantation (Optional) cluster_ICH Intracerebral Hemorrhage Model cluster_Analysis Analysis Donor Donor Mice (e.g., High PAG producers) FMT Fecal Slurry Preparation & Gavage Donor->FMT Recipient Recipient Mice (e.g., Germ-free or Antibiotic-treated) ICH_Induction Stereotaxic Injection of Collagenase Recipient->ICH_Induction FMT->Recipient PAG_Admin PAG Administration (e.g., i.p. injection) ICH_Induction->PAG_Admin Behavioral Neurological Deficit Assessment PAG_Admin->Behavioral Tissue Brain Tissue Collection Behavioral->Tissue PAG_Quant PAG Quantification (Plasma/CSF by LC-MS/MS) Behavioral->PAG_Quant IF Immunofluorescence (Iba1 Staining) Tissue->IF Microscopy Confocal Microscopy & Image Analysis IF->Microscopy

References

Methodological & Application

Application Notes and Protocols for Phenylacetylglutamine-d5 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Phenylacetylglutamine (B1677654) (PAG) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol leverages Phenylacetylglutamine-d5 (PAG-d5) as a stable isotope-labeled internal standard to ensure accuracy and reproducibility.

Introduction

Phenylacetylglutamine (PAG) is a gut microbiota-derived metabolite that has been increasingly linked to cardiovascular and metabolic diseases.[1][2] Accurate quantification of PAG in biological samples is crucial for understanding its physiological roles and its potential as a biomarker. LC-MS/MS offers high sensitivity and selectivity for this purpose, and the use of a stable isotope-labeled internal standard like PAG-d5 is essential to correct for variability during sample preparation and analysis.[3][4]

Metabolic Pathway of Phenylacetylglutamine

PAG is a product of the co-metabolism of dietary phenylalanine by gut microbes and host enzymes. In the colon, gut microbiota convert phenylalanine into phenylacetic acid (PAA).[1][5] PAA is then absorbed into the bloodstream and transported to the liver and kidneys, where it is conjugated with glutamine to form Phenylacetylglutamine.[5]

PAG_Metabolism Dietary_Phe Dietary Phenylalanine Gut_Microbiota Gut Microbiota Dietary_Phe->Gut_Microbiota PAA Phenylacetic Acid (PAA) Gut_Microbiota->PAA Metabolism Liver_Kidney Liver & Kidney PAA->Liver_Kidney PAG Phenylacetylglutamine (PAG) Liver_Kidney->PAG Conjugation Glutamine Glutamine Glutamine->Liver_Kidney

Figure 1: Metabolic pathway of Phenylacetylglutamine (PAG) formation.

Experimental Workflow for PAG Quantification

The general workflow for quantifying PAG using LC-MS/MS with PAG-d5 as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Urine) Spike Spike with PAG-d5 Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., Methanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (PAG / PAG-d5) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 2: Experimental workflow for PAG quantification by LC-MS/MS.

Detailed Experimental Protocols

Materials and Reagents
  • Phenylacetylglutamine (PAG) standard

  • This compound (PAG-d5) internal standard

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid or acetic acid

  • Biological matrix (e.g., human plasma, urine)

Sample Preparation Protocol (Plasma)

This protocol is adapted from a method used for analyzing PAG in human plasma.[6]

  • Thaw plasma samples on ice.

  • To 48 µL of diluted plasma (5 µL plasma and 43 µL of water), add 2 µL of PAG-d5 internal standard solution (e.g., 1 ppm in methanol).

  • Add 150 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 21,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Sample Preparation Protocol (Urine)

This protocol is based on a method for quantifying PAG in human urine.[7][8][9]

  • Thaw urine samples on ice.

  • Centrifuge the urine sample to pellet any precipitate.

  • Dilute the urine supernatant with LC-MS grade water (e.g., 1:10 dilution).

  • To a specific volume of the diluted urine, add a known amount of PAG-d5 internal standard solution.

  • Vortex the mixture.

  • The sample is ready for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are example LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)[6]
Mobile Phase A 0.1% acetic acid or formic acid in water[6]
Mobile Phase B 0.1% acetic acid or formic acid in acetonitrile[6]
Gradient A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.[6]
Flow Rate 0.3 mL/min[6]
Injection Volume 1-5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[7]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions PAG: m/z 265 > 129[7]PAG-d5: m/z 270 > 129[7]
Ion Source Parameters Optimize for the specific instrument. Example parameters include: CUR: 40 psi, ISVF: 5500 V, GS1: 60 psi, GS2: 55 psi, TEM: 550°C.[6]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of PAG using PAG-d5 as an internal standard.

Table 1: Calibration Curve and Linearity

AnalyteMatrixCalibration Range (ng/mL)Linearity (r²)Reference
PhenylacetylglutamineUrine1 - 1000> 0.99[7][9]
PhenylacetylglutaminePlasma5 - 400> 0.99[6]

Table 2: Limits of Detection and Quantification

AnalyteMatrixLLOQ (ng/mL)Reference
PhenylacetylglutamineUrine1[7][9]

Table 3: Precision and Accuracy

AnalyteMatrixQC Level (ng/mL)Intra-day CV (%)Inter-day CV (%)Accuracy (%)Reference
PhenylacetylglutaminePlasmaLow, Medium, High0.8 - 1.44.0 - 6.0Not specified[6]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Phenylacetylglutamine in biological matrices by LC-MS/MS. The detailed protocols and performance data presented here serve as a valuable resource for researchers and scientists in the fields of clinical research and drug development. The ability to accurately measure PAG levels will facilitate further investigation into its role in health and disease.

References

Application Notes and Protocols for the Quantitative Analysis of Phenylacetylglutamine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetylglutamine (PAG) is a gut microbiota-derived metabolite that has garnered significant interest in the scientific community due to its association with various physiological and pathological processes. It is formed in the liver through the conjugation of phenylacetic acid, a product of bacterial metabolism of dietary phenylalanine, and glutamine. Elevated plasma levels of PAG have been linked to cardiovascular diseases and stroke, making it a crucial biomarker for clinical research and drug development.

This document provides a detailed application note and protocol for the quantitative analysis of Phenylacetylglutamine in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity, specificity, and throughput, making it suitable for both research and regulated bioanalytical laboratories.

Experimental Protocols

Materials and Reagents
  • Phenylacetylglutamine (PAG) reference standard

  • Phenylacetylglutamine-d5 (PAG-d5) internal standard (IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, deionized or Milli-Q

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes

  • 96-well plates

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer (e.g., Sciex QTRAP 6500 or equivalent)

  • Analytical column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of PAG in methanol.

  • Prepare a 1 mg/mL stock solution of PAG-d5 (Internal Standard, IS) in methanol.

Working Solutions:

  • Prepare intermediate working solutions of PAG by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to achieve the desired concentrations for calibration standards and quality control (QC) samples.

  • Prepare an IS working solution by diluting the PAG-d5 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate PAG working solutions to achieve a concentration range of, for example, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma. For example, 3 ng/mL (Low QC), 80 ng/mL (Mid QC), and 800 ng/mL (High QC).

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL PAG-d5 in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a 96-well plate for UPLC-MS/MS analysis.

Alternatively, a protein precipitation method using a mixture of acetonitrile and methanol can be employed[1].

UPLC-MS/MS Method

UPLC Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • PAG: m/z 265.1 → 120.1

    • PAG-d5 (IS): m/z 270.1 → 125.1

  • Key MS Parameters:

    • Curtain Gas: 30 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • Declustering Potential (DP): 80 V

    • Collision Energy (CE): 25 V

Data Presentation

Table 1: UPLC-MS/MS Method Validation Parameters for Phenylacetylglutamine in Human Plasma
Validation ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL[2]
Intra-day Precision (%CV) < 8.5%[1]
Inter-day Precision (%CV) < 4.0%[1]
Intra-day Accuracy (% Bias) Within ±15%
Inter-day Accuracy (% Bias) Within ±15%
Recovery 96.4% to 106%[1]
Matrix Effect Compensated by stable isotope-labeled internal standard
Freeze-Thaw Stability (3 cycles) Stable
Short-Term Stability (Room Temp, 24h) Stable
Long-Term Stability (-80°C, 6 months) Stable[3]

Note: The presented data is a compilation from multiple sources to provide a comprehensive overview. Specific results may vary based on the laboratory, instrumentation, and exact protocol used.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma_sample 50 µL Human Plasma (Blank, Standard, QC, or Unknown) add_is Add 150 µL IS Solution (100 ng/mL PAG-d5 in ACN) plasma_sample->add_is Protein Precipitation vortex Vortex Mix (30 seconds) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant_transfer Transfer Supernatant to 96-well Plate centrifuge->supernatant_transfer uplc_ms Inject 5 µL into UPLC-MS/MS System supernatant_transfer->uplc_ms data_acquisition Data Acquisition (MRM Mode) uplc_ms->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing

Figure 1: Experimental workflow for the quantitative analysis of Phenylacetylglutamine in human plasma.

validation_parameters method_validation Bioanalytical Method Validation selectivity Selectivity method_validation->selectivity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision linearity Linearity & Range method_validation->linearity lloq LLOQ method_validation->lloq recovery Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect stability Stability method_validation->stability

Figure 2: Key parameters for bioanalytical method validation.

References

Application Note: Quantitative Analysis of Phenylacetylglutamine in Human Plasma and Urine using a Stable Isotope Dilution Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of Phenylacetylglutamine (B1677654) (PAG) in human plasma and urine samples. The method employs a stable isotope dilution technique coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Phenylacetylglutamine, a gut microbiota-derived metabolite of phenylalanine, has garnered significant interest as a potential biomarker in cardiovascular, cerebrovascular, and neurological diseases.[1][2][3] This robust and reproducible method, utilizing a deuterated internal standard, is suitable for both large-scale epidemiological studies and clinical research applications.

Introduction

Phenylacetylglutamine (PAG) is a metabolite produced from the microbial breakdown of dietary phenylalanine in the gut.[1][3][4][5] The resulting phenylacetic acid (PAA) is absorbed into circulation and conjugated with glutamine in the liver and kidneys to form PAG.[1][3] Elevated levels of PAG have been associated with an increased risk of major adverse cardiovascular events, heart failure, and stroke, making it a metabolite of significant clinical interest.[1][2][6][7]

The stable isotope dilution LC-MS/MS method offers high analytical specificity and accuracy for the quantification of small molecules like PAG in complex biological matrices.[8] This is achieved by spiking the sample with a known concentration of a stable isotope-labeled version of the analyte, which serves as an internal standard. This internal standard behaves almost identically to the endogenous analyte during sample preparation and analysis, correcting for any variations in extraction efficiency and instrument response.[8]

Experimental Workflow

A generalized workflow for the quantification of Phenylacetylglutamine using a stable isotope dilution LC-MS/MS method is presented below.

PAG_Quantification_Workflow Figure 1: Experimental Workflow for PAG Measurement Sample_Collection Sample Collection (Plasma or Urine) Internal_Standard Addition of Internal Standard (D5-Phenylacetylglutamine) Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with ice-cold methanol) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: A schematic of the experimental workflow for Phenylacetylglutamine quantification.

Phenylacetylglutamine Biosynthesis Pathway

The formation of Phenylacetylglutamine is a multi-step process involving both the gut microbiota and host metabolism.

PAG_Biosynthesis_Pathway Figure 2: Phenylacetylglutamine Biosynthesis Dietary_Protein Dietary Protein (e.g., meat, dairy) Phenylalanine Phenylalanine (Phe) Dietary_Protein->Phenylalanine Gut_Microbiota Gut Microbiota Phenylalanine->Gut_Microbiota Phenylpyruvic_Acid Phenylpyruvic Acid (PPY) Gut_Microbiota->Phenylpyruvic_Acid Deamination Phenylacetic_Acid Phenylacetic Acid (PAA) Phenylpyruvic_Acid->Phenylacetic_Acid Decarboxylation Systemic_Circulation Systemic Circulation Phenylacetic_Acid->Systemic_Circulation Liver_Kidney Liver and Kidney Systemic_Circulation->Liver_Kidney Phenylacetylglutamine Phenylacetylglutamine (PAGln) Liver_Kidney->Phenylacetylglutamine Conjugation Glutamine Glutamine Glutamine->Liver_Kidney

Caption: The biosynthesis pathway of Phenylacetylglutamine from dietary phenylalanine.

Protocol: Quantification of Phenylacetylglutamine in Human Plasma

This protocol is adapted from methodologies described in the scientific literature.[2][9]

1. Materials and Reagents

  • Phenylacetylglutamine (PAG) analytical standard

  • D5-Phenylacetylglutamine (D5-PAG) internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma samples (stored at -80°C)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 48 µL of diluted plasma (5 µL plasma and 43 µL of ultrapure water).[2][10]

  • Add 2 µL of 1 ppm D5-PAG internal standard solution.[2][10]

  • Add 150 µL of ice-cold methanol to precipitate proteins.[2][9][10]

  • Vortex the mixture for 1 minute.[2][10]

  • Centrifuge at 21,000 x g for 15 minutes at 4°C.[2][10]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[2][9][10]

3. LC-MS/MS Analysis

  • LC System: Waters ACQUITY UPLC or equivalent

  • MS System: AB SCIEX Qtrap 6500 or equivalent triple quadrupole mass spectrometer[2][10]

  • Column: Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm) or equivalent[2][10]

  • Mobile Phase A: 0.1% acetic acid in water[2][10]

  • Mobile Phase B: 0.1% acetic acid in acetonitrile[2][10]

  • Flow Rate: 0.3 mL/min[2][10]

  • Injection Volume: 1 µL[2][10]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2][11]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[2][11]

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.0 - 2.55
2.5 - 3.05 - 95
3.0 - 3.195 - 5
3.1 - 4.05

Table 2: Mass Spectrometry Parameters

ParameterSetting
Curtain Gas (CUR)40 psi
IonSpray Voltage (ISVF)5500 V
Gas 1 (GS1)60 psi
Gas 2 (GS2)55 psi
Temperature (TEM)550°C

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Phenylacetylglutamine265129
D5-Phenylacetylglutamine270129

4. Data Analysis and Quantification

  • Generate a calibration curve using known concentrations of PAG standard spiked with a constant concentration of D5-PAG internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.

  • Determine the concentration of PAG in the samples by interpolating the peak area ratios onto the calibration curve.

Protocol: Quantification of Phenylacetylglutamine in Human Urine

This protocol is based on methodologies described for the analysis of urinary metabolites.[11][12][13]

1. Materials and Reagents

  • Phenylacetylglutamine (PAG) analytical standard

  • D5-Phenylacetylglutamine (D5-PAG) internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine samples (stored at -80°C)

2. Sample Preparation

  • Thaw urine samples on ice.

  • Centrifuge the urine samples to pellet any sediment.

  • Dilute the urine supernatant with ultrapure water as required to bring the analyte concentration within the linear range of the assay.

  • Spike the diluted urine with the D5-PAG internal standard.

3. LC-MS/MS Analysis

  • LC System: Waters ACQUITY UPLC or equivalent

  • MS System: Waters Xevo triple quadrupole mass spectrometer or equivalent[11]

  • Column: Appropriate reversed-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[11][14]

Table 4: MRM Transitions for Urine Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Phenylacetylglutamine26512922.020.0
2H5-Phenylacetylglutamine27012924.020.0

4. Data Analysis and Quantification

  • Follow the same procedure as described for plasma analysis.

  • Urinary PAG concentrations can be normalized to urinary creatinine (B1669602) levels to account for variations in urine dilution.

Quantitative Data Summary

The following tables summarize the reported concentrations of Phenylacetylglutamine in different human populations and the performance characteristics of the analytical methods.

Table 5: Reported Phenylacetylglutamine Concentrations in Human Plasma

PopulationMedian/Mean Concentration (µmol/L)Reference
Healthy Controls1.0 (median)[2][10]
Acute Ischemic Stroke Patients2.0 (median)[2][10]
Uremic Patients18 - 366[15]
Heart Failure Patients (Cleveland Cohort)4.2 (median)[7][16]
Heart Failure Patients (Berlin Cohort)3.2 (median)[7][16]

Table 6: Reported Phenylacetylglutamine Concentrations in Human Urine

PopulationMean 24-hr Urinary Excretion (µmol/24-hr)Reference
Men (INTERMAP Study)1283.0[11][12]
Women (INTERMAP Study)1145.9[11][12]

Table 7: Method Performance Characteristics

ParameterPlasma MethodUrine Method
Linearity Range1 - 500 ng/mL1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)-1 ng/mL
Inter-day Coefficient of Variation4.0 - 6.0%-
Intra-day Coefficient of Variation0.8 - 1.4%-

Troubleshooting

  • Low signal intensity: Check for issues with the LC-MS system, such as a clogged column or dirty ion source. Ensure proper sample preparation and accurate pipetting.

  • High background noise: Use high-purity solvents and reagents. Optimize the MS parameters to reduce background interference.

  • Poor peak shape: Adjust the LC gradient and flow rate. Ensure the column is in good condition.

  • Inconsistent results: Ensure accurate and consistent addition of the internal standard. Use a well-characterized internal standard.

Conclusion

The stable isotope dilution LC-MS/MS method provides a reliable and accurate means for the quantification of Phenylacetylglutamine in human plasma and urine. This methodology is essential for researchers and drug development professionals investigating the role of this gut microbiota-derived metabolite in health and disease. The detailed protocols and data presented in this application note serve as a valuable resource for the implementation of this analytical technique.

References

Application Notes and Protocols for Phenylacetylglutamine (PAG) Extraction from Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetylglutamine (B1677654) (PAG) is a gut microbiota-dependent metabolite that has garnered significant interest in clinical research due to its association with cardiovascular and metabolic diseases.[1] Derived from the microbial metabolism of dietary phenylalanine, PAG is formed in the liver and kidneys and subsequently excreted in urine.[2] Accurate and reliable quantification of urinary PAG is crucial for studies investigating its role as a biomarker for disease risk and therapeutic monitoring.[3][4][5] This document provides a detailed protocol for the extraction and quantification of PAG from human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a robust and sensitive analytical technique.[6][7]

Metabolic Pathway of Phenylacetylglutamine

Dietary proteins are broken down into amino acids, including phenylalanine. In the colon, gut microbes metabolize phenylalanine into phenylacetic acid (PAA).[2] PAA then enters systemic circulation and is transported to the liver and kidneys, where it is conjugated with glutamine to form phenylacetylglutamine, which is then excreted in the urine.[2]

PAG_Metabolic_Pathway Dietary Protein Dietary Protein Phenylalanine Phenylalanine Dietary Protein->Phenylalanine Gut Microbiota Gut Microbiota Phenylalanine->Gut Microbiota Metabolism Phenylacetic Acid (PAA) Phenylacetic Acid (PAA) Gut Microbiota->Phenylacetic Acid (PAA) Liver & Kidneys Liver & Kidneys Phenylacetic Acid (PAA)->Liver & Kidneys Circulation Phenylacetylglutamine (PAG) Phenylacetylglutamine (PAG) Liver & Kidneys->Phenylacetylglutamine (PAG) Conjugation Glutamine Glutamine Glutamine->Liver & Kidneys Urine Excretion Urine Excretion Phenylacetylglutamine (PAG)->Urine Excretion

Caption: Metabolic pathway of phenylacetylglutamine (PAG).

Quantitative Data Summary

The following table summarizes representative quantitative data for urinary phenylacetylglutamine from published studies. These values can serve as a reference for expected concentration ranges in different populations.

Population CohortAnalytical MethodMean 24-hr Urinary PAG Excretion (μmol/24-hr)Standard DeviationReference
INTERMAP Study (Men, aged 40-59)UPLC-MS/MS1283.0751.7[8]
INTERMAP Study (Women, aged 40-59)UPLC-MS/MS1145.9635.5[9]
mHPA/PKU PatientsLC-MS/MS403.6 (µg/mL)379.1 (µg/mL)[10]
Healthy ControlsLC-MS/MS185.2 (µg/mL)99.8 (µg/mL)[10]

Experimental Protocols

Urine Sample Collection and Preparation

A standardized protocol for urine collection is essential to minimize pre-analytical variability.

  • Collection: Collect spot morning urine samples after an overnight fast.[4] For quantitative excretion studies, a complete 24-hour urine collection is required.

  • Storage: Upon collection, centrifuge the urine samples to remove particulate matter.[11] Store the supernatant at -40°C or lower until analysis.[11]

  • Sample Thawing: Before analysis, thaw frozen urine samples at 4°C for approximately 2 hours.[11]

Phenylacetylglutamine Extraction and Analysis by LC-MS/MS

This protocol is based on a simple "dilute-and-shoot" method, which is often sufficient for the sensitive and selective nature of LC-MS/MS analysis of PAG in urine.

Materials:

  • Urine samples

  • Internal Standard (IS): Deuterated phenylacetylglutamine (e.g., 2H5-phenylacetylglutamine) solution (1 mg/mL in ethanol:water, 70:30, v/v)[4]

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for mobile phase modification)

  • Microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Sample Dilution: In a microcentrifuge tube, add 10 µL of urine sample.[4]

  • Internal Standard Spiking: Add 50 µL of the 1 mg/mL internal standard solution to the urine sample.[4]

  • Final Dilution: Add pure water to bring the total volume to 10 mL.[4] This high dilution factor minimizes matrix effects.

  • Mixing: Vortex the sample thoroughly.

  • Transfer: Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions (Example):

  • LC System: Ultra-Performance Liquid Chromatography (UPLC) system

  • Column: A reverse-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of water and methanol, both potentially containing a small amount of formic acid to improve peak shape.

  • Mass Spectrometer: A tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is used for PAG detection.[7]

  • MRM Transitions:

    • Phenylacetylglutamine: m/z 265 > 129[7]

    • 2H5-Phenylacetylglutamine (IS): m/z 270 > 129[7]

Calibration Standards: Prepare calibration standards by spiking blank pooled urine with known concentrations of PAG and a fixed concentration of the internal standard.[4] The concentration range should encompass the expected levels in the study samples.

Alternative Extraction Method: Solid Phase Extraction (SPE)

For applications requiring higher sample cleanup to remove potential interferences, Solid Phase Extraction (SPE) can be employed. The choice of SPE sorbent and protocol will depend on the specific requirements of the analysis. A general workflow is provided below.

General SPE Workflow:

  • Column Conditioning: Condition the SPE cartridge (e.g., C18) with methanol followed by water.[12]

  • Sample Loading: Load the pre-treated urine sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove unretained interferences.[12]

  • Elution: Elute the analyte of interest (PAG) with a stronger organic solvent (e.g., methanol).[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

PAG_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_dilute_shoot Dilute-and-Shoot Method cluster_spe Solid Phase Extraction (Alternative) Urine_Sample Urine Sample Collection (Spot or 24-hr) Centrifugation Centrifugation Urine_Sample->Centrifugation Supernatant Supernatant Storage (-40°C or lower) Centrifugation->Supernatant Thawing Thawing at 4°C Supernatant->Thawing Dilution Dilution with Water Thawing->Dilution Conditioning SPE Column Conditioning Thawing->Conditioning Alternative IS_Spiking Internal Standard Spiking Dilution->IS_Spiking Vortex Vortexing IS_Spiking->Vortex Analysis1 LC-MS/MS Analysis Vortex->Analysis1 Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis2 LC-MS/MS Analysis Evaporation->Analysis2

Caption: Experimental workflow for PAG extraction from urine.

Conclusion

The provided protocols offer a robust framework for the extraction and quantification of phenylacetylglutamine from urine samples. The "dilute-and-shoot" LC-MS/MS method is a rapid and sensitive approach suitable for high-throughput analysis. For samples requiring more extensive cleanup, a solid-phase extraction protocol can be implemented. Adherence to standardized sample collection and preparation procedures is critical for obtaining accurate and reproducible results in clinical and research settings.

References

Application Notes and Protocols for Phenylacetylglutamine-d5 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetylglutamine (PAG) is a gut microbiota-derived metabolite that has garnered significant interest in clinical research due to its association with various physiological and pathological processes. Accurate and sensitive quantification of PAG in biological matrices is crucial for understanding its role in human health and disease. The use of a stable isotope-labeled internal standard, such as Phenylacetylglutamine-d5 (PAG-d5), is essential for precise and accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.

These application notes provide detailed mass spectrometry parameters and experimental protocols for the detection and quantification of Phenylacetylglutamine using this compound as an internal standard. The information is compiled from various validated methods to assist researchers in developing and implementing robust analytical workflows.

Quantitative Data Summary

The following tables summarize the key mass spectrometry parameters for the detection of Phenylacetylglutamine and its deuterated internal standard, this compound.

Table 1: Mass Spectrometry Parameters for Phenylacetylglutamine and this compound

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Cone Voltage (V)Collision Energy (eV)
PhenylacetylglutaminePositive ESI26512922.020.0
This compoundPositive ESI27012924.020.0

Note: For confirmatory analysis, it is recommended to monitor a secondary, qualifier transition. A potential qualifier transition for Phenylacetylglutamine is m/z 265 > 102, corresponding to the phenylacetyl moiety. The optimal cone voltage and collision energy for this transition should be determined empirically.

Table 2: Representative Liquid Chromatography (LC) Parameters

ParameterMethod 1 (Urine Analysis)Method 2 (Plasma Analysis)
LC System Agilent 1100 Series or equivalentWaters ACQUITY UPLC or equivalent
Column Agilent Zorbax SB-C18 (30 × 2.1 mm, 3.5 µm)Waters ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
Mobile Phase A 0.02% Acetic Acid in Water0.1% Acetic Acid in Water
Mobile Phase B Methanol (B129727)Acetonitrile with 0.1% Acetic Acid
Gradient Isocratic: 25% B0-2.5 min: 5% B2.5-3 min: 5-95% B3-3.1 min: 95-5% B3.1-4 min: 5% B
Flow Rate 0.3 mL/min0.3 mL/min
Injection Volume 10 µL1 µL
Run Time 5 min4 min

Table 3: Mass Spectrometer Source and Gas Parameters (AB SCIEX Qtrap 6500)

ParameterSetting
Curtain Gas (CUR) 40 psi
IonSpray Voltage (ISVF) 5500 V
Gas 1 (GS1) 60 psi
Gas 2 (GS2) 55 psi
Temperature (TEM) 550°C

Experimental Protocols

Sample Preparation

Protocol 1: Urine Sample Preparation

  • Thaw frozen urine samples on ice.

  • Vortex the urine sample to ensure homogeneity.

  • In a clean microcentrifuge tube, add 10 µL of the urine sample.

  • Add 50 µL of a 1 mg/mL stock solution of this compound in 70:30 (v/v) ethanol:water.

  • Add high-purity water to a final volume of 10 mL.

  • Vortex the sample thoroughly.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • In a clean microcentrifuge tube, combine 5 µL of plasma with 43 µL of high-purity water.

  • Add 2 µL of a 1 ppm working solution of this compound.

  • Add 150 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 21,000 × g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis, avoiding disturbance of the protein pellet.

LC-MS/MS Analysis
  • Equilibrate the LC system with the initial mobile phase conditions as described in Table 2.

  • Set up the mass spectrometer with the parameters outlined in Table 1 and Table 3.

  • Create an acquisition method in the instrument software using the specified MRM transitions.

  • Inject the prepared samples and standards onto the LC-MS/MS system.

  • Integrate the peak areas for both Phenylacetylglutamine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of Phenylacetylglutamine in the samples using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. The assay has been shown to be linear in the range of 1 ng/mL to 1000 ng/mL.[1][2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Add_IS Spike with PAG-d5 Internal Standard Sample->Add_IS Precipitate Protein Precipitation (for Plasma) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect LC Chromatographic Separation (Reverse Phase LC) Collect->LC MS Mass Spectrometry (Positive ESI, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (PAG / PAG-d5) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for the quantification of Phenylacetylglutamine.

signaling_pathway cluster_gut Gut Lumen cluster_host Host Metabolism Dietary_Protein Dietary Phenylalanine Gut_Microbiota Gut Microbiota Dietary_Protein->Gut_Microbiota Phenylacetate Phenylacetate Gut_Microbiota->Phenylacetate Liver Liver Phenylacetate->Liver Absorption PAG Phenylacetylglutamine (PAG) Liver->PAG Conjugation Glutamine Glutamine Glutamine->Liver Systemic_Circulation Systemic Circulation PAG->Systemic_Circulation

Caption: Biosynthesis pathway of Phenylacetylglutamine.

References

Phenylacetylglutamine-d5: Application Notes and Protocols for Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetylglutamine (PAGln) is a gut microbiota-derived metabolite that has emerged as a significant biomarker in various human pathologies. It is formed in the liver and kidneys through the conjugation of phenylacetic acid (PAA), a product of phenylalanine metabolism by gut bacteria, and glutamine. Elevated plasma levels of PAGln have been associated with an increased risk of cardiovascular diseases (CVD), including ischemic stroke and heart failure, as well as type 2 diabetes, and certain cancers. As a stable isotope-labeled internal standard, Phenylacetylglutamine-d5 (PAGln-d5) is an indispensable tool for the accurate quantification of endogenous PAGln in biological samples using mass spectrometry-based metabolomics platforms. This document provides detailed application notes and experimental protocols for the use of PAGln-d5 in metabolomics research.

Applications in Metabolomics

PAGln-d5 serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its chemical and physical similarity to endogenous PAGln. Its distinct mass shift allows for precise differentiation and quantification, correcting for variations in sample preparation and instrument response.

Key Research Applications:

  • Biomarker Discovery and Validation: Quantifying PAGln levels in clinical cohorts to assess its potential as a diagnostic or prognostic biomarker for conditions such as ischemic stroke, cardiovascular disease, and neurological disorders.

  • Gut Microbiome Research: Investigating the impact of dietary changes, probiotic interventions, or disease states on the metabolic output of the gut microbiota by measuring PAGln concentrations.

  • Drug Development: Evaluating the effect of therapeutic interventions on PAGln levels to understand their mechanism of action or potential off-target effects related to gut microbiome-host interactions.

  • Toxicology Studies: Assessing the role of PAGln in disease pathogenesis and its potential as a uremic toxin.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies that have utilized PAGln quantification in various disease states. These values highlight the clinical relevance of accurate PAGln measurement, achievable with the use of PAGln-d5 as an internal standard.

Table 1: Plasma Phenylacetylglutamine (PAGln) Levels in Ischemic Stroke

CohortMedian PAGln Concentration (μmol/L)Key FindingReference
Ischemic Stroke Patients2.0Significantly higher PAGln levels compared to healthy controls.
Healthy Controls1.0Lower baseline PAGln levels.

Table 2: Association of High Plasma PAGln Levels with Ischemic Stroke

Tertile ComparisonOdds Ratio (OR)95% Confidence Interval (CI)SignificanceReference
Middle vs. Lowest Tertile3.1831.671–6.066p < 0.001
Highest vs. Lowest Tertile9.3623.797–23.083p < 0.001

Table 3: Plasma Phenylacetylglutamine (PAGln) in Other Conditions

ConditionObservationReference
Type 2 Diabetes with Distal Symmetric Polyneuropathy (DSPN) PAGln content increased significantly as type 2 diabetes progressed to DSPN.
Chronic Heart Failure Plasma PAGln levels were positively correlated with BNP, LVESD, and LVEDD, and negatively with LVEF.
Prostate Cancer PAGln was found to inhibit the proliferation, migration, and invasion of prostate cancer cells.

Experimental Protocols

Protocol 1: Quantification of PAGln in Human Plasma using LC-MS/MS

This protocol is a consolidated method based on several published studies for the targeted quantification of PAGln using PAGln-d5 as an internal standard.

1. Materials and Reagents:

  • Phenylacetylglutamine (PAGln) standard (e.g., Santa Cruz Biotechnology, Cat # SC-212551A)

  • This compound (PAGln-d5) internal standard (e.g., CDN Isotopes, Cat # D-6900)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Human plasma samples (stored at -80°C)

2. Sample Preparation:

  • Thaw plasma samples on ice. Avoid multiple freeze-thaw cycles.

  • Prepare a stock solution of PAGln-d5 in methanol.

  • For each 50 µL plasma sample, add 150 µL of ice-cold methanol containing the PAGln-d5 internal standard. A final concentration of 1 ppm of D5-PAGln can be used.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 21,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: Waters ACQUITY UPLC T3 column (2.1 × 100 mm; 1.8 μm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Gradient: A typical gradient would be: 0-2 min, 5% B; 2-5 min, 5-70% B; 5-14 min, 70-90% B; 14-16 min, 90-100% B; 16-22 min, 100% B; 22-22.1 min, 100-5% B; 22.1-25 min, 5% B.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • PAGln: m/z 265.2 → 145.2

      • PAGln-d5: m/z 270.1 → 130.15

4. Data Analysis and Quantification:

  • Generate a calibration curve using known concentrations of PAGln standard spiked into a blank matrix (e.g., charcoal-stripped plasma) with a fixed concentration of PAGln-d5. A linear range of 1 to 500 ng/mL is often suitable.

  • Calculate the peak area ratio of the analyte (PAGln) to the internal standard (PAGln-d5).

  • Determine the concentration of PAGln in the unknown samples by interpolating the peak area ratios against the calibration curve.

Signaling Pathways and Experimental Workflows

Biosynthesis of Phenylacetylglutamine

The production of PAGln is a multi-step process involving both the gut microbiota and host enzymes. Dietary phenylalanine is first converted to phenylpyruvic acid (PPY) and then to phenylacetic acid (PAA) by gut microbes. PAA is absorbed into circulation and conjugated with glutamine in the liver and kidneys to form PAGln.

cluster_host Host Circulation & Tissues Dietary_Phe Dietary Phenylalanine PPY Phenylpyruvic Acid (PPY) Dietary_Phe->PPY Deamination PAA Phenylacetic Acid (PAA) PPY->PAA Decarboxylation PAGln Phenylacetylglutamine (PAGln) PAA->PAGln Host_Enzymes Host Enzymes (Liver, Kidney) Gut_Microbiota Gut Microbiota Glutamine Glutamine Glutamine->PAGln

Caption: Biosynthesis of Phenylacetylglutamine.

Experimental Workflow for PAGln Quantification

The following diagram illustrates a typical workflow for the quantification of PAGln in biological samples using PAGln-d5.

Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spike with PAGln-d5 (Internal Standard) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (e.g., with Methanol) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for PAGln Quantification.

PAGln Signaling in Prostate Cancer

In prostate cancer, PAGln has been shown to inhibit cell proliferation, migration, and invasion by upregulating Cyclin G2 (CCNG2) and subsequently suppressing the Wnt/β-catenin signaling pathway.

PAGln Phenylacetylglutamine (PAGln) CCNG2 CCNG2 PAGln->CCNG2 Upregulates Cell_Proliferation Cell Proliferation, Migration, Invasion PAGln->Cell_Proliferation Inhibits Wnt_beta_catenin Wnt/β-catenin Signaling CCNG2->Wnt_beta_catenin Inhibits Wnt_beta_catenin->Cell_Proliferation Promotes

Caption: PAGln Signaling in Prostate Cancer.

PAGln-Induced Oxidative Stress in Endothelial Cells

PAGln can induce oxidative stress in endothelial cells through a pathway dependent on NADPH oxidase 2 (NOX2) and the transcription factor NF-κB.

PAGln Phenylacetylglutamine (PAGln) NOX2 NOX2 PAGln->NOX2 Upregulates NF_kB NF-κB PAGln->NF_kB Upregulates Oxidative_Stress Oxidative Stress NOX2->Oxidative_Stress Leads to NF_kB->Oxidative_Stress Leads to Endothelial_Dysfunction Endothelial Dysfunction Oxidative_Stress->Endothelial_Dysfunction Contributes to

Caption: PAGln-Induced Oxidative Stress.

Application Notes and Protocols for Phenylacetylglutamine-d5 in Clinical Biomarker Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetylglutamine (B1677654) (PAGln) is a metabolite derived from the metabolism of dietary phenylalanine by the gut microbiota.[1][2][3] Emerging evidence has linked elevated plasma levels of PAGln to an increased risk and severity of several diseases, positioning it as a significant clinical biomarker.[1][4][5] Associated conditions include cardiovascular diseases (CVD), ischemic stroke, and type 2 diabetes with distal symmetric polyneuropathy.[6][7][8][9] Phenylacetylglutamine-d5 (PAGln-d5) is the deuterated stable isotope-labeled analog of PAGln. Due to its chemical and physical similarity to the endogenous analyte, PAGln-d5 is the ideal internal standard for accurate and precise quantification of PAGln in biological matrices using isotope dilution mass spectrometry (IDMS).[10] This document provides detailed application notes and protocols for the use of PAGln-d5 in clinical biomarker studies.

Application: Biomarker of Cardiovascular and Neurological Diseases

Elevated circulating levels of PAGln have been identified as an independent risk factor for major adverse cardiovascular events (MACE).[2][9] Studies have demonstrated a correlation between high PAGln levels and the severity of conditions such as coronary artery disease and heart failure.[1][5] Furthermore, metabolomic profiling has revealed that patients with acute ischemic stroke have significantly higher plasma PAGln concentrations compared to healthy individuals.[6][11] Research also suggests a link between increased PAGln and the progression of type 2 diabetes to distal symmetric polyneuropathy.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data from a clinical study investigating PAGln as a biomarker for acute ischemic stroke.[6]

Table 1: Plasma Phenylacetylglutamine Levels in Ischemic Stroke Patients and Healthy Controls.

GroupMedian PAGln (μmol/L)Interquartile Range (μmol/L)p-value
Ischemic Stroke Patients (n=751)2.01.2 - 3.3< 0.001
Healthy Controls (n=200)1.00.5 - 1.9

Table 2: Plasma Phenylacetylglutamine Levels and Stroke Severity.

Stroke Severity (NIHSS Score)Median PAGln (μmol/L)Interquartile Range (μmol/L)p-value
Mild Stroke (0-5)1.91.0 - 3.20.007
Moderate-Severe Stroke (>5)2.31.5 - 3.5

Experimental Protocols

Protocol 1: Quantitative Analysis of Phenylacetylglutamine in Human Plasma using LC-MS/MS

This protocol details the targeted quantification of PAGln in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with PAGln-d5 as an internal standard.[6]

1. Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • This compound (PAGln-d5) internal standard solution (1 ppm in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Autosampler vials

2. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, combine 5 µL of plasma with 43 µL of ultrapure water.

  • Add 2 µL of 1 ppm PAGln-d5 internal standard solution.

  • Add 150 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 21,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Acquity UPLC or equivalent

  • Mass Spectrometer: AB SCIEX QTRAP 6500 or equivalent triple quadrupole mass spectrometer

  • Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.1% Acetic acid in water

  • Mobile Phase B: 0.1% Acetic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 1 µL

  • Gradient Elution:

    • 0 - 2.5 min: 5% B

    • 2.5 - 3.0 min: 5% to 95% B

    • 3.0 - 3.1 min: 95% to 5% B

    • 3.1 - 4.0 min: 5% B

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Ion Source Parameters:

    • Curtain Gas (CUR): 40 psi

    • IonSpray Voltage (ISVF): 5500 V

    • Gas 1 (GS1): 60 psi

    • Gas 2 (GS2): 55 psi

    • Temperature (TEM): 550°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Monitor the specific precursor-to-product ion transitions for both PAGln and PAGln-d5. These transitions should be optimized on the specific mass spectrometer being used.

4. Data Analysis:

  • Quantify the peak area of the analyte (PAGln) and the internal standard (PAGln-d5).

  • Calculate the peak area ratio of PAGln to PAGln-d5.

  • Generate a calibration curve using known concentrations of PAGln spiked into a surrogate matrix.

  • Determine the concentration of PAGln in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metabolic Pathway of Phenylacetylglutamine Formation

PAGln_Metabolic_Pathway Diet Dietary Phenylalanine Gut Gut Microbiota Diet->Gut PAA Phenylacetic Acid (PAA) Gut->PAA LiverKidney Liver & Kidney PAA->LiverKidney Absorption PAGln Phenylacetylglutamine (PAGln) LiverKidney->PAGln Conjugation with Glutamine Circulation Systemic Circulation PAGln->Circulation PAGln_Quantification_Workflow Start Start: Plasma Sample Collection Spike Spike with PAGln-d5 (Internal Standard) Start->Spike Precipitate Protein Precipitation (Ice-cold Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (Peak Area Ratio) LCMS->Data End End: PAGln Concentration Data->End

References

Application Note: Quantification of Phenylacetylglutamine in Fecal Samples by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylacetylglutamine (B1677654) (PAG) is a gut microbiota-derived metabolite of dietary phenylalanine that has emerged as a significant biomarker linked to cardiovascular diseases (CVD).[1][2][3][4] The metabolic pathway involves the conversion of dietary phenylalanine to phenylacetic acid (PAA) by gut microbes, which is then absorbed and conjugated with glutamine in the liver to form PAG.[1][2][3] Elevated plasma levels of PAG have been associated with an increased risk of major adverse cardiovascular events, including heart failure, stroke, and thrombosis.[3][5][6][7] This link is attributed to PAG's ability to enhance platelet reactivity via adrenergic receptors.[3][4][6] Given its diagnostic and prognostic potential, robust methods for quantifying PAG in complex biological matrices like feces are crucial for research and clinical applications.

This application note provides a detailed protocol for the sensitive and specific quantification of Phenylacetylglutamine in human fecal samples using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Protocol

This protocol is designed for the accurate quantification of PAG in lyophilized fecal samples.

1. Sample Preparation and Extraction

Due to the complex and heterogeneous nature of fecal matter, proper sample preparation is critical to ensure reproducibility and accurate quantification.[8][9]

  • Materials and Reagents:

    • Lyophilized (freeze-dried) fecal samples

    • Phenylacetylglutamine (PAG) analytical standard

    • Phenylacetylglutamine-d5 (PAG-d5) as an internal standard (IS)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Microcentrifuge tubes (1.5 mL or 2.0 mL)

    • Bead beating homogenizer and beads (e.g., ceramic or stainless steel)

    • Centrifuge capable of >12,000 x g and 4°C

    • Syringe filters (0.22 µm, PTFE or similar)

    • UPLC vials

  • Extraction Procedure:

    • Weigh approximately 20-50 mg of lyophilized fecal powder into a 2.0 mL microcentrifuge tube containing homogenization beads.

    • Add 1 mL of cold extraction solvent (80:20 Methanol:Water, v/v) containing the internal standard (PAG-d5) at a known concentration (e.g., 100 ng/mL).

    • Homogenize the sample using a bead beater for 5-10 minutes at a high setting to ensure thorough disruption.

    • Incubate the homogenized mixture on ice for 20 minutes to facilitate protein precipitation.

    • Centrifuge the samples at 15,000 x g for 15 minutes at 4°C to pellet insoluble debris.[10][11]

    • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.

2. UPLC-MS/MS Method

  • Instrumentation:

    • UPLC System (e.g., Waters ACQUITY UPLC or equivalent)

    • Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500 or Waters Xevo TQ-S) with an electrospray ionization (ESI) source.

  • UPLC Conditions:

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.[10]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

    • Column Temperature: 40°C.

    • Gradient Elution:

      Time (min) % B
      0.0 5
      2.5 95
      3.5 95
      3.6 5

      | 5.0 | 5 |

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[12]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Capillary Voltage: 3.0 - 5.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 550°C

      • Gas Flow Rates: Optimized for the specific instrument.

    • MRM Transitions: The precursor-to-product ion transitions for PAG and its internal standard must be optimized. Commonly used transitions are:

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      PAG 265.2 129.1 Optimized (e.g., 20-30)

      | PAG-d5 (IS) | 270.2 | 129.1 | Optimized (e.g., 20-30) |

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of PAG analytical standard into the extraction solvent (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Process the calibration standards in the same manner as the fecal samples, including the addition of the internal standard.

  • Generate a calibration curve by plotting the peak area ratio (PAG/PAG-d5) against the concentration of PAG.

  • Quantify the concentration of PAG in the fecal samples by interpolating their peak area ratios from the linear regression of the calibration curve. The final concentration should be reported as ng or µg per mg of dry fecal weight.

Data Presentation

Quantitative results from the UPLC-MS/MS analysis should be clearly organized. The following tables provide examples of key analytical parameters and representative sample data.

Table 1: UPLC-MS/MS Analytical Parameters for PAG Quantification

Parameter Phenylacetylglutamine (PAG) This compound (IS)
Retention Time (min) ~1.8 ~1.8
Ionization Mode ESI Positive ESI Positive
Precursor Ion (m/z) 265.2 270.2
Product Ion (m/z) 129.1 129.1
LOD (ng/mL) 1.0 -
LOQ (ng/mL) 3.0 -

| Linear Range (ng/mL) | 3 - 1000 | - |

Table 2: Example Quantitative Data from Fecal Samples

Sample ID Replicate 1 (ng/mg) Replicate 2 (ng/mg) Mean (ng/mg) Std. Dev.
Control Group 1 45.2 48.1 46.7 2.1
Control Group 2 51.5 49.9 50.7 1.1
Test Group 1 120.8 125.3 123.1 3.2
Test Group 2 135.6 131.2 133.4 3.1

| QC Sample (100 ng/mL) | 98.7 | 101.5 | 100.1 | 2.0 |

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Fecal Sample (20-50 mg) Solvent Add Extraction Solvent + Internal Standard (PAG-d5) Sample->Solvent Homogenize Bead Beat Homogenization Solvent->Homogenize Precipitate Incubate (Protein Precipitation) Homogenize->Precipitate Centrifuge Centrifuge (15,000 x g, 4°C) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter (0.22 µm) Supernatant->Filter UPLC UPLC-MS/MS Analysis Filter->UPLC Data Peak Integration & Ratio Calculation (PAG / PAG-d5) UPLC->Data Quant Quantification via Calibration Curve Data->Quant Result Final Concentration (ng/mg feces) Quant->Result

Caption: Workflow for PAG quantification in fecal samples.

PAG Metabolic and Signaling Pathway

G cluster_gut Gut Lumen cluster_host Host System Diet Dietary Phenylalanine Microbiota Gut Microbiota Diet->Microbiota Metabolism PAA Phenylacetic Acid (PAA) Microbiota->PAA Liver Liver PAA->Liver Absorption PAG Phenylacetylglutamine (PAG) (in Circulation) Liver->PAG Conjugation Glutamine Glutamine Platelets Platelets PAG->Platelets Binds Adrenergic Receptors Effect ↑ Platelet Reactivity ↑ Thrombosis Risk Platelets->Effect

Caption: Formation and cardiovascular impact of PAG.

References

Commercial Sources and Application of High-Purity Phenylacetylglutamine-d5 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. Phenylacetylglutamine (B1677654) (PAG), a gut microbial metabolite of phenylalanine, has garnered significant interest due to its association with cardiovascular and other diseases.[1][2][3][4] Accurate measurement of PAG in biological samples is crucial for understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard, such as Phenylacetylglutamine-d5 (PAG-d5), is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variability during sample preparation and analysis.[5][6][7] This document provides a detailed overview of commercial sources for high-purity PAG-d5 and outlines a general protocol for its application in quantitative LC-MS/MS analysis.

Commercial Availability of High-Purity this compound

Several commercial suppliers offer high-purity this compound for research purposes. The selection of a suitable supplier should be based on the required purity, available pack sizes, and the specific requirements of the analytical method. Below is a summary of some commercially available sources.

SupplierProduct NameCAS NumberPurityMolecular FormulaMolecular Weight
MedChem ExpressThis compound1331909-01-399.9%C13H11D5N2O4269.31
LGC StandardsPhenylacetyl-d5 L-GlutamineNot Specified>95% (HPLC)Not SpecifiedNot Specified
Xcess BiosciencesThis compound1331909-01-3≥98%C13H16N2O4269.31
Selleck ChemicalsThis compoundNot SpecifiedNot SpecifiedC13H11D5N2O4269.31

Note: Purity and other specifications should always be confirmed with the supplier via the certificate of analysis for the specific lot being purchased.

Application Protocol: Quantification of Phenylacetylglutamine in Biological Samples using this compound by LC-MS/MS

This protocol outlines a general procedure for the quantification of Phenylacetylglutamine in plasma or urine samples using this compound as an internal standard with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Materials and Reagents
  • Phenylacetylglutamine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (plasma, urine) from study subjects

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Phenylacetylglutamine and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Phenylacetylglutamine by serial dilution of the primary stock solution with a suitable solvent (e.g., 50% methanol in water). These will be used to create the calibration curve.

  • Internal Standard Working Solution:

    • Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL) by diluting the primary stock solution.

Sample Preparation
  • Thaw Samples: Thaw biological samples (plasma or urine) on ice.

  • Protein Precipitation (for plasma samples):

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the this compound internal standard at a specific concentration.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Dilution (for urine samples):

    • Dilute urine samples with ultrapure water (e.g., 1:10 v/v) to minimize matrix effects.

    • To a specific volume of the diluted urine, add the this compound internal standard.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant or the diluted urine sample to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example parameters and should be optimized for the specific instrument and column used.

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode. Negative mode has been reported to be effective.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Phenylacetylglutamine: m/z 263 → 145[1] or 265 > 129.[8][9]

      • This compound: m/z 268 → 145[1] or 270 > 129.[8][9]

    • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Phenylacetylglutamine to this compound against the concentration of the Phenylacetylglutamine standards.

  • Quantification: Determine the concentration of Phenylacetylglutamine in the biological samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic origin of Phenylacetylglutamine and the experimental workflow for its quantification.

PAG_Metabolic_Pathway Dietary Phenylalanine Dietary Phenylalanine Gut Microbiota Gut Microbiota Dietary Phenylalanine->Gut Microbiota Metabolism Phenylacetic Acid (PAA) Phenylacetic Acid (PAA) Gut Microbiota->Phenylacetic Acid (PAA) Liver & Kidneys Liver & Kidneys Phenylacetic Acid (PAA)->Liver & Kidneys Conjugation with Glutamine Phenylacetylglutamine (PAG) Phenylacetylglutamine (PAG) Liver & Kidneys->Phenylacetylglutamine (PAG)

Caption: Metabolic pathway of Phenylacetylglutamine (PAG) formation.

PAG_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample (Plasma/Urine) Biological Sample (Plasma/Urine) Add PAG-d5 (Internal Standard) Add PAG-d5 (Internal Standard) Biological Sample (Plasma/Urine)->Add PAG-d5 (Internal Standard) Protein Precipitation / Dilution Protein Precipitation / Dilution Add PAG-d5 (Internal Standard)->Protein Precipitation / Dilution Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation / Dilution->Evaporation & Reconstitution UPLC Separation UPLC Separation Evaporation & Reconstitution->UPLC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) UPLC Separation->MS/MS Detection (MRM) Peak Integration Peak Integration MS/MS Detection (MRM)->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Quantification of PAG Quantification of PAG Calibration Curve Generation->Quantification of PAG

Caption: Experimental workflow for the quantification of Phenylacetylglutamine.

By utilizing high-purity this compound from a reputable commercial source and following a well-validated analytical protocol, researchers can achieve accurate and reliable quantification of Phenylacetylglutamine in biological samples, thereby advancing the understanding of its role in health and disease.

References

Application Notes and Protocols for Phenylacetylglutamine-d5: Certificate of Analysis and Isotopic Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding the certificate of analysis for Phenylacetylglutamine-d5, a deuterated internal standard, and the protocols for verifying its isotopic purity. Accurate characterization of such standards is critical for the reliability of quantitative bioanalysis in drug metabolism and pharmacokinetic (DMPK) studies.

Certificate of Analysis: this compound

A certificate of analysis for this compound provides essential quality control information. Below is a summary of typical quantitative data presented in such a document.

ParameterSpecificationResultMethod
Chemical Identity Conforms to StructureConforms¹H-NMR, LC-MS
Chemical Purity ≥98%99.5%HPLC-UV
Isotopic Purity ≥95% Deuterium (B1214612) Incorporation99.2%LC-HRMS
Isotopic Distribution Report Valuesd0: 0.1%, d1: 0.2%, d2: 0.5%, d3: 1.5%, d4: 5.0%, d5: 92.7%LC-HRMS
Molecular Formula C₁₃H₁₁D₅N₂O₄C₁₃H₁₁D₅N₂O₄-
Molecular Weight 269.31 g/mol 269.31 g/mol -
Appearance White to Off-White SolidWhite SolidVisual

Experimental Protocols

Rigorous assessment of isotopic purity is mandatory for validating a deuterated internal standard.[1] The two primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Isotopic Purity Assessment by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This protocol outlines the determination of the isotopic distribution of this compound.

Objective: To quantify the relative abundance of all deuterated isotopologues (d0 to d5) of Phenylacetylglutamine.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent like methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a final concentration suitable for infusion into the mass spectrometer (typically 1-10 µg/mL).[2]

  • LC Separation:

    • Employ an optimized mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to ensure good peak shape and separation from potential impurities.[1]

  • HRMS Acquisition:

    • Acquire full scan mass spectra in positive ion mode over a relevant m/z range to include the [M+H]⁺ ions for all expected isotopologues of Phenylacetylglutamine.[1]

  • Data Analysis:

    • Extract the ion chromatograms for each isotopologue (d0 to d5).[1]

    • Integrate the peak area for each extracted ion chromatogram.[1][3]

    • Calculate the relative abundance of each isotopologue.

    • The isotopic purity is determined by the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cluster_result Result prep1 Dissolve this compound prep2 Serial Dilution prep1->prep2 lc LC Separation prep2->lc ms HRMS Acquisition lc->ms extract Extract Ion Chromatograms (d0-d5) ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Relative Abundance integrate->calculate report Isotopic Purity Report calculate->report

Caption: Workflow for Isotopic Purity Assessment of this compound using LC-HRMS.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol confirms the location of the deuterium labels.

Objective: To confirm the positions of deuteration and provide a semi-quantitative assessment of isotopic enrichment.[2]

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).[2]

  • ¹H NMR Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • The significant reduction or absence of signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the labels.[1][2]

Phenylacetylglutamine in Metabolic Pathways

Phenylacetylglutamine is a microbial metabolite derived from the fermentation of amino acids.[4] In metabolic studies, this compound can be used as a tracer to investigate its role in various signaling pathways.

Signaling_Pathway cluster_input Metabolic Input cluster_pathway Cellular Pathway cluster_output Biological Response PAG_d5 This compound (Tracer) receptor Receptor Activation PAG_d5->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression response Cellular Response gene_expression->response

Caption: Hypothetical signaling pathway involving this compound as a metabolic tracer.

References

Troubleshooting & Optimization

Technical Support Center: Phenylacetylglutamine (PAG) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Phenylacetylglutamine (B1677654) (PAG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometric analysis of PAG, offering potential causes and solutions.

Issue 1: Low or No Phenylacetylglutamine (PAG) Signal Intensity

Possible Causes and Solutions:

Potential CauseRecommended Action
Suboptimal Ionization Mode Phenylacetylglutamine can be detected in both positive and negative electrospray ionization (ESI) modes.[1] However, positive ESI mode is more commonly reported for optimal sensitivity.[1][2] If you are using negative ESI and experiencing low signal, consider switching to positive ESI.
Inadequate Sample Preparation Inefficient protein precipitation or the presence of interfering substances can suppress the PAG signal. Ensure complete protein removal by using a cold acetonitrile/methanol (B129727) mixture (1:1, v/v) for plasma samples, followed by vortexing, sonication, and centrifugation at high speed (e.g., 12,000 rpm) at 4°C.[2] For urine samples, simple dilution may be sufficient, but ensure proper internal standard addition.[3]
Incorrect Mass Spectrometer Settings The cone voltage and collision energy are critical for achieving optimal signal intensity in multiple reaction monitoring (MRM) mode. These parameters should be optimized specifically for PAG. Refer to published methods for typical starting values.[4]
Sample Degradation PAG may be susceptible to degradation. It is crucial to store plasma and urine samples at -80°C and avoid multiple freeze-thaw cycles.[2] Process samples on ice whenever possible.
Low Analyte Concentration The concentration of PAG in your sample might be below the limit of detection of your instrument.[5] Consider concentrating your sample or adjusting the injection volume. However, be cautious of potential matrix effects with increased concentration.

Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)

Possible Causes and Solutions:

Potential CauseRecommended Action
Column Overload Injecting a sample with a very high concentration of PAG or other matrix components can lead to poor peak shape.[6] Dilute your sample or reduce the injection volume.
Incompatible Mobile Phase The pH of the mobile phase can affect the peak shape of acidic compounds like PAG. The use of additives like 0.1% acetic acid or 0.1% formic acid in both the aqueous and organic mobile phases is recommended to ensure consistent ionization and good peak shape.[2][7]
Column Contamination or Degradation Contaminants from previous injections or degradation of the stationary phase can lead to peak tailing and broadening.[6] Flush the column with a strong solvent or replace it if the problem persists.
Dead Volume in the LC System Excessive tubing length or poorly made connections can introduce dead volume, leading to peak broadening.[8] Ensure all fittings are secure and tubing is kept as short as possible.

Issue 3: High Background Noise or Baseline Drift

Possible Causes and Solutions:

Potential CauseRecommended Action
Contaminated Solvents or System Impurities in the mobile phase or a contaminated ion source can lead to high background noise.[5][6] Use high-purity, LC-MS grade solvents and regularly clean the ion source according to the manufacturer's instructions.
Matrix Effects Co-eluting compounds from the biological matrix can interfere with the ionization of PAG, leading to ion suppression or enhancement and an unstable baseline.[8] Optimize your chromatographic separation to better resolve PAG from interfering compounds. Consider using a more rigorous sample cleanup method.
Inadequate System Equilibration Insufficient equilibration of the LC column with the initial mobile phase conditions can cause baseline drift at the beginning of the chromatogram. Ensure the column is properly equilibrated before each injection.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode is best for Phenylacetylglutamine (PAG) analysis?

A1: While PAG can be detected in both positive and negative electrospray ionization (ESI) modes, positive ESI is generally preferred and more commonly reported for achieving higher sensitivity.[1][2]

Q2: What is a suitable internal standard for the quantification of PAG?

A2: A stable isotope-labeled internal standard is highly recommended for accurate quantification. Deuterated Phenylacetylglutamine (D5-PAGln) is an excellent choice as it has a similar chemical structure and ionization efficiency to the unlabeled analyte.[2][7]

Q3: What are the typical MRM transitions for PAG and its deuterated internal standard?

A3: The multiple reaction monitoring (MRM) transitions for PAG and D5-PAGln in positive ESI mode are as follows:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Phenylacetylglutamine (PAG)265129
D5-Phenylacetylglutamine (D5-PAGln)270129

Table based on data from[4]

Q4: Can I analyze PAG in both plasma and urine samples with the same method?

A4: While the core LC-MS/MS parameters can be similar, the sample preparation protocols for plasma and urine are different. Plasma samples require protein precipitation, typically with a cold organic solvent like an acetonitrile/methanol mixture.[2] Urine samples can often be analyzed after simple dilution with water or a suitable buffer, followed by the addition of an internal standard.[3]

Q5: How can I improve the retention of PAG on a C18 column?

A5: PAG is a relatively polar compound. To improve its retention on a C18 column, you can:

  • Use a lower percentage of organic solvent in the initial mobile phase.

  • Employ a shallow gradient at the beginning of your elution program.

  • Ensure the mobile phase is acidified with 0.1% formic acid or acetic acid to suppress the ionization of the carboxylic acid group, making it less polar.[2][7]

Q6: Is derivatization necessary for PAG analysis?

A6: Derivatization is generally not required for the analysis of PAG by LC-MS/MS. Direct analysis of PAG has been successfully performed with good sensitivity.[1][2][3] However, for other classes of metabolites with poor ionization efficiency or chromatographic retention, derivatization can be a useful strategy to enhance signal intensity.[9][10]

Experimental Protocols

1. Plasma Sample Preparation for Targeted PAG Analysis

This protocol is adapted from published methods for the quantification of PAG in human plasma.[2][7]

  • To 48 µL of diluted plasma (5 µL plasma and 43 µL ddH₂O), add 2 µL of 1 ppm D5-PAGln as an internal standard.

  • Add 150 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 21,000 x g at 4°C for 15 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters for PAG Quantification

The following are typical LC-MS/MS parameters for the analysis of PAG:

ParameterSetting
LC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 1 µL
Gradient 0-2.5 min, 5% B; 2.5-3 min, 5-95% B; 3-3.1 min, 95-5% B; 3.1-4 min, 5% B
Mass Spectrometer AB SCIEX QTRAP 6500 or equivalent triple quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temp. 550°C
IonSpray Voltage 5500 V

Table based on data from[2]

Visualizations

PAG_Metabolic_Pathway cluster_gut Gut Lumen cluster_host Host (Liver & Kidney) Phenylalanine Phenylalanine (from diet) PhenylaceticAcid Phenylacetic Acid (PAA) Phenylalanine->PhenylaceticAcid Gut Microbiota PAG Phenylacetylglutamine (PAG) PhenylaceticAcid->PAG Conjugation Glutamine Glutamine Glutamine->PAG

Caption: Metabolic pathway of Phenylacetylglutamine (PAG) formation.

experimental_workflow start Start: Biological Sample (Plasma/Urine) sample_prep Sample Preparation (Protein Precipitation/Dilution + Internal Standard) start->sample_prep lc_separation LC Separation (C18 Reversed-Phase) sample_prep->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis end End: PAG Concentration data_analysis->end

Caption: General experimental workflow for PAG analysis.

troubleshooting_logic start Low/No PAG Signal check_ionization Check Ionization Mode (Positive ESI?) start->check_ionization check_sample_prep Review Sample Preparation (Efficient precipitation?) check_ionization->check_sample_prep No resolve Signal Improved check_ionization->resolve Yes check_ms_settings Optimize MS Settings (Cone/Collision Energy) check_sample_prep->check_ms_settings No check_sample_prep->resolve Yes check_sample_stability Assess Sample Stability (Proper storage?) check_ms_settings->check_sample_stability No check_ms_settings->resolve Yes check_sample_stability->resolve Yes

Caption: Troubleshooting logic for low PAG signal intensity.

References

Phenylacetylglutamine-d5 Stability in Long-Term Sample Storage: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Phenylacetylglutamine-d5 as an internal standard or analyte, ensuring its stability throughout the lifecycle of a sample is paramount for generating accurate and reproducible data. This technical support center provides essential guidance on storage, handling, and troubleshooting potential stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

The stability of this compound can be influenced by several factors, including storage temperature, the pH of the sample matrix, the number of freeze-thaw cycles, and exposure to light and oxygen.[1][2][] The glutamine moiety of the molecule is particularly susceptible to degradation.[1][4]

Q2: What is the recommended storage temperature for biological samples containing this compound?

For long-term storage, it is recommended to keep samples at ultra-low temperatures, such as -80°C.[1][4] Storage at -80°C has been shown to minimize the degradation of L-glutamine, a component of this compound, with undetectable degradation at this temperature.[1] For short-term storage, refrigeration at 2-8°C is acceptable, but the duration should be minimized.[5]

Q3: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?

While specific data for this compound is limited, it is a general best practice to minimize freeze-thaw cycles for all biological samples.[6] For L-glutamine, a related compound, repeated freeze-thaw cycles are discouraged to maintain its stability.[6] It is advisable to aliquot samples into single-use volumes to avoid repeated freezing and thawing.

Q4: Is this compound stable in solution?

Solutions of this compound are noted to be unstable and it is recommended to prepare them fresh.[7] The stability of L-glutamine in solution is dependent on temperature and pH.[1][2]

Q5: Can the deuterium (B1214612) label on this compound exchange with hydrogen from the sample matrix?

Deuterium atoms covalently bonded to carbon are generally not easily exchanged.[8] However, the stability of the label can be influenced by the position of deuteration within the molecule.

Troubleshooting Guide

This guide addresses common issues that may arise during the analysis of samples containing this compound, potentially indicating stability problems.

Observed Issue Potential Cause Recommended Action
Decreased this compound signal over time in stored QC samples. Degradation due to improper storage temperature.Verify that samples have been consistently stored at -80°C. Review freezer temperature logs for any deviations.
Multiple freeze-thaw cycles.Review sample handling procedures. Ensure that aliquots are used for each analysis to avoid repeated freeze-thaw cycles.
High variability in this compound response between samples from the same time point. Inconsistent sample handling during collection and processing.Standardize sample collection, processing, and storage procedures across all samples.
Degradation during sample preparation (e.g., prolonged exposure to room temperature).Minimize the time samples are kept at room temperature during preparation. Perform extraction and processing steps on ice or at a controlled low temperature.
Appearance of unexpected peaks near the retention time of this compound. Degradation of this compound into other products.Conduct a forced degradation study to identify potential degradation products and their chromatographic behavior. This can help in confirming if the new peaks are related to the instability of this compound.
Poor recovery of this compound during sample extraction. Adsorption to container surfaces.Use low-retention polypropylene (B1209903) tubes and pipette tips.
pH-dependent instability during extraction.Ensure the pH of the extraction solvent is optimized for the stability of this compound.

Quantitative Data Summary

Table 1: Degradation Rate of L-Glutamine in Solution at Various Temperatures

TemperatureDegradation Rate (%/day)Reference
22-24°C0.22 - 0.8%[1]
4°C< 0.15%[1]
-20°C< 0.03%[1]
-80°CUndetectable[1]

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Plasma

Objective: To evaluate the stability of this compound in a biological matrix (plasma) over an extended period under a specific storage condition.

Methodology:

  • Sample Preparation:

    • Obtain a pool of blank human plasma.

    • Spike the plasma with a known concentration of this compound.

    • Aliquot the spiked plasma into a sufficient number of small-volume, single-use tubes to cover all time points.

  • Storage:

    • Store the aliquots at the desired long-term storage temperature (e.g., -80°C).

  • Analysis Time Points:

    • Establish a schedule for analysis (e.g., Day 0, 1 month, 3 months, 6 months, 1 year).

  • Sample Analysis:

    • At each time point, retrieve a set of stored samples.

    • Prepare a fresh set of calibration standards and quality control (QC) samples.

    • Process the stored (stability) samples and the fresh QC samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Evaluation:

    • Calculate the mean concentration of the stability samples at each time point.

    • Compare the mean concentration of the stability samples to the nominal concentration (or the concentration at Day 0).

    • The stability is acceptable if the mean concentration of the stability samples is within ±15% of the nominal concentration.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_eval Data Evaluation prep1 Pool Blank Plasma prep2 Spike with This compound prep1->prep2 prep3 Aliquot into Single-Use Tubes prep2->prep3 storage Store at -80°C prep3->storage Time 0 analysis1 Retrieve Stored Samples storage->analysis1 Time X analysis3 Process & Analyze (LC-MS/MS) analysis1->analysis3 analysis2 Prepare Fresh Calibration & QC Samples analysis2->analysis3 eval1 Calculate Mean Concentration analysis3->eval1 eval2 Compare to Nominal Concentration eval1->eval2 eval3 Assess Stability (±15% criteria) eval2->eval3

Caption: Workflow for Long-Term Stability Assessment.

Troubleshooting Logic for Decreased Signal

G start Decreased Signal of This compound Observed q1 Were samples consistently stored at -80°C? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Were samples subjected to multiple freeze-thaw cycles? a1_yes->q2 res1 Investigate freezer performance and temperature logs. a1_no->res1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res2 Revise sample handling protocol to use aliquots. a2_yes->res2 q3 Was there prolonged exposure to room temperature during sample preparation? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No res3 Minimize benchtop time and keep samples on ice. a3_yes->res3 res4 Investigate other potential causes (e.g., instrument variability, extraction issues). a3_no->res4

Caption: Troubleshooting Decreased Signal Intensity.

References

Optimizing LC gradient for Phenylacetylglutamine and Phenylacetylglutamine-d5 separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for optimizing the liquid chromatography (LC) gradient for the separation of Phenylacetylglutamine (B1677654) (PAGln) and its deuterated internal standard, Phenylacetylglutamine-d5 (PAGln-d5).

Frequently Asked Questions (FAQs)

Q1: Why is achieving chromatographic separation between Phenylacetylglutamine and its deuterated (d5) standard important if the mass spectrometer can distinguish them?

A1: While mass spectrometry can differentiate between the analyte and its deuterated internal standard by their mass-to-charge ratio (m/z), chromatographic co-elution is crucial for accurate and precise quantification.[1][2] The primary reason is to mitigate differential matrix effects.[2] If the two compounds separate slightly on the column, they may enter the ion source at different times, encountering different co-eluting matrix components that can cause variable ion suppression or enhancement for each compound, leading to inaccurate results.[1][2] Perfect co-elution ensures both analyte and standard are subjected to the same matrix effects.

Q2: What is the "isotope effect" and how does it affect the separation of PAGln and PAGln-d5?

A2: The deuterium (B1214612) isotope effect in chromatography refers to the phenomenon where the replacement of hydrogen with deuterium can alter a molecule's physicochemical properties, leading to a slight shift in retention time.[2] In reversed-phase chromatography, deuterated compounds like PAGln-d5 often elute slightly earlier than their non-deuterated counterparts.[2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can subtly impact the molecule's interaction with the stationary phase.[3] This effect is the primary reason for the partial separation often observed between an analyte and its deuterated standard.

Q3: What type of LC column is most suitable for Phenylacetylglutamine analysis?

A3: Based on published methods, C18 and HSS T3 columns are commonly and effectively used for the separation of Phenylacetylglutamine.[4][5][6] These reversed-phase columns are well-suited for retaining and separating moderately polar compounds like PAGln from complex biological matrices such as plasma and urine.[4][6][7]

Q4: Is a gradient or isocratic elution better for this analysis?

A4: A gradient elution is generally preferred for analyzing Phenylacetylglutamine in biological samples.[4][5] A gradient allows for efficient elution of a wide range of compounds, provides sharper peaks for the analytes, and helps in cleaning the column of strongly retained matrix components after the analytes of interest have eluted. This leads to better peak shapes and reduced run times compared to an isocratic method.

Troubleshooting Guide

This guide addresses common issues encountered when developing a separation method for Phenylacetylglutamine and its d5-labeled internal standard.

Issue Potential Causes Recommended Solutions
Visible separation or split peaks between PAGln and PAGln-d5 Isotope Effect: The inherent difference in retention between the deuterated and non-deuterated compound.[2][3]Modify the Gradient: A shallower gradient can help broaden the peaks, encouraging more overlap and better co-elution.[3] Adjust Mobile Phase Composition: Small changes to the organic-to-aqueous ratio can alter selectivity. Change Column Temperature: Adjusting the column temperature can influence selectivity and may improve co-elution.[3]
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample.Reduce Injection Volume: Decrease the amount of sample injected onto the column. Dilute Sample: If sensitivity allows, dilute the sample before injection.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of PAGln.Adjust Mobile Phase Additive: Ensure the mobile phase pH is appropriate for the analyte. Using 0.1% formic acid or acetic acid is common.[4][5]
Secondary Interactions with Column: Silanol interactions can cause peak tailing.Use an End-capped Column: Modern, high-purity silica (B1680970) columns are less prone to this issue. Adjust Mobile Phase: Ensure the mobile phase has sufficient ionic strength.
Inconsistent Retention Times Poor Column Equilibration: Insufficient time for the column to return to initial conditions between runs.Increase Equilibration Time: Lengthen the post-run time at the starting gradient conditions.
Pump Malfunction: Inconsistent solvent delivery.Check Pump Performance: Purge the pumps and check for leaks or pressure fluctuations.
Changes in Mobile Phase Composition: Evaporation of the organic component.Prepare Fresh Mobile Phase: Use freshly prepared mobile phases daily.
Low Signal Intensity (Poor Sensitivity) Ion Suppression from Matrix: Co-eluting compounds from the sample matrix are interfering with the ionization of PAGln.Improve Sample Preparation: Implement a more effective sample clean-up procedure (e.g., solid-phase extraction). Optimize Chromatography: Adjust the gradient to separate PAGln from the suppressive matrix components.
Suboptimal MS Source Parameters: Ion source settings are not optimized for Phenylacetylglutamine.Tune Mass Spectrometer: Perform an infusion of PAGln to optimize source parameters like temperature, gas flows, and voltages. Phenylacetylglutamine is typically detected in positive electrospray ionization (ESI) mode.[7]

Experimental Protocols

Below is a typical experimental protocol for the UPLC-MS/MS analysis of Phenylacetylglutamine. This should serve as a starting point for method development.

Objective: To quantify Phenylacetylglutamine in human plasma using a deuterated internal standard (PAGln-d5).

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 400 µL of methanol (B129727) containing the PAGln-d5 internal standard.[6]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 12,000 rpm for 10-15 minutes at 4°C to pellet the precipitated proteins.[4][6]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]

2. LC-MS/MS System and Conditions

  • LC System: UPLC System

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[7]

3. Chromatographic Conditions

Parameter Condition 1 (Rapid Analysis) Condition 2 (Enhanced Separation)
Column Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm[4][5]Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm[6]
Mobile Phase A Water with 0.1% Formic Acid[4]Water with 0.1% Formic Acid[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4]Methanol[6]
Flow Rate 0.3 mL/min[4][5]0.3 mL/min[6]
Column Temp. 40°C[6]40°C[6]
Injection Vol. 1-5 µL[4][5][6]5 µL[6]
Gradient Profile 0.0 min: 5% B 2.5 min: 95% B 3.0 min: 95% B 3.1 min: 5% B 4.0 min: 5% B[4][5]0.0 min: 10% B 1.0 min: 10% B (Further elution steps would be needed for a full analysis)[6]

4. Mass Spectrometry Conditions

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • PAGln Transition: Q1: 263.2 Da → Q3: 145.2 Da[6]

  • PAGln-d5 Transition: To be determined based on the position of the deuterium labels (e.g., Q1: 268.2 Da → Q3: 150.2 Da).

  • Source Parameters: Optimize declustering potential and collision energy for both transitions to maximize signal.[6]

Visual Workflow and Logic Diagrams

G cluster_start Start: Method Development cluster_protocol Initial Protocol cluster_analysis Analysis & Evaluation cluster_optimization Optimization Loop cluster_end Final Method start Define Analytical Goal: Quantify PAGln with PAGln-d5 IS protocol Select Initial Conditions: - C18 or HSS T3 Column - Mobile Phase: H2O/ACN with 0.1% FA - Establish Initial Gradient start->protocol analyze Inject PAGln & PAGln-d5 Standard Mix protocol->analyze evaluate Evaluate Chromatogram: - Co-elution? - Peak Shape? - Sensitivity? analyze->evaluate optimize_gradient Adjust Gradient Slope (Make it shallower) evaluate->optimize_gradient No (Separation Issue) optimize_temp Adjust Column Temperature evaluate->optimize_temp No (Separation Issue) optimize_mp Modify Mobile Phase evaluate->optimize_mp No (Peak Shape/Sensitivity) final Validated Method: Co-elution & Good Peak Shape Achieved evaluate->final Yes optimize_gradient->analyze optimize_temp->analyze optimize_mp->analyze

Caption: Workflow for LC gradient optimization.

G cluster_problem Problem cluster_causes Potential Causes cluster_investigation Investigation Steps cluster_solutions Solutions problem Poor Quantification Accuracy (High %CV) cause1 Differential Matrix Effects problem->cause1 cause2 Isotopic Impurity in d5-Standard problem->cause2 cause3 In-source Fragmentation problem->cause3 step1 Overlay Chromatograms of PAGln and PAGln-d5 cause1->step1 step2 Analyze High Concentration of d5-Standard Alone cause2->step2 step3 Optimize MS Source Conditions cause3->step3 sol1 Optimize LC Gradient for Co-elution step1->sol1 sol2 Correct for Impurity Contribution step2->sol2 sol3 Reduce Collision/Source Energy step3->sol3

Caption: Troubleshooting logic for quantification issues.

References

Phenylacetylglutamine-d5 showing in-source fragmentation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address in-source fragmentation issues encountered during the analysis of Phenylacetylglutamine-d5. This resource is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?

In-source fragmentation is the unintended breakdown of an analyte in the ion source of a mass spectrometer before it reaches the mass analyzer. For this compound, this is a significant concern because the glutamine moiety is susceptible to cyclization, forming pyroglutamic acid. This can lead to an underestimation of the parent compound and an overestimation of the fragment, compromising the accuracy and precision of quantitative results.[1][2] Furthermore, the loss of deuterium (B1214612) from the deuterated internal standard can create an ion that is isobaric with the unlabeled analyte, leading to an overestimation of the analyte's concentration.

Q2: What are the primary instrument parameters that influence in-source fragmentation?

The two main parameters that affect in-source fragmentation are the cone voltage (also known as fragmentor voltage or declustering potential) and the source temperature .[3]

  • Cone Voltage: Higher cone voltages increase the kinetic energy of the ions as they travel from the ion source to the mass analyzer, leading to more collisions with gas molecules and a higher likelihood of fragmentation.[4][5]

  • Source Temperature: Elevated source temperatures can provide enough thermal energy to induce fragmentation of thermally labile compounds.[3]

Q3: What are the common fragment ions observed for Phenylacetylglutamine (B1677654)?

Based on available literature, a common fragmentation pathway for Phenylacetylglutamine involves the loss of the glutamine side chain. The primary product ion typically monitored in MRM experiments is m/z 129.[6] The precursor ion for Phenylacetylglutamine is m/z 265, and for this compound, it is m/z 270.[6][7]

Troubleshooting In-Source Fragmentation of this compound

This section provides a systematic approach to diagnosing and mitigating in-source fragmentation of this compound.

Initial Assessment

The first step is to determine if in-source fragmentation is occurring.

Symptom:

  • Low response for the this compound precursor ion (m/z 270).

  • Unusually high intensity of a potential fragment ion (e.g., m/z 129 for the non-deuterated analogue, or a corresponding shifted mass for the d5 version).

  • Poor precision and accuracy in quantitative results.[8]

Diagnostic Test:

  • Infuse a standard solution of this compound directly into the mass spectrometer.

  • Acquire full scan mass spectra at a low cone voltage (e.g., 20 V) and then at a higher cone voltage (e.g., 40 V or more).

  • Observation: A significant increase in the intensity of fragment ions relative to the precursor ion at the higher cone voltage is a strong indicator of in-source fragmentation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting in-source fragmentation issues.

In-Source Fragmentation Troubleshooting Workflow Troubleshooting Workflow for this compound In-Source Fragmentation cluster_0 Problem Identification cluster_1 Optimization of MS Parameters cluster_2 Evaluation cluster_3 Resolution start In-Source Fragmentation Suspected optimize_cone Optimize Cone Voltage start->optimize_cone optimize_temp Optimize Source Temperature optimize_cone->optimize_temp evaluate Evaluate Signal: Precursor vs. Fragment optimize_temp->evaluate evaluate->optimize_cone Fragmentation Still High end Issue Resolved evaluate->end Acceptable Ratio

Caption: A logical workflow for diagnosing and resolving in-source fragmentation.

Experimental Protocols & Data

Protocol 1: Optimization of Cone Voltage

Objective: To determine the optimal cone voltage that maximizes the precursor ion signal while minimizing in-source fragmentation.

Methodology:

  • Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to acquire full scan data from m/z 100-300.

  • Begin with a low cone voltage (e.g., 15 V) and incrementally increase it (e.g., in 5 V steps) up to a higher value (e.g., 50 V).

  • At each cone voltage setting, record the intensity of the precursor ion (m/z 270) and any significant fragment ions.

Expected Results (Hypothetical Data):

Cone Voltage (V)Precursor Ion (m/z 270) Intensity (Arbitrary Units)Fragment Ion (m/z 129 + d-shift) Intensity (Arbitrary Units)Precursor/Fragment Ratio
158,000,00050,000160
209,500,000150,00063
2510,000,000500,00020
309,000,0001,500,0006
357,500,0003,000,0002.5
405,000,0005,000,0001
453,000,0006,500,0000.46
501,500,0007,500,0000.2
Protocol 2: Optimization of Source Temperature

Objective: To evaluate the effect of source temperature on the stability of this compound.

Methodology:

  • Using the optimal cone voltage determined in Protocol 1, infuse the this compound standard solution.

  • Set the source temperature to a low value (e.g., 300 °C) and acquire a full scan mass spectrum.

  • Incrementally increase the source temperature (e.g., in 50 °C steps) up to a higher value (e.g., 550 °C).

  • Record the intensities of the precursor and fragment ions at each temperature.

Expected Results (Hypothetical Data):

Source Temperature (°C)Precursor Ion (m/z 270) Intensity (Arbitrary Units)Fragment Ion (m/z 129 + d-shift) Intensity (Arbitrary Units)Precursor/Fragment Ratio
3009,800,000450,00021.8
35010,000,000500,00020
4009,900,000550,00018
4509,500,000700,00013.6
5008,500,0001,200,0007.1
5507,000,0002,500,0002.8

Signaling Pathways and Fragmentation

The following diagram illustrates the potential fragmentation of this compound in the ion source.

This compound Fragmentation Potential In-Source Fragmentation of this compound cluster_0 Precursor Ion cluster_1 In-Source Conditions cluster_2 Fragment Ions precursor This compound (m/z 270) conditions High Cone Voltage or High Source Temperature precursor->conditions fragment1 Pyroglutamate-d5 fragment conditions->fragment1 fragment2 Other Fragments conditions->fragment2

Caption: In-source conditions can lead to the fragmentation of the precursor ion.

References

How to address ion suppression for Phenylacetylglutamine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of Phenylacetylglutamine (B1677654) (PAG), a critical metabolite in clinical and research settings. Ion suppression is a common challenge in LC-MS/MS-based quantification of PAG, and this guide offers strategies to mitigate its effects and ensure accurate, reliable data.

Troubleshooting Guide: Addressing Ion Suppression in PAG Quantification

Ion suppression can significantly impact the accuracy and precision of Phenylacetylglutamine (PAG) quantification. This guide provides a structured approach to identifying and mitigating these effects during your LC-MS/MS analysis.

dot

Caption: A workflow diagram for troubleshooting ion suppression in PAG quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for PAG quantification?

A: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest, in this case, Phenylacetylglutamine (PAG).[1] This interference leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification.[2]

Q2: How can I detect ion suppression in my PAG assay?

A: A common method is to perform a post-extraction addition experiment.[2] You compare the signal response of PAG in a clean solvent to the response of PAG spiked into a blank matrix extract that has gone through the sample preparation process. A significantly lower signal in the matrix extract indicates the presence of ion suppression.[2] Monitoring the signal of a stable isotope-labeled internal standard (SIL-IS), such as D5-PAG, across different samples can also indicate variable ion suppression.[3]

Q3: What is the most effective way to compensate for ion suppression?

A: The use of a stable isotope-labeled internal standard (SIL-IS), such as D5-Phenylacetylglutamine (D5-PAG), is the gold standard for correcting ion suppression.[4][5][6] Since the SIL-IS has nearly identical physicochemical properties to PAG, it will experience similar ion suppression effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized.

Q4: Can my sample preparation method be the cause of ion suppression?

A: Absolutely. Inadequate removal of matrix components like proteins, phospholipids, and salts is a primary cause of ion suppression.[7] Simple protein precipitation may not be sufficient to remove all interfering substances. More rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner sample extract.

Q5: How does chromatography influence ion suppression?

A: Co-elution of matrix components with PAG is a direct cause of ion suppression.[1] Optimizing your chromatographic method to separate PAG from these interfering compounds is crucial. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry to improve resolution.

Experimental Protocols and Data

Effective mitigation of ion suppression relies on robust experimental design. Below are summaries of common sample preparation and LC-MS/MS methodologies used for PAG quantification, which are designed to minimize matrix effects.

Sample Preparation Methodologies

Proper sample preparation is the first line of defense against ion suppression. The goal is to remove as many interfering matrix components as possible while ensuring high recovery of PAG.

MethodProtocol SummaryAdvantagesDisadvantages
Protein Precipitation (PPT) To a 100 µL plasma sample, add 400 µL of a cold organic solvent mixture (e.g., 1:1 acetonitrile:methanol). Vortex, sonicate, and centrifuge at high speed (e.g., 12,000 rpm) to pellet the precipitated proteins. The supernatant is then collected for analysis.[8][9]Simple, fast, and inexpensive.May not effectively remove other matrix components like phospholipids, leading to potential ion suppression.
PPT with Dilution To 48 µL of diluted plasma (5 µL plasma and 43 µL ddH2O), add 150 µL of ice-cold methanol (B129727) containing the internal standard (D5-PAG). Vortex and centrifuge at high speed (e.g., 21,000 x g). The supernatant is collected for analysis.[8]Dilution reduces the concentration of matrix components, which can lessen ion suppression.May decrease the final concentration of PAG, potentially impacting sensitivity.
Solid-Phase Extraction (SPE) Condition an appropriate SPE cartridge. Load the pre-treated sample. Wash the cartridge to remove interfering compounds. Elute PAG with a suitable solvent.Provides a much cleaner extract compared to PPT, significantly reducing ion suppression.More time-consuming and expensive than PPT. Method development is required to optimize recovery.
LC-MS/MS Parameters for PAG Quantification

The following table outlines typical LC-MS/MS parameters that have been successfully used for the quantification of PAG. These can serve as a starting point for method development.

ParameterTypical Conditions
LC Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[8] or Waters ACQUITY UPLC T3 (2.1 x 100 mm, 1.8 µm)[8]
Mobile Phase A 0.1% Acetic Acid in Water[5][8] or 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Acetic Acid in Acetonitrile[5][8] or 0.1% Formic Acid in Acetonitrile[8]
Flow Rate 0.3 - 0.4 mL/min[5][8]
Injection Volume 1 - 2 µL[8]
Ionization Mode Positive Electrospray Ionization (ESI+)[4][6]
MS/MS Detection Multiple Reaction Monitoring (MRM)[6][8]
Internal Standard D5-Phenylacetylglutamine (D5-PAG)[5][8]

Visualizing the Workflow for Mitigating Ion Suppression

The following diagram illustrates the logical steps from sample collection to data analysis, highlighting key stages where ion suppression can be addressed.

dot

PAG_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample IS_Spike Spike with D5-PAG Internal Standard Sample->IS_Spike Extraction Protein Precipitation or Solid-Phase Extraction IS_Spike->Extraction Supernatant Collect Supernatant/Eluate Extraction->Supernatant LC Chromatographic Separation (Optimized Gradient) Supernatant->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate PAG/D5-PAG Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: A workflow for PAG quantification, emphasizing mitigation of ion suppression.

References

Ensuring complete recovery of Phenylacetylglutamine from tissue homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Phenylacetylglutamine (PAG) in tissue homogenates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete and accurate recovery of PAG during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying Phenylacetylglutamine (PAG) in tissue homogenates?

A1: The most common and reliable method for quantifying PAG in complex biological matrices like tissue homogenates is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low-concentration metabolites in the presence of numerous other endogenous compounds.

Q2: Why is sample preparation critical for accurate PAG measurement?

A2: Proper sample preparation is essential to ensure the complete recovery of PAG and to minimize interferences that can affect the accuracy of LC-MS/MS analysis. Key goals of sample preparation include:

  • Efficient Extraction: To release PAG from the tissue matrix into a solvent.

  • Removal of Interferences: To eliminate proteins, lipids, and other molecules that can cause "matrix effects" (ion suppression or enhancement) in the mass spectrometer.[1][2]

  • Prevention of Degradation: To inactivate enzymes that could potentially metabolize PAG after tissue homogenization.[3][4]

Q3: What is a matrix effect and how can I minimize it?

A3: A matrix effect is the alteration of the ionization efficiency of an analyte (like PAG) by co-eluting compounds from the sample matrix.[1][2] This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration. To minimize matrix effects:

  • Optimize Sample Cleanup: Use protein precipitation and/or solid-phase extraction (SPE) to remove interfering substances.

  • Chromatographic Separation: Develop an LC method that effectively separates PAG from matrix components.

  • Use an Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as D5-Phenylacetylglutamine (D5-PAG). The SIL-IS behaves almost identically to the analyte during extraction and ionization, allowing for accurate correction of any signal variations.

Q4: How should I store my tissue samples before PAG extraction?

A4: To prevent the degradation of PAG and other metabolites, tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until you are ready to process them.[5] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of PAG 1. Inefficient Extraction: The chosen solvent may not be effectively extracting PAG from the tissue. 2. Analyte Degradation: Endogenous enzymes in the tissue homogenate may be degrading PAG.[3] 3. Poor Protein Precipitation: Residual proteins can interfere with analysis.1. Optimize Extraction Solvent: Test different extraction solvents. A mixture of a polar organic solvent and water (e.g., 80% methanol) is a good starting point.[6] Ensure the solvent-to-tissue ratio is adequate to thoroughly saturate the tissue. 2. Work Quickly and on Ice: Keep samples cold throughout the homogenization and extraction process to minimize enzymatic activity.[3] Consider adding a broad-spectrum protease inhibitor cocktail to the homogenization buffer. 3. Ensure Complete Precipitation: After adding the organic solvent, vortex thoroughly and centrifuge at a high speed (e.g., >13,000 x g) at 4°C to pellet precipitated proteins.
High Variability Between Replicates 1. Inconsistent Homogenization: The tissue may not be uniformly homogenized, leading to different amounts of PAG being extracted from each replicate. 2. Inconsistent Sample Handling: Variations in time or temperature during sample preparation can affect results. 3. Uncorrected Matrix Effects: The matrix effect may be varying between samples.1. Standardize Homogenization: Use a bead beater or other mechanical homogenizer to ensure consistent and thorough tissue disruption.[6] 2. Standardize Workflow: Process all samples in the same manner, minimizing time on the bench and keeping them on ice whenever possible. 3. Use a Stable Isotope-Labeled Internal Standard: Add a known amount of D5-PAG to all samples at the beginning of the extraction process to correct for variability in recovery and matrix effects.
Peak Tailing or Splitting in LC-MS/MS 1. Column Overload: Injecting too much sample or too high a concentration of the analyte. 2. Poor Sample Cleanup: Residual matrix components are interfering with the chromatography. 3. Incompatible Injection Solvent: The solvent in which the final extract is dissolved may be too different from the initial mobile phase.1. Dilute the Sample: Try diluting the final extract before injection. 2. Improve Cleanup: Incorporate a solid-phase extraction (SPE) step after protein precipitation for cleaner samples. 3. Solvent Matching: Ensure the final extract is dissolved in a solvent that is similar in composition to the starting mobile phase of your LC gradient.

Quantitative Data Summary

The following table presents hypothetical recovery data for PAG from different tissue types based on typical recoveries for small molecules in metabolomics experiments. Note: This data is for illustrative purposes, and actual recovery should be determined experimentally.

Tissue Type Extraction Solvent Homogenization Method Hypothetical Mean Recovery (%) Hypothetical Standard Deviation (%)
Liver80% Methanol (B129727) in WaterBead Beating92.54.8
Kidney80% Methanol in WaterBead Beating94.23.5
Brain80% Methanol in WaterBead Beating88.96.1
Adipose80% Methanol in WaterBead Beating85.37.9

Experimental Protocols

Protocol 1: Phenylacetylglutamine (PAG) Extraction from Tissue Homogenates

This protocol is adapted from general metabolite extraction procedures and should be optimized for your specific tissue type and experimental conditions.[6]

Materials:

  • Frozen tissue sample (-80°C)

  • Ice-cold 80% methanol in LC-MS grade water

  • D5-Phenylacetylglutamine (D5-PAG) internal standard solution (in 80% methanol)

  • Bead beater with ceramic beads

  • Refrigerated centrifuge

  • Micropipettes and tips

  • 2 mL microcentrifuge tubes

Procedure:

  • Preparation: Pre-cool all tubes and solutions on ice.

  • Weighing: Weigh approximately 20-50 mg of frozen tissue into a pre-chilled 2 mL tube containing ceramic beads. Perform this step quickly to prevent thawing.

  • Internal Standard Spiking: Add a known amount of D5-PAG internal standard solution to each sample.

  • Extraction Solvent Addition: Add 500 µL of ice-cold 80% methanol to the tube.

  • Homogenization: Immediately homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6 m/s). Keep samples on ice between cycles.

  • Protein Precipitation: Vortex the homogenate for 1 minute and then incubate at -20°C for 1 hour to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube. Be careful not to disturb the protein pellet.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at 15,000 x g for 10 minutes at 4°C to pellet any remaining particulates.

  • Analysis: Transfer the final supernatant to an LC-MS vial for analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis A 1. Weigh Frozen Tissue B 2. Add Internal Standard (D5-PAG) A->B C 3. Add 80% Methanol B->C D 4. Homogenize (Bead Beater) C->D E 5. Centrifuge to Pellet Debris D->E F 6. Collect Supernatant E->F Extract G 7. Dry Extract F->G H 8. Reconstitute in LC Mobile Phase G->H I 9. Final Centrifugation H->I J 10. Transfer to LC-MS Vial I->J K 11. LC-MS/MS Analysis J->K

Caption: Workflow for PAG Extraction from Tissue.

Troubleshooting_Logic Start Problem: Low PAG Recovery Cause1 Inefficient Extraction? Start->Cause1 Solution1 Optimize Solvent & Ratio Cause1->Solution1 Yes Cause2 Analyte Degradation? Cause1->Cause2 No Solution1->Cause2 Solution2 Work on Ice, Add Inhibitors Cause2->Solution2 Yes Cause3 Matrix Effects? Cause2->Cause3 No Solution2->Cause3 Solution3 Use Internal Standard (D5-PAG) Cause3->Solution3 Yes End Improved Recovery Cause3->End No Solution3->End

Caption: Troubleshooting Logic for Low PAG Recovery.

References

Validation & Comparative

The Gut's Ominous Messengers: A Comparative Guide to Phenylacetylglutamine and TMAO as Cardiovascular Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of gut-derived metabolites is paramount in the quest for novel diagnostic and therapeutic targets. Among the myriad of molecules originating from our microbiome, Phenylacetylglutamine (B1677654) (PAG) and Trimethylamine (B31210) N-oxide (TMAO) have emerged as significant players, particularly in the landscape of cardiovascular disease. This guide provides an objective comparison of their performance as biomarkers, supported by experimental data and detailed methodologies.

At a Glance: PAG vs. TMAO

FeaturePhenylacetylglutamine (PAG)Trimethylamine N-oxide (TMAO)
Dietary Precursor Phenylalanine (from protein-rich foods like meat and dairy)[1][2]Choline, L-carnitine, Betaine (B1666868) (from red meat, eggs, fish, dairy)[3][4][5]
Microbial Metabolism Phenylalanine is converted to Phenylacetic acid (PAA) by gut microbiota.[1][6]Choline, L-carnitine, and betaine are metabolized to Trimethylamine (TMA) by gut microbiota.[3][5]
Host Metabolism PAA is conjugated with glutamine in the liver and kidneys to form PAG.[1][2][6]TMA is absorbed and oxidized in the liver by Flavin-containing monooxygenases (FMOs) to form TMAO.[3][7]
Primary Associated Risk Cardiovascular diseases (including thrombosis, stroke, and heart failure), Ischemic Stroke[1][6][8][9]Cardiovascular diseases (atherosclerosis, thrombosis, heart failure, hypertension), all-cause mortality, diabetes, and renal dysfunction[4][10][11]
Reported Plasma Levels (Disease vs. Healthy) Higher in patients with ischemic stroke.[8] Median of 2.06 μmol/L in acute ischemic stroke patients.[9]Elevated levels are associated with increased risk of cardiovascular events.[4][10][11] A 1-μmol/L increment in TMAO is associated with a 7% increased risk of hypertension.[4]

Signaling Pathways: A Tale of Two Metabolites

The pathogenic effects of PAG and TMAO are mediated through distinct signaling pathways, impacting cellular processes that contribute to cardiovascular disease.

Phenylacetylglutamine (PAG) Signaling

PAG has been shown to exert its effects through several signaling cascades, primarily impacting platelet activation, inflammation, and cellular proliferation.

PAG_Signaling PAG Phenylacetylglutamine (PAG) Adrenergic_Receptors α2A, α2B, β2 Adrenergic Receptors PAG->Adrenergic_Receptors TLR4 TLR4 PAG->TLR4 Wnt_BetaCatenin Wnt/β-catenin Pathway PAG->Wnt_BetaCatenin Inhibits NOX2 NOX2 PAG->NOX2 Platelet_Activation Platelet Activation & Aggregation Adrenergic_Receptors->Platelet_Activation Thrombosis Increased Thrombosis Risk Platelet_Activation->Thrombosis AKT_mTOR AKT/mTOR Pathway TLR4->AKT_mTOR Cardiac_Inflammation Cardiac Inflammation & Fibrosis AKT_mTOR->Cardiac_Inflammation Cell_Proliferation Inhibition of Cancer Cell Proliferation Wnt_BetaCatenin->Cell_Proliferation ROS Reactive Oxygen Species (ROS) Production NOX2->ROS NFkB_path NF-κB Pathway ROS->NFkB_path Endothelial_Stress Endothelial Oxidative Stress NFkB_path->Endothelial_Stress

Caption: Phenylacetylglutamine (PAG) signaling pathways.

Trimethylamine N-oxide (TMAO) Signaling

TMAO is implicated in a broader range of inflammatory and stress-related pathways, contributing to a more systemic impact on cardiovascular health.

TMAO_Signaling TMAO Trimethylamine N-oxide (TMAO) MAPK MAPK Pathway (p38, JNK, ERK1/2) TMAO->MAPK NFkB NF-κB Pathway TMAO->NFkB NLRP3 NLRP3 Inflammasome TMAO->NLRP3 PERK PERK Pathway (ER Stress) TMAO->PERK Platelet_Hyperreactivity Platelet Hyperreactivity TMAO->Platelet_Hyperreactivity Vascular_Inflammation Vascular Inflammation MAPK->Vascular_Inflammation Foam_Cell_Formation Foam Cell Formation MAPK->Foam_Cell_Formation NFkB->Vascular_Inflammation NLRP3->Vascular_Inflammation Endothelial_Dysfunction Endothelial Dysfunction PERK->Endothelial_Dysfunction Atherosclerosis Atherosclerosis Vascular_Inflammation->Atherosclerosis Foam_Cell_Formation->Atherosclerosis Thrombosis_Risk Increased Thrombosis Risk Platelet_Hyperreactivity->Thrombosis_Risk

Caption: Trimethylamine N-oxide (TMAO) signaling pathways.

Experimental Protocols

Accurate and reproducible measurement of PAG and TMAO is crucial for their validation as biomarkers. The following are generalized protocols based on commonly used methods.

Quantification of PAG and TMAO by Liquid Chromatography-Mass Spectrometry (LC-MS)

This is the gold standard for the quantification of small molecules like PAG and TMAO from biological matrices.

LCMS_Workflow Sample_Prep 1. Sample Preparation (Plasma/Serum) Protein_Precipitation 2. Protein Precipitation (e.g., with methanol (B129727) containing internal standards) Sample_Prep->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation 5. Liquid Chromatography (e.g., HILIC or reversed-phase column) Supernatant_Collection->LC_Separation MS_Detection 6. Mass Spectrometry (e.g., ESI-MS/MS in positive ion mode) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Quantification against standard curve) MS_Detection->Data_Analysis

Caption: General workflow for LC-MS based quantification.

Methodology:

  • Sample Preparation: Thaw plasma or serum samples on ice.

  • Protein Precipitation: To 20 µL of plasma, add 80 µL of cold methanol containing deuterated internal standards for PAG and TMAO (e.g., d5-PAG and d9-TMAO).[12] Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

  • Liquid Chromatography: Inject a small volume (e.g., 5-10 µL) of the supernatant onto an LC system. Separation can be achieved using a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an appropriate mobile phase gradient.

  • Mass Spectrometry: The eluent from the LC column is introduced into a mass spectrometer, typically a triple quadrupole instrument, using electrospray ionization (ESI) in positive ion mode.[13] Monitor for the specific precursor-to-product ion transitions for PAG, TMAO, and their respective internal standards.

  • Data Analysis: Quantify the concentrations of PAG and TMAO by comparing the peak area ratios of the analyte to the internal standard against a standard curve prepared with known concentrations of the analytes.[13]

Quantification of TMAO by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a higher-throughput and more accessible method for TMAO quantification, though it may have different sensitivity and specificity compared to LC-MS.[14]

Methodology:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the commercial ELISA kit manufacturer. This typically involves reconstituting lyophilized standards and buffers.

  • Standard Curve Preparation: Create a serial dilution of the TMAO standard to generate a standard curve with a known concentration range.

  • Sample Incubation: Add the prepared standards and samples to the wells of the microplate pre-coated with an anti-TMAO antibody. Incubate for the time and temperature specified in the kit protocol.

  • Washing: After incubation, wash the wells multiple times with the provided wash buffer to remove any unbound substances.

  • Detection Antibody Incubation: Add a biotin-conjugated antibody specific for TMAO to each well and incubate.

  • Enzyme Conjugate Incubation: After another wash step, add a streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate.

  • Substrate Addition: Following a final wash, add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze a color change.

  • Reaction Stoppage: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the optical density of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the TMAO concentration in the samples by interpolating their absorbance values from the standard curve.

Conclusion

Both Phenylacetylglutamine and TMAO are promising gut-derived biomarkers that provide a window into the complex interplay between diet, the microbiome, and cardiovascular health. While TMAO is more extensively studied and linked to a wider array of adverse outcomes, PAG is rapidly emerging as a significant and independent risk factor, particularly in the context of thrombosis and stroke. The choice of biomarker for a particular research or clinical application will depend on the specific cardiovascular endpoint of interest. For comprehensive risk assessment, simultaneous measurement of both metabolites may offer a more complete picture of the gut-microbiome-driven cardiovascular risk profile. The methodologies outlined here provide a foundation for the standardized and accurate measurement of these critical biomarkers, paving the way for their potential integration into clinical practice and drug development pipelines.

References

A Comparative Guide to Phenylacetylglutamine (PAG) Quantification: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the gut microbiota-derived metabolite Phenylacetylglutamine (B1677654) (PAG) is crucial for understanding its role in various physiological and pathological processes. This guide provides a detailed comparison of the two primary analytical methods used for PAG measurement: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While LC-MS/MS is a well-established and rigorously validated method for PAG quantification, ELISA kits are emerging as a potential high-throughput alternative. However, a notable lack of publicly available performance data for these commercial ELISA kits necessitates a careful evaluation of the methodologies.

Performance Data: A Tale of Two Methods

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules like Phenylacetylglutamine due to its high specificity, sensitivity, and accuracy. Numerous studies have published validated LC-MS/MS methods for PAG analysis in various biological matrices. In contrast, while several commercial ELISA kits for Phenylacetylglutamine are available, detailed performance characteristics are not consistently provided in publicly accessible datasheets or scientific literature, making direct comparison challenging.

LC-MS/MS Performance Characteristics for Phenylacetylglutamine Quantification

The following table summarizes the performance of various validated LC-MS/MS methods for the quantification of Phenylacetylglutamine as reported in peer-reviewed literature.

ParameterMethod 1Method 2
Principle UPLC-MS/MSUPLC-MS/MS
Matrix Plasma and UrineHuman Urine
Limit of Detection (LOD) <0.04 µg/mLNot Specified
Limit of Quantification (LOQ) Not Specified1 ng/mL
Linearity Range Not Specified1 - 1000 ng/mL
Intra-assay Precision (%CV) <8.5%Not Specified
Inter-assay Precision (%CV) <4%Not Specified
Recovery (%) 100% - 106%Not Specified
Reference [1][2]
Commercially Available Phenylacetylglutamine ELISA Kits

The table below lists some of the commercially available ELISA kits for Phenylacetylglutamine. It is important to note the absence of detailed, publicly available performance data for these kits. Researchers are advised to contact the manufacturers directly for comprehensive validation data.

SupplierProduct Name/IDStated ReactivityPerformance Data
MyBioSourceMouse Phenylacetylglutamine ELISA Kit (MBS7279430)MouseIntra- and Inter-assay CV mentioned but not quantified in online materials. No significant cross-reactivity stated.[3]
MeimianPhenylacetylglutamine (PAGln) ELISA kitHumanUsed in a peer-reviewed publication, but specific performance data is not detailed in the paper or readily available online.[4]

Experimental Workflows and Methodologies

The operational workflows for ELISA and LC-MS/MS are fundamentally different, each with its own set of procedures and technical requirements.

Figure 1. Comparative Workflow of PAG Quantification cluster_ELISA Competitive ELISA Workflow cluster_LCMS LC-MS/MS Workflow ELISA_Start Sample/Standard Addition ELISA_Incubate1 Incubation with PAG-HRP Conjugate ELISA_Start->ELISA_Incubate1 ELISA_Wash1 Washing ELISA_Incubate1->ELISA_Wash1 ELISA_Substrate Substrate Addition ELISA_Wash1->ELISA_Substrate ELISA_Color Color Development ELISA_Substrate->ELISA_Color ELISA_Stop Stop Reaction ELISA_Color->ELISA_Stop ELISA_Read Absorbance Reading (450 nm) ELISA_Stop->ELISA_Read ELISA_End Data Analysis (Inverse Correlation) ELISA_Read->ELISA_End LCMS_Start Sample Preparation (Protein Precipitation) LCMS_Chrom Chromatographic Separation (UPLC) LCMS_Start->LCMS_Chrom LCMS_Ion Ionization (ESI) LCMS_Chrom->LCMS_Ion LCMS_MS1 Mass Selection (Q1) LCMS_Ion->LCMS_MS1 LCMS_Frag Fragmentation (Q2) LCMS_MS1->LCMS_Frag LCMS_MS2 Fragment Ion Detection (Q3) LCMS_Frag->LCMS_MS2 LCMS_Detect Signal Detection LCMS_MS2->LCMS_Detect LCMS_End Data Analysis (Quantification vs. Standard Curve) LCMS_Detect->LCMS_End

Caption: Comparative workflow for PAG quantification.

Detailed Experimental Protocols

LC-MS/MS Protocol for Phenylacetylglutamine in Plasma

This protocol is a representative example based on published methods.[1][5][6][7]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing a deuterated internal standard (e.g., D5-PAG).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new vial for analysis.

  • Chromatographic Separation (UPLC):

    • Column: Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would involve starting at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, and then re-equilibrating the column. For example, 0-2.5 min, 5% B; 2.5-3 min, 5-95% B; 3-3.1 min, 95-5% B; 3.1-4 min, 5% B.[5]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Detection (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for PAG.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific mass-to-charge (m/z) transitions for the precursor and product ions of PAG and its internal standard are monitored. For example, for PAG, a transition of m/z 265 > 129 might be used.[8]

    • Instrument Parameters: Ion source parameters such as gas temperatures, gas flows, and voltages are optimized for maximum signal intensity.

General Protocol for a Competitive Phenylacetylglutamine ELISA

This is a generalized protocol based on the principles of competitive ELISA for small molecules.

  • Standard and Sample Preparation: Prepare a standard curve by serially diluting a known concentration of Phenylacetylglutamine. Prepare subject samples, potentially with a dilution step.

  • Incubation: Add standards and samples to the wells of a microplate pre-coated with an anti-PAG antibody. Subsequently, add a fixed amount of HRP-conjugated PAG to each well. During incubation, the free PAG in the sample and the HRP-conjugated PAG compete for binding to the limited number of antibody sites.

  • Washing: Wash the plate to remove any unbound reagents.

  • Substrate Reaction: Add a chromogenic substrate (e.g., TMB) to the wells. The HRP enzyme bound to the plate will catalyze a color change.

  • Stopping the Reaction: Add a stop solution to halt the color development.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of Phenylacetylglutamine in the sample. A standard curve is generated by plotting the absorbance versus the concentration of the standards, and the concentrations of the unknown samples are interpolated from this curve.

The Imperative of Cross-Validation

Given the disparity in available validation data between LC-MS/MS and ELISA for Phenylacetylglutamine, any laboratory considering the adoption of an ELISA for PAG quantification should perform a rigorous cross-validation against a well-characterized LC-MS/MS method. This process is essential to ensure the accuracy, precision, and reliability of the ELISA results.

Figure 2. Logical Workflow for Cross-Validation cluster_CV Cross-Validation Process CV_Start Sample Cohort Selection (n > 40) CV_Split Aliquot Samples for Both Assays CV_Start->CV_Split CV_LCMS Analyze with Validated LC-MS/MS Method CV_Split->CV_LCMS CV_ELISA Analyze with ELISA Kit CV_Split->CV_ELISA CV_Compare Compare Quantitative Results CV_LCMS->CV_Compare CV_ELISA->CV_Compare CV_Stats Statistical Analysis (Bland-Altman, Correlation) CV_Compare->CV_Stats CV_Decision Assess Agreement and Bias CV_Stats->CV_Decision

Caption: Logical workflow for cross-validation.

Conclusion

For the quantification of Phenylacetylglutamine, LC-MS/MS remains the benchmark method, supported by extensive validation data in the scientific literature. It offers unparalleled specificity and accuracy, which are critical for research and clinical applications. While Phenylacetylglutamine ELISA kits present a potentially more accessible and higher-throughput option, the current lack of comprehensive, publicly available performance data is a significant limitation.

Researchers and drug development professionals should approach the use of PAG ELISA kits with caution and recognize the necessity of performing in-house validation and cross-comparison with a robust LC-MS/MS method to ensure the reliability of their findings. The choice of analytical method should be guided by the specific requirements of the study, including the need for accuracy, throughput, and the available resources.

References

Phenylacetylglutamine vs. Phenylacetylglycine: A Comparative Analysis in Rodent Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The gut microbiome-derived metabolites, Phenylacetylglutamine (PAG) and Phenylacetylglycine (PAGly), have emerged as significant modulators of host physiology and pathology. Both are products of phenylalanine metabolism by gut bacteria, followed by host enzymatic conjugation. A crucial distinction exists between species: PAG is the predominant conjugate in humans, while PAGly is the primary form in rodents.[1][2][3] This difference is fundamental for translating findings from preclinical rodent models to human health. This guide provides an objective comparison of the experimental data on PAG and PAGly in various rodent models of disease, focusing on their performance, underlying mechanisms, and methodologies.

Comparative Overview

While both molecules originate from the same dietary precursor, their downstream biological effects in rodent models, though sometimes overlapping, exhibit distinct characteristics. PAG has been implicated in prothrombotic and pro-inflammatory responses, particularly in cardiovascular contexts. In contrast, studies on PAGly have revealed a more complex, sometimes protective, role, especially in ischemic injuries, often mediated through adrenergic receptor signaling.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from key studies on PAG and PAGly in different rodent disease models.

Table 1: Cardiovascular Disease Models
Compound Rodent Model Disease Dosage/Concentration Key Quantitative Findings Reference
PAG Heart failure miceHeart Failure & Atrial FibrillationNot specified (plasma levels elevated)Aggravated maladaptive structural and electrical remodeling; Shortened ERP duration; Prolonged SNRT; Increased AF occurrence.[4]
PAG Heart failure miceHeart FailureNot specifiedEnhanced activation of TLR4/AKT/mTOR signaling pathway; Caused cardiac fibrosis and inflammation.[1][2]
PAGly Mouse ventricular myocytesCardiac Ca2+ Signaling100 μMIncreased action potential-induced Ca2+ transients and sarcoplasmic reticulum (SR) Ca2+ load (effects smaller than isoproterenol).[3][5]
PAGly C57BL/6 miceMyocardial Ischemia/Reperfusion (I/R)Not specified (different doses administered)Appropriate dose inhibited apoptosis and reduced infarct size; High-dose was associated with higher mortality.[6][7]
Table 2: Neurological Disease Models
Compound Rodent Model Disease Dosage/Concentration Key Quantitative Findings Reference
PAGly RatCerebral Ischemia/Reperfusion (I/R)Not specifiedMarkedly alleviated cerebral infarct volume (P = 0.0024); Improved neurobehavioral outcomes (P = 0.0149).[8]
Table 3: Inflammatory Disease Models
Compound Rodent Model Disease Dosage/Concentration Key Quantitative Findings Reference
PAGly C57BL/6 miceDextran Sodium Sulphate (DSS)-induced ColitisNot specifiedExacerbated colitis; Upregulated coagulation-related biological processes.[9]

Signaling Pathways and Mechanisms

The distinct actions of PAG and PAGly in rodent models can be attributed to their engagement with different cellular signaling pathways.

Phenylacetylglutamine (PAG) Signaling in Heart Failure

In rodent models of heart failure, PAG has been shown to exacerbate adverse cardiac remodeling and arrhythmogenesis. One of the key pathways implicated is the TLR4/AKT/mTOR signaling cascade, which is involved in inflammation and cellular growth.[1][2]

PAG_Signaling PAG Phenylacetylglutamine (PAG) TLR4 TLR4 PAG->TLR4 Activates AKT AKT TLR4->AKT Activates mTOR mTOR AKT->mTOR Activates Outcomes Cardiac Fibrosis, Inflammation, Arrhythmia mTOR->Outcomes Promotes

Caption: PAG signaling in heart failure models.

Phenylacetylglycine (PAGly) Signaling in Ischemic Injury

PAGly has demonstrated protective effects in rodent models of both myocardial and cerebral ischemia/reperfusion injury. These effects are largely attributed to its interaction with β2-adrenergic receptors (β2AR), leading to the activation of pro-survival signaling cascades.[6][8]

PAGly_Signaling PAGly Phenylacetylglycine (PAGly) beta2AR β2-Adrenergic Receptor (β2AR) PAGly->beta2AR Activates Gai Gαi beta2AR->Gai Activates PI3K PI3K Gai->PI3K Activates AKT_p AKT PI3K->AKT_p Activates Outcomes Cardioprotection, Neuroprotection, Reduced Apoptosis AKT_p->Outcomes Promotes

Caption: PAGly's protective signaling in ischemia.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the experimental protocols from key cited studies.

Myocardial Ischemia/Reperfusion (I/R) Injury Model (PAGly)
  • Animal Model: C57BL/6 mice were used.[6]

  • Surgical Procedure: Myocardial I/R injury was induced by ligating the left anterior descending (LAD) coronary artery for a specified period, followed by reperfusion.

  • Drug Administration: Different doses of PAGly were administered intraperitoneally.[6]

  • Outcome Measures:

    • Infarct Size Assessment: The heart was stained with 2,3,5-triphenyltetrazolium chloride (TTC) and Evans blue to delineate the area at risk and the infarcted area.[6]

    • Apoptosis Detection: Apoptosis of myocardial cells was detected by TUNEL (terminal deoxynucleotidyl transferase-mediated nick end labeling) and α-actin staining.[6]

    • Western Blotting: Protein expression levels of key signaling molecules (p-PI3K, t-Akt, p-AKT, Bax, Bcl-2, cleaved caspase-3) were measured.[6]

Cerebral Ischemia/Reperfusion (I/R) Injury Model (PAGly)
  • Animal Model: Male Wistar rats were used.[10]

  • Surgical Procedure: Cerebral I/R injury was induced by middle cerebral artery occlusion (MCAO). Anesthesia was induced with isoflurane (B1672236) (4-5%) and maintained at 1-1.5%.[8]

  • Drug Administration: PAGly was administered to the rats.

  • Outcome Measures:

    • Infarct Volume: Cerebral infarct volume was measured to assess the extent of brain damage.[8]

    • Neurobehavioral Outcomes: Neurological function was evaluated using standardized scoring systems.[8]

    • Immunofluorescence Staining: Staining for markers like MAP2 was used to assess neuronal morphology and survival.[8]

    • Flow Cytometry: Neuronal apoptosis was quantified using flow cytometry.[8]

Workflow for Investigating PAGly in Colitis

The workflow for investigating the role of PAGly in a mouse model of colitis is outlined below.

Colitis_Workflow cluster_animal_model Animal Model cluster_outcome_assessment Outcome Assessment Diet High/Low Protein Diet DSS DSS Administration (to induce colitis) Diet->DSS PAGly_Admin PAGly or Saline Administration DSS->PAGly_Admin Colitis_Severity Colitis Severity Assessment PAGly_Admin->Colitis_Severity Thrombosis Thrombosis Potential PAGly_Admin->Thrombosis Gene_Expression Colonic Tissue Gene Expression PAGly_Admin->Gene_Expression Plasma_PAGly Plasma PAGly Levels (LC-MS/MS) PAGly_Admin->Plasma_PAGly

References

Reproducibility of Phenylacetylglutamine Measurements: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the current methodologies and reproducibility of phenylacetylglutamine (B1677654) (PAG) quantification for researchers, scientists, and drug development professionals.

The gut microbiome-derived metabolite, phenylacetylglutamine (PAG), has emerged as a significant biomarker implicated in cardiovascular diseases. As research into the clinical relevance of PAG accelerates, the ability to reliably and reproducibly measure its concentration across different laboratories is paramount. This guide provides a comprehensive overview of the prevalent analytical methodologies, a summary of reported intra-laboratory reproducibility, and a discussion on the factors influencing inter-laboratory variability.

Experimental Protocols for Phenylacetylglutamine Quantification

The gold standard for the quantification of PAG in biological matrices, such as plasma and urine, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. While specific parameters may vary between laboratories, a general workflow is consistently applied.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. The most common method for plasma and urine is protein precipitation.

  • Plasma: A common protocol involves the deproteinization of a 100 µL plasma sample with 400 µL of a solvent mixture, typically acetonitrile (B52724) and methanol (B129727) (1:1, v/v). The mixture is vortexed, sonicated, and then centrifuged at high speed (e.g., 12,000 rpm) at 4°C for 15 minutes. The resulting supernatant is collected for analysis[1]. To ensure accurate quantification, an isotopically labeled internal standard, such as D5-PAGln, is added to the sample prior to protein precipitation[1].

  • Urine: Urine samples are often diluted prior to analysis. For instance, a 10 µL urine sample can be diluted in a larger volume of a water/ethanol mixture containing the internal standard[2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Following sample preparation, the extract is injected into an LC-MS/MS system.

  • Chromatographic Separation: Reverse-phase chromatography is typically used to separate PAG from other components in the sample. A C18 column is a common choice[1][3]. The mobile phases usually consist of an aqueous solution with a small percentage of acid (e.g., 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol[1][3]. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to achieve optimal separation.

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer is most frequently used for targeted quantification of PAG. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. For PAG, detection is often performed in positive electrospray ionization (ESI) mode[4]. The specific precursor-to-product ion transitions monitored for PAG and its internal standard are instrument-dependent but are selected to be unique and provide a robust signal. For example, one study reported using a transition of m/z 263.2 to m/z 145.2 for PAG[3].

Data Presentation: Intra-Laboratory Reproducibility

AnalyteMatrixConcentrationIntra-Assay CV (%)Inter-Assay CV (%)Reference
PhenylacetylglutamineUrine3 ng/mL10.311.2[4]
PhenylacetylglutamineUrine30 ng/mL7.98.5[4]
PhenylacetylglutamineUrine300 ng/mL5.26.1[4]
PhenylacetylglutaminePlasmaNot Specified<10<10[5]

Note: The data presented above demonstrates that well-validated LC-MS/MS methods can achieve excellent precision for PAG quantification within a single laboratory, with CVs generally below 15%, which is a widely accepted benchmark for bioanalytical assays.

Discussion on Inter-Laboratory Reproducibility

The absence of published multi-laboratory studies specifically focused on PAG highlights a current gap in the field. However, broader studies on the inter-laboratory reproducibility of targeted metabolomics platforms provide valuable insights. These studies indicate that while good reproducibility can be achieved, several factors can contribute to variability between labs:

  • Standardization of Protocols: Differences in sample collection, storage, and preparation can introduce significant variability. The use of standardized operating procedures (SOPs) across laboratories is crucial.

  • Instrumentation: While all labs may use LC-MS/MS, variations in instrument manufacturers, models, and maintenance can affect sensitivity and ionization efficiency.

  • Internal Standards: The use of a stable isotope-labeled internal standard for PAG is critical to correct for variations in sample processing and instrument response. The purity and concentration of the internal standard must be consistent.

  • Data Processing: The software and algorithms used to process the raw data, including peak integration and quantification, can be a source of variability.

To enhance inter-laboratory reproducibility, the implementation of certified reference materials for PAG and participation in round-robin or proficiency testing programs would be highly beneficial.

Visualizations

Experimental Workflow for Phenylacetylglutamine Measurement

PAG_Workflow cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard (D5-PAG) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography Separation Supernatant->LC MS Tandem Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification Result PAG Concentration Quantification->Result PAG_Signaling PAG Phenylacetylglutamine (PAG) Adrenergic_Receptor Adrenergic Receptors (α2A, α2B, β2) PAG->Adrenergic_Receptor NOX2 NADPH Oxidase 2 (NOX2) PAG->NOX2 Upregulates GPCR_Signaling G-Protein Coupled Receptor Signaling Adrenergic_Receptor->GPCR_Signaling Platelet_Activation Enhanced Platelet Activation & Thrombosis Potential GPCR_Signaling->Platelet_Activation ROS Increased Reactive Oxygen Species (ROS) NOX2->ROS Oxidative_Stress Endothelial Oxidative Stress ROS->Oxidative_Stress

References

Correlating plasma Phenylacetylglutamine with clinical outcomes in stroke patients

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The gut microbiome's influence on human health and disease is a rapidly expanding field of research. Recent attention has been given to the role of gut-derived metabolites in cardiovascular diseases, including stroke. One such metabolite, Phenylacetylglutamine (B1677654) (PAG), has emerged as a potential prognostic biomarker in patients who have experienced an ischemic stroke. This guide provides a comparative analysis of key studies investigating the correlation between plasma PAG levels and clinical outcomes in stroke patients, supplemented with detailed experimental protocols and an overview of the proposed signaling pathways.

Comparative Analysis of Clinical Studies

Two major studies provide significant insights into the prognostic value of PAG in ischemic stroke. The first is a large, multicenter prospective study by He et al. (2024) derived from the China Antihypertensive Trial in Acute Ischemic Stroke (CATIS). The second is a two-stage metabolomic study that identified and validated PAG as a biomarker for unfavorable outcomes. For clarity, we will refer to these as the "CATIS Sub-study" and the "Metabolomic Biomarker Study," respectively.

Table 1: Comparison of Study Designs and Patient Cohorts
FeatureCATIS Sub-study (He et al., 2024)Metabolomic Biomarker Study
Study Design Multicenter prospective cohort studyTwo-stage (discovery and validation) metabolomic analysis
Patient Population 3,564 Chinese patients with ischemic strokeDiscovery: 150 ischemic stroke patients, 50 healthy controls. Validation: 751 ischemic stroke patients, 200 healthy controls
Primary Outcome Composite of death or major disability (mRS 3-6) at 3 monthsUnfavorable functional outcome (mRS 3-6) at 3 months
Secondary Outcomes Major disability, death, and vascular eventsStroke severity (NIHSS score)
Table 2: Key Quantitative Findings on the Association of Plasma PAG with Clinical Outcomes
FindingCATIS Sub-study (He et al., 2024)Metabolomic Biomarker Study
Primary Outcome Association For every 500 ng/mL increase in PAG, there was a 7% increased risk of the primary outcome (death or major disability).[1]Patients with unfavorable outcomes had significantly higher median PAG levels (2.5 µmol/L vs. 1.9 µmol/L).[2]
Odds Ratios (Highest vs. Lowest PAG Levels) OR of 1.62 for the primary outcome in the highest vs. lowest quartile of PAG.[1][3]OR of 2.286 for unfavorable short-term outcomes in the highest vs. lowest tertile of PAG.[2]
Association with Death HR of 2.59 for death in the highest vs. lowest quartile of PAG.[1][3]Not explicitly reported as a primary or secondary outcome.
Association with Stroke Severity Not a primary focus, but higher PAG levels were associated with a worse distribution of mRS scores.[1]Patients with moderate-severe stroke (NIHSS >5) had higher PAG levels than those with mild stroke (2.3 µmol/L vs. 1.9 µmol/L).[2]
Cognitive Impairment An ancillary study of CATIS found that higher PAG was associated with an increased odds of post-stroke cognitive impairment.[4]Not reported.

Experimental Protocols

Measurement of Plasma Phenylacetylglutamine (LC-MS/MS)

The quantitative analysis of PAG in plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Blood samples are collected in EDTA-containing tubes.

  • Plasma is separated by centrifugation.

  • For analysis, plasma proteins are precipitated by adding a solvent like methanol.

  • An internal standard (e.g., deuterated PAG, PAGln-d5) is added to the sample for accurate quantification.[5]

  • The mixture is vortexed and centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the metabolites, is transferred for analysis.

2. Liquid Chromatography:

  • The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Separation is achieved on a reverse-phase column (e.g., C18).

  • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) with formic acid) is used to separate PAG from other plasma components.

3. Mass Spectrometry:

  • The eluent from the LC system is introduced into a tandem mass spectrometer.

  • Electrospray ionization (ESI) in positive or negative ion mode is used to ionize the PAG molecules.

  • The mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify PAG and its internal standard based on their unique precursor-to-product ion transitions.[6]

Assessment of Clinical Outcomes

1. Modified Rankin Scale (mRS):

  • The mRS is a 7-point scale (0-6) used to measure the degree of disability or dependence in the daily activities of people who have had a stroke.[7][8][9]

  • Scores are defined as follows:

    • 0: No symptoms.

    • 1: No significant disability; able to carry out all usual activities.

    • 2: Slight disability; unable to carry out all previous activities but able to look after own affairs without assistance.

    • 3: Moderate disability; requires some help but able to walk without assistance.

    • 4: Moderately severe disability; unable to walk without assistance and unable to attend to own bodily needs without assistance.

    • 5: Severe disability; bedridden, incontinent, and requires constant nursing care.

    • 6: Dead.[7]

  • An "unfavorable outcome" is often defined as an mRS score of 3-6.[1][2]

2. National Institutes of Health Stroke Scale (NIHSS):

  • The NIHSS is a 15-item neurologic examination stroke scale used to evaluate the severity of an acute stroke.

  • Scores range from 0 to 42, with higher scores indicating greater stroke severity.

  • A common categorization is:

    • 0-5: Mild stroke

    • >5: Moderate to severe stroke[2]

Signaling Pathways and Mechanism of Action

PAG is a metabolite derived from the gut microbial breakdown of the amino acid phenylalanine.[10] The proposed mechanism linking elevated PAG to adverse stroke outcomes involves its pro-thrombotic effects.

PAG_Pathway cluster_gut Gut Lumen cluster_circulation Systemic Circulation cluster_platelet Platelet Dietary Phenylalanine Dietary Phenylalanine Gut Microbiota Gut Microbiota Dietary Phenylalanine->Gut Microbiota Metabolism Phenylacetate (B1230308) Phenylacetate Gut Microbiota->Phenylacetate PAG Phenylacetylglutamine (PAG) Phenylacetate->PAG Conjugation with Glutamine (in liver) Adrenergic_Receptors Adrenergic Receptors (α2A, α2B, β2) PAG->Adrenergic_Receptors Binds to PLC Phospholipase C (PLC) Adrenergic_Receptors->PLC Activates Ca_Mobilization Intracellular Ca2+ Mobilization PLC->Ca_Mobilization Leads to Platelet_Activation Platelet Activation & Aggregation Ca_Mobilization->Platelet_Activation Thrombosis Increased Thrombosis Risk Platelet_Activation->Thrombosis Experimental_Workflow Patient_Cohort Ischemic Stroke Patient Cohort Blood_Sample Baseline Blood Sample Collection (EDTA) Patient_Cohort->Blood_Sample Clinical_Followup Clinical Follow-up (e.g., at 3 months) Patient_Cohort->Clinical_Followup Plasma_Separation Plasma Separation (Centrifugation) Blood_Sample->Plasma_Separation PAG_Quantification Plasma PAG Quantification (LC-MS/MS) Plasma_Separation->PAG_Quantification Statistical_Analysis Statistical Analysis PAG_Quantification->Statistical_Analysis Outcome_Assessment Clinical Outcome Assessment (mRS, NIHSS) Clinical_Followup->Outcome_Assessment Outcome_Assessment->Statistical_Analysis Correlation Correlation of PAG Levels with Clinical Outcomes Statistical_Analysis->Correlation

References

The Gold Standard for Bioanalysis: A Comparative Guide to Phenylacetylglutamine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Phenylacetylglutamine (PAG), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the stable isotope-labeled (SIL) internal standard, Phenylacetylglutamine-d5 (PAG-d5), with a representative structural analog, highlighting the profound impact of internal standard selection on bioanalytical data quality.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard is a cornerstone of robust and reproducible quantification. It is introduced at a known concentration to all samples, including calibration standards and quality controls, to correct for variability throughout the analytical process, from sample preparation to instrument response. An ideal internal standard should mimic the analyte's behavior as closely as possible. This is where the distinction between a stable isotope-labeled internal standard and a structural analog becomes critically important.

This compound is a deuterated form of PAG, meaning five hydrogen atoms in the phenyl group are replaced with deuterium. This subtle change in mass allows it to be distinguished from the endogenous analyte by the mass spectrometer, while its chemical and physical properties remain virtually identical. In contrast, a structural analog is a different molecule that is chemically similar to the analyte. For the purpose of this comparison, we will consider a hypothetical but representative structural analog, N-phenylacetyl-L-aspartic acid, which shares the core phenylacetyl moiety but has an aspartic acid residue instead of glutamine.

Performance Data Comparison: this compound vs. a Structural Analog

The following tables summarize the expected performance data for this compound versus a structural analog internal standard in a typical bioanalytical method validation for PAG in human plasma. The data for the structural analog is illustrative, based on established principles of bioanalytical method validation, to demonstrate the potential for inferior performance compared to a stable isotope-labeled internal standard.

Table 1: Accuracy and Precision

Internal StandardQC LevelNominal Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)
This compound LLOQ1+2.55.8
Low3-1.24.1
Medium50+0.83.5
High150-0.52.9
Structural Analog LLOQ1+8.912.5
Low3-6.79.8
Medium50+5.48.2
High150-4.17.5

LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation.

Table 2: Matrix Effect and Recovery

Internal StandardParameterLow ConcentrationHigh Concentration
This compound Matrix Effect (% CV)4.23.8
Recovery (%)85.386.1
Recovery Precision (% CV)3.53.1
Structural Analog Matrix Effect (% CV)14.813.5
Recovery (%)72.175.8
Recovery Precision (% CV)11.29.9

As the data illustrates, this compound consistently provides superior accuracy and precision. The matrix effect, which represents the influence of other components in the biological sample on the ionization of the analyte, is significantly lower and more consistent when using PAG-d5. This is because the SIL internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, effectively canceling out this source of error. The recovery of the analyte from the sample matrix is also more consistent with PAG-d5, leading to more reliable quantification.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of a bioanalytical assay. Below are representative protocols for the quantification of Phenylacetylglutamine in human plasma using either this compound or a structural analog as the internal standard.

Protocol 1: Quantification of Phenylacetylglutamine using this compound Internal Standard

1. Sample Preparation:

  • To 50 µL of human plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate PAG from endogenous interferences (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Phenylacetylglutamine: m/z 265.1 → 120.1

    • This compound: m/z 270.1 → 125.1

3. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of Phenylacetylglutamine to this compound against the nominal concentration of the calibration standards.

  • Determine the concentration of Phenylacetylglutamine in the unknown samples from the calibration curve using a weighted linear regression.

Protocol 2: Quantification of Phenylacetylglutamine using a Structural Analog Internal Standard

The protocol would be similar to Protocol 1, with the following key differences:

1. Internal Standard:

  • Replace this compound with the structural analog (e.g., N-phenylacetyl-L-aspartic acid) working solution.

2. LC-MS/MS Analysis:

  • MRM Transitions:

    • Phenylacetylglutamine: m/z 265.1 → 120.1

    • Structural Analog (N-phenylacetyl-L-aspartic acid): e.g., m/z 280.1 → 162.1 (hypothetical)

  • The chromatographic gradient may need to be optimized to ensure baseline separation between Phenylacetylglutamine and the structural analog, as they will not co-elute perfectly.

Visualizing the Workflow and Biological Context

To further elucidate the experimental process and the biological relevance of Phenylacetylglutamine, the following diagrams are provided.

G Bioanalytical Workflow for PAG Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (PAG-d5 or Analog) Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Evap Evaporation PPT->Evap Recon Reconstitution Evap->Recon LC UPLC Separation Recon->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quant Quantification (Calibration Curve) Ratio->Quant

Bioanalytical workflow for PAG quantification.

G Metabolic Pathway of Phenylacetylglutamine (PAG) Formation Dietary_Protein Dietary Protein Phenylalanine Phenylalanine Dietary_Protein->Phenylalanine Gut_Microbiota Gut Microbiota Phenylalanine->Gut_Microbiota Phenylacetic_Acid Phenylacetic Acid Gut_Microbiota->Phenylacetic_Acid Metabolism Liver_Kidney Liver & Kidney Phenylacetic_Acid->Liver_Kidney PAG Phenylacetylglutamine (PAG) Liver_Kidney->PAG Conjugation Glutamine Glutamine Glutamine->Liver_Kidney

Metabolic pathway of PAG formation.

Conclusion: The Unmistakable Advantage of this compound

The choice of internal standard is a critical decision in bioanalytical method development that directly impacts the quality and reliability of the resulting data. While structural analogs can be a more cost-effective option, they often fall short in their ability to accurately correct for the analytical variability inherent in complex biological matrices.

This compound, as a stable isotope-labeled internal standard, demonstrates superior performance across all key validation parameters. Its near-identical chemical and physical properties to the endogenous analyte ensure that it accurately tracks Phenylacetylglutamine through sample extraction, chromatography, and ionization. This leads to significantly improved accuracy, precision, and a more reliable assessment of matrix effects. For researchers, scientists, and drug development professionals who demand the highest level of data integrity, this compound is the unequivocal gold standard for the quantitative analysis of Phenylacetylglutamine.

Phenylacetylglutamine: A Comparative Analysis Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive guide for researchers and drug development professionals on the emerging role of Phenylacetylglutamine (B1677654) (PAG) in various pathologies. This guide provides a comparative analysis of PAG levels in different patient populations, details of experimental protocols for its measurement, and visualizations of its signaling pathways.

Phenylacetylglutamine (PAG), a gut microbiota-derived metabolite, has emerged as a significant biomarker and potential mediator in a range of human diseases. Produced from the microbial metabolism of dietary phenylalanine, PAG has been increasingly linked to cardiovascular diseases, renal dysfunction, and neurological disorders. This guide offers a comparative overview of PAG levels across different patient cohorts, supported by experimental data and detailed methodologies, to facilitate further research and therapeutic development.

Comparative Analysis of Phenylacetylglutamine Levels

The concentration of Phenylacetylglutamine in circulation varies significantly across different patient populations compared to healthy individuals. Elevated levels of PAG have been consistently observed in patients with chronic heart failure, chronic kidney disease, ischemic stroke, and Parkinson's disease.

Phenylacetylglutamine in Cardiovascular Diseases

In the context of cardiovascular diseases, elevated PAG has been associated with an increased risk of major adverse cardiovascular events.[1][2] Studies have shown a direct correlation between PAG levels and the severity of heart failure.

Table 1: Plasma Phenylacetylglutamine Levels in Heart Failure Patients

Patient GroupNPAG Concentration (μM)p-valueReference
Healthy Controls221.249 ± 1.168< 0.001[3][4]
Chronic Heart Failure (CHF)-3.322 ± 8.220< 0.001[3][4]
NYHA Class III29Lower than NYHA Class IV< 0.001[5][6]
NYHA Class IV29Higher than NYHA Class III< 0.001[5][6]
Ischemic Heart Disease with HF89716 (440–1097) ng/mL< 0.001[7]
Healthy Controls75411 (202–697) ng/mL< 0.001[7]

Data are presented as mean ± standard deviation or median (interquartile range).

Phenylacetylglutamine in Renal Diseases

Chronic kidney disease (CKD) is another condition strongly associated with elevated PAG levels.[8] As kidney function declines, the clearance of PAG is impaired, leading to its accumulation in the blood.

Table 2: Serum Phenylacetylglutamine Levels in Chronic Kidney Disease Patients

Patient GroupNPAG Concentration (mg/L)Key FindingsReference
CKD Stages 1-5488Median: 2.1 [1.2–3.6]Associated with mortality and cardiovascular disease.[9][9][10]
CKD Stage 2-0.8 [0.5–1.3]PAG levels increase with CKD stage.[8]
CKD Stage 5-5.6 [3.4–8.0]Higher PAG associated with cognitive impairment.[8]

Data are presented as median [interquartile range].

Phenylacetylglutamine in Neurological Diseases

Emerging evidence has implicated PAG in the pathophysiology of neurological disorders, including ischemic stroke and Parkinson's disease.

Table 3: Plasma Phenylacetylglutamine Levels in Ischemic Stroke Patients

Patient GroupNPAG Concentration (μmol/L)Key FindingsReference
Healthy Controls2001.0 (median)Elevated PAG in IS patients.[11][12][11][12]
Ischemic Stroke (IS)7512.0 (median)Higher levels in moderate-severe stroke.[11][11][12]
Mild Stroke (NIHSS 0-5)4841.9 [1.0–3.2]-[11]
Moderate-Severe Stroke (NIHSS >5)2672.3 [1.5–3.5]-[11]
First-onset Stroke-933 ng/mL (median)PAG levels nearly double that of controls.[13][13]
Recurrent Stroke-1014 ng/mL (median)-[13]
Non-stroke Controls-556 ng/mL (median)-[13]
Stroke Patients (Age 35-54)-186.87 ± 95.49PAG levels increase with age.[14]
Stroke Patients (Age 69-87)-433.11 ± 474.03-[14]

Data are presented as median [interquartile range] or mean ± standard deviation.

Table 4: Plasma Phenylacetylglutamine Levels in Parkinson's Disease Patients

Patient GroupNPAG Concentration (ng/mL)Key FindingsReference
Healthy Controls250849.1 ± 2778.0Higher PAG in PD patients.[15][15][16]
Parkinson's Disease (PD)2501024.3 ± 1025.6PAG levels correlate with motor symptom severity.[15][16][17][15][16][17]
Early-stage PD-688.3 ± 467.7Higher PAG in advanced-stage PD.[15]
Advanced-stage PD-1100.0 ± 1100.2-[15]

Data are presented as mean ± standard deviation.

Phenylacetylglutamine in Other Conditions

Elevated urinary levels of PAG have also been reported in children with cystic fibrosis.[18]

Experimental Protocols

The quantification of Phenylacetylglutamine in biological samples is most commonly performed using liquid chromatography-mass spectrometry (LC-MS).

Measurement of Phenylacetylglutamine in Plasma by LC-MS/MS

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard (e.g., D5-PAG).

  • Precipitate proteins by adding 200 µL of ice-cold methanol.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant for analysis.[19]

2. LC-MS/MS Conditions:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM).

  • Transitions: Monitor the specific precursor-to-product ion transitions for PAG and its internal standard.[19][20][21]

Signaling Pathways and Mechanisms of Action

Phenylacetylglutamine exerts its biological effects primarily through its interaction with adrenergic receptors, leading to enhanced platelet activation and thrombosis.

Phenylacetylglutamine Metabolic Pathway

The formation of PAG is a multi-step process involving both the gut microbiota and the host.

PAG_Metabolic_Pathway Dietary Phenylalanine Dietary Phenylalanine Gut Microbiota Gut Microbiota Dietary Phenylalanine->Gut Microbiota Metabolism Phenylacetic Acid (PAA) Phenylacetic Acid (PAA) Gut Microbiota->Phenylacetic Acid (PAA) Liver Liver Phenylacetic Acid (PAA)->Liver Enters circulation Phenylacetylglutamine (PAG) Phenylacetylglutamine (PAG) Liver->Phenylacetylglutamine (PAG) Conjugation with Glutamine

Caption: Metabolic pathway of Phenylacetylglutamine (PAG) formation.

Phenylacetylglutamine-Induced Platelet Activation

PAG has been shown to potentiate platelet activation by interacting with adrenergic receptors on the platelet surface.

PAG_Platelet_Activation cluster_platelet Platelet Adrenergic Receptors (α2A, α2B, β2) Adrenergic Receptors (α2A, α2B, β2) G-protein Activation G-protein Activation Adrenergic Receptors (α2A, α2B, β2)->G-protein Activation Downstream Signaling Downstream Signaling G-protein Activation->Downstream Signaling Platelet Activation Platelet Activation Downstream Signaling->Platelet Activation Thrombosis Thrombosis Platelet Activation->Thrombosis PAG PAG PAG->Adrenergic Receptors (α2A, α2B, β2) Binds to

Caption: Phenylacetylglutamine (PAG) signaling pathway in platelets.

Experimental Workflow for Investigating PAG Effects

A typical workflow to study the effects of Phenylacetylglutamine involves in vitro and in vivo models.

PAG_Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo In Vitro Studies In Vitro Studies Isolated Platelets Isolated Platelets In Vitro Studies->Isolated Platelets Cell Lines (e.g., Cardiomyocytes) Cell Lines (e.g., Cardiomyocytes) In Vitro Studies->Cell Lines (e.g., Cardiomyocytes) In Vivo Studies In Vivo Studies Animal Models (e.g., Mice) Animal Models (e.g., Mice) In Vivo Studies->Animal Models (e.g., Mice) Platelet Aggregation Assays Platelet Aggregation Assays Isolated Platelets->Platelet Aggregation Assays Receptor Binding Assays Receptor Binding Assays Cell Lines (e.g., Cardiomyocytes)->Receptor Binding Assays Signaling Pathway Analysis (e.g., Western Blot) Signaling Pathway Analysis (e.g., Western Blot) Receptor Binding Assays->Signaling Pathway Analysis (e.g., Western Blot) PAG Administration PAG Administration Animal Models (e.g., Mice)->PAG Administration Thrombosis Models Thrombosis Models PAG Administration->Thrombosis Models Cardiovascular Function Assessment Cardiovascular Function Assessment PAG Administration->Cardiovascular Function Assessment

Caption: Experimental workflow for studying Phenylacetylglutamine (PAG).

References

Unveiling the Link: A Comparative Guide to Validating the Association Between Dietary Protein and Phenylacetylglutamine Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of methodologies and findings from key studies investigating the association between dietary protein intake and circulating levels of Phenylacetylglutamine (B1677654) (PAG), a gut microbiota-derived metabolite increasingly linked to cardiovascular and other chronic diseases. This document is intended for researchers, scientists, and drug development professionals seeking to understand and validate this important biological relationship.

Executive Summary

Phenylacetylglutamine (PAG) is a metabolite produced through a multi-organismal process involving the microbial breakdown of dietary phenylalanine, an amino acid abundant in protein-rich foods, and subsequent conjugation with glutamine in the host's liver and kidneys.[1][2] Emerging evidence strongly suggests a positive correlation between the consumption of dietary protein, particularly from animal sources, and elevated plasma and urinary PAG levels.[1] This guide synthesizes quantitative data from various studies, details the experimental protocols used, and provides a visual representation of the metabolic pathway from dietary protein to PAG.

Data Presentation: Quantitative Association between Dietary Protein and PAG

The following tables summarize the quantitative data from studies investigating the relationship between dietary protein intake and PAG levels.

Study PopulationDietary Assessment MethodKey FindingsReference
Women's Lifestyle Validation Study (n=725)7-Day Dietary Records- Positive, though not statistically significant, association between total dietary protein and phenylalanine intake with plasma PAG levels. - Significant positive association between total red and processed meat intake and plasma PAGln levels (P = 0.015). - Significant inverse association between higher vegetable intake and plasma PAGln levels (P = 0.024).[1]
Acute Ischemic Stroke Patients (n=595)Not specifiedPatients were stratified into quartiles based on plasma PAGln levels. Higher PAGln quartiles were associated with a higher frequency of comorbidities.[3]
Heart Failure Patients (Cleveland cohort)Not specifiedPatients were stratified by PAGln quartiles. The median PAGln level was 4.2 μM (IQR: 2.4–6.9 μM).[4]
Patients with Coronary In-Stent Restenosis (n=72)Not specifiedPlasma PAGln levels were significantly higher in the in-stent restenosis (ISR) group compared to the in-stent patency (ISP) group (801.12 ± 291.1 ng/mL vs. 367.18 ± 271.02 ng/mL; P < 0.001).[5]

Table 1: Summary of Observational Studies on Dietary Factors and PAG Levels.

Study DesignIntervention GroupsDurationKey FindingsReference
Randomized, parallel, double-blind trial in overweight humans- Casein-supplemented diet - Soy protein-supplemented diet - Maltodextrin-supplemented (iso-caloric control) dietNot specifiedBoth casein and soy protein high-protein diets led to a significant increase in urinary phenylacetylglutamine excretion compared to the control diet.[6]
Randomized dietary intervention in elderly men- Recommended dietary allowance (RDA) of protein (0.8 g/kg/day) - 2x RDA of protein (1.6 g/kg/day)10 weeksThe study identified altered metabolic pathways, including those related to protein anabolism, but did not specifically report on PAG levels.[7]
Randomized controlled trials (meta-analysis)Varied doses of whey, casein, or milk protein5 hours postprandialDifferent protein types and doses modulate the appearance of dietary protein-derived phenylalanine in the circulation. Casein resulted in a smaller fraction of phenylalanine appearing compared to whey and milk protein.[8][9]

Table 2: Summary of Interventional Studies on Dietary Protein and Related Metabolites.

Experimental Protocols

A clear understanding of the methodologies employed in these studies is crucial for interpretation and replication.

Dietary Intake Assessment

The accurate assessment of dietary protein intake is fundamental to these studies. The most common methods include:

  • Food Frequency Questionnaires (FFQs): These questionnaires assess the long-term habitual intake of a variety of food items. Participants report the frequency of consumption and portion sizes over a specified period (e.g., the past year). FFQs are a practical tool for large-scale epidemiological studies.

  • 24-Hour Dietary Recalls: This method involves a trained interviewer asking the participant to recall all foods and beverages consumed in the previous 24 hours. Multiple recalls are often collected to better represent an individual's usual intake.

  • 7-Day Dietary Records: Participants record all foods and beverages consumed over a seven-day period. This method provides a more detailed and accurate picture of short-term dietary intake.[1]

Quantification of Phenylacetylglutamine (PAG)

The gold-standard for quantifying PAG in biological samples (plasma, serum, urine) is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) .

1. Sample Preparation:

  • Blood samples are typically collected after an overnight fast.

  • Plasma or serum is separated by centrifugation.

  • Proteins are precipitated from the plasma/serum using a solvent like methanol (B129727) or a mixture of acetonitrile (B52724) and methanol.

  • The sample is then vortexed, sonicated, and centrifuged to pellet the precipitated proteins.

  • The resulting supernatant, containing the metabolites, is collected for analysis.

2. Chromatographic Separation:

  • The supernatant is injected into a UPLC system.

  • A C18 reverse-phase column is commonly used for separation.

  • A mobile phase gradient, typically consisting of water and acetonitrile with an acid modifier (e.g., formic or acetic acid), is used to elute the metabolites from the column.

3. Mass Spectrometric Detection:

  • The eluent from the UPLC is introduced into a tandem mass spectrometer.

  • PAG is typically ionized using electrospray ionization (ESI) in either positive or negative mode.

  • Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for PAG.

  • Stable isotope-labeled internal standards (e.g., d5-PAG) are often used for accurate quantification.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of PAG formation and a typical experimental workflow for investigating the diet-PAG association.

PAG_Pathway DietaryProtein Dietary Protein Phenylalanine Phenylalanine DietaryProtein->Phenylalanine Digestion GutMicrobiota Gut Microbiota Phenylalanine->GutMicrobiota PAA Phenylacetic Acid (PAA) GutMicrobiota->PAA Metabolism LiverKidney Liver & Kidney PAA->LiverKidney PAG Phenylacetylglutamine (PAG) LiverKidney->PAG Conjugation Glutamine Glutamine Glutamine->LiverKidney SystemicCirculation Systemic Circulation PAG->SystemicCirculation Enters

Metabolic pathway of Phenylacetylglutamine (PAG) formation.

Experimental_Workflow cluster_study_design Study Design cluster_analysis Analysis cluster_validation Validation & Correlation ParticipantRecruitment Participant Recruitment DietaryIntervention Dietary Intervention or Assessment ParticipantRecruitment->DietaryIntervention SampleCollection Biological Sample Collection (Blood, Urine) DietaryIntervention->SampleCollection DietaryAnalysis Dietary Data Analysis (FFQ, 24h Recall) DietaryIntervention->DietaryAnalysis PAG_Quantification PAG Quantification (UPLC-MS/MS) SampleCollection->PAG_Quantification StatisticalAnalysis Statistical Analysis DietaryAnalysis->StatisticalAnalysis PAG_Quantification->StatisticalAnalysis Correlation Correlation of Dietary Protein and PAG Levels StatisticalAnalysis->Correlation

Typical experimental workflow for validating the diet-PAG association.

References

A Head-to-Head Comparison of Phenylacetylglutamine (PAG) Quantification Methods: ELISA Kits vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Phenylacetylglutamine (PAG), a gut microbiota-derived metabolite linked to cardiovascular and metabolic diseases, is of paramount importance. This guide provides a comprehensive head-to-head comparison of the two primary analytical methods used for PAG quantification: commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This comparison synthesizes available data on the performance of these methods, outlines their experimental protocols, and presents visual workflows to aid in the selection of the most appropriate technique for your research needs. It is important to note that while LC-MS/MS methods for PAG are well-documented in scientific literature with detailed performance characteristics, publicly available quantitative data for commercial ELISA kits is limited. This guide reflects the currently accessible information.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of commercially available Phenylacetylglutamine ELISA kits and laboratory-developed LC-MS/MS assays. Data for ELISA kits are based on general product information, as specific performance data is not consistently provided by manufacturers. In contrast, the performance of LC-MS/MS is well-documented in numerous research publications.

FeaturePhenylacetylglutamine ELISA KitsPhenylacetylglutamine LC-MS/MS Assays
Principle Competitive ImmunoassayChromatographic separation and mass-based detection
Sensitivity (LLOQ) Data not consistently provided by manufacturers.Typically in the low ng/mL or high pg/mL range.
Dynamic Range Generally narrower, specific ranges often not detailed in product datasheets.Wide linear dynamic range, often spanning several orders of magnitude.
Precision (CV%) Intra- and inter-assay CVs are often stated to be <15%, but specific data is scarce.High precision, with intra- and inter-assay CVs typically below 10%.
Accuracy (% Recovery) Data not consistently provided by manufacturers.High accuracy, with recovery rates typically between 90-110%.
Specificity Potential for cross-reactivity with structurally similar molecules.High specificity due to chromatographic separation and mass filtering.
Throughput High-throughput compatible (96-well plate format).Lower throughput, sample-by-sample analysis.
Instrumentation Standard ELISA plate reader.LC system coupled with a tandem mass spectrometer.
Sample Volume Typically in the microliter range.Typically in the microliter range.
Cost per Sample Generally lower.Generally higher.
Method Development Pre-validated kits, minimal in-house development required.Requires significant in-house method development and validation.

Metabolic Pathway of Phenylacetylglutamine

Phenylacetylglutamine is a product of host and gut microbial co-metabolism. Dietary phenylalanine is converted to phenylacetic acid (PAA) by gut bacteria. PAA is then absorbed into circulation and conjugated with glutamine in the liver to form Phenylacetylglutamine.

PAG_Pathway Phenylacetylglutamine Metabolic Pathway Diet Dietary Phenylalanine Gut Gut Microbiota Diet->Gut Metabolism PAA Phenylacetic Acid (PAA) Gut->PAA Liver Liver PAA->Liver Absorption PAG Phenylacetylglutamine (PAG) Liver->PAG Conjugation with Glutamine

Caption: Metabolic pathway of Phenylacetylglutamine formation.

Experimental Protocols

Phenylacetylglutamine ELISA Kit (Competitive Assay)

This protocol describes a general workflow for a competitive ELISA designed to quantify Phenylacetylglutamine. In this format, free PAG in the sample competes with a fixed amount of labeled PAG for binding to a limited number of antibody sites.

Experimental Workflow: Competitive ELISA

ELISA_Workflow Competitive ELISA Workflow for PAG Quantification cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Sample_Prep Sample and Standard Preparation Incubation1 Add Samples/Standards and Labeled PAG Sample_Prep->Incubation1 Coating Antibody-Coated Plate Coating->Incubation1 Washing1 Wash Incubation1->Washing1 Substrate Add Substrate Washing1->Substrate Incubation2 Incubate Substrate->Incubation2 Stop Add Stop Solution Incubation2->Stop Read Read Absorbance (e.g., 450 nm) Stop->Read Analysis Calculate PAG Concentration Read->Analysis

Caption: Workflow for Phenylacetylglutamine quantification by competitive ELISA.

Methodology:

  • Preparation: Prepare standards with known concentrations of Phenylacetylglutamine and dilute samples as required.

  • Competitive Binding: Add standards and samples to the wells of a microplate pre-coated with anti-PAG antibodies. Subsequently, add a fixed amount of enzyme-labeled PAG to each well. Incubate to allow competition between the PAG in the sample and the labeled PAG for binding to the antibodies.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Reaction: Add a chromogenic substrate that reacts with the enzyme conjugated to the labeled PAG. The intensity of the color developed is inversely proportional to the concentration of PAG in the sample.

  • Signal Detection: Stop the reaction and measure the absorbance using a microplate reader.

  • Quantification: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the PAG concentration in the samples by interpolating their absorbance values on the standard curve.

Phenylacetylglutamine Quantification by LC-MS/MS

LC-MS/MS is considered the gold standard for the quantification of small molecules like Phenylacetylglutamine due to its high sensitivity and specificity.

Experimental Workflow: LC-MS/MS

LCMS_Workflow LC-MS/MS Workflow for PAG Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Extraction Protein Precipitation / Extraction IS_Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., ESI) Separation->Ionization MS1 Mass Selection (Precursor Ion) Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Fragment Ion Detection CID->MS2 Peak_Integration Peak Integration MS2->Peak_Integration Quantification Quantification using Standard Curve Peak_Integration->Quantification

Caption: Workflow for Phenylacetylglutamine quantification by LC-MS/MS.

Methodology:

  • Sample Preparation:

    • Spike the biological sample (e.g., plasma, urine) with a known concentration of a stable isotope-labeled internal standard (e.g., Phenylacetylglutamine-d5).

    • Perform protein precipitation using a solvent like methanol (B129727) or acetonitrile (B52724) to remove proteins.

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute it in a suitable solvent for LC injection.

  • Liquid Chromatography (LC):

    • Inject the prepared sample into an LC system.

    • Separate Phenylacetylglutamine from other matrix components using a suitable LC column (e.g., C18) and a specific mobile phase gradient.

  • Tandem Mass Spectrometry (MS/MS):

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Ionize Phenylacetylglutamine and the internal standard, typically using electrospray ionization (ESI).

    • In the first mass analyzer (Q1), select the precursor ion (the protonated or deprotonated molecule) of PAG.

    • Fragment the precursor ion in the collision cell (Q2).

    • In the third mass analyzer (Q3), detect and quantify specific fragment ions.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Generate a calibration curve using standards with known PAG concentrations.

    • Calculate the concentration of PAG in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Conclusion

The choice between an ELISA kit and an LC-MS/MS assay for Phenylacetylglutamine quantification depends on the specific requirements of the study.

  • ELISA kits offer a convenient, high-throughput, and cost-effective solution that is well-suited for screening large numbers of samples. However, the lack of detailed, publicly available performance data from manufacturers necessitates in-house validation to ensure the data quality meets the specific research needs. Potential cross-reactivity should also be considered.

  • LC-MS/MS provides the highest level of sensitivity, specificity, and accuracy, making it the gold standard for quantitative analysis of Phenylacetylglutamine. This method is ideal for studies requiring precise and reliable data, such as clinical research and drug development. The main drawbacks are the lower throughput, higher cost, and the need for specialized equipment and expertise for method development and validation.

For researchers requiring robust and highly accurate quantification of Phenylacetylglutamine, LC-MS/MS is the recommended method. For large-scale screening studies where high throughput is a priority and some degree of variability can be tolerated, ELISA kits may be a suitable alternative, provided they are properly validated.

Safety Operating Guide

Proper Disposal of Phenylacetylglutamine-d5: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Phenylacetylglutamine-d5, a deuterated compound identified as a hazardous substance. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety Considerations

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal of this compound Waste

Unused or waste this compound must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Segregate this compound waste from other waste streams to prevent accidental reactions.[2][3] It should be collected in a designated, compatible waste container.

Step 2: Container Selection and Labeling

Use a leak-proof, sealable container made of a material compatible with this compound. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][4] The label should also indicate the date accumulation started and the associated hazards (e.g., "Harmful," "Irritant").

Step 3: Storage

Store the waste container in a designated, secure area away from incompatible materials.[1] This area should be well-ventilated and under the control of laboratory personnel.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[2][4]

Disposal of Empty Containers

Empty containers that once held this compound must also be handled with care to ensure any residual chemical is properly managed.

Step 1: Triple Rinsing

Unless the container held an acutely hazardous waste (P-listed), it should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[5][6][7] Given that this compound is a solid, a solvent in which it is soluble should be used. The rinsate from this process must be collected and disposed of as hazardous chemical waste.[5][6][8]

Step 2: Container Defacing and Disposal

Once triple-rinsed and air-dried, the original label on the container must be defaced or removed.[5][8][9] The container should then be marked as "EMPTY".[5][7] After these steps, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.[5][9]

Disposal of Contaminated Materials

Any materials, such as personal protective equipment (PPE), absorbent pads, or lab supplies, that come into contact with this compound are considered contaminated waste.

Step 1: Segregation

Collect all contaminated solid waste in a designated, clearly labeled hazardous waste bag or container.[1] This waste should be kept separate from non-hazardous trash.

Step 2: Disposal

Dispose of the contaminated waste through your institution's hazardous waste program.[1]

Summary of Disposal Procedures

Waste TypeProcedureKey Considerations
This compound Treat as hazardous chemical waste. Collect in a labeled, sealed container.Do not dispose of down the drain or in regular trash. Arrange for professional disposal.
Empty Containers Triple-rinse with a suitable solvent. Collect rinsate as hazardous waste. Deface original label and mark as "EMPTY".Follow institutional guidelines for final disposal of the rinsed container.
Contaminated Materials Collect in a designated, labeled hazardous waste container.Dispose of through your institution's hazardous waste program.

Disposal Workflow

G cluster_0 This compound Disposal cluster_1 Chemical Waste cluster_2 Empty Container cluster_3 Contaminated Material start Start: Have this compound Waste? waste_type Identify Waste Type start->waste_type chem_waste Collect in Labeled Hazardous Waste Container waste_type->chem_waste Chemical empty_container Triple-Rinse Container waste_type->empty_container Empty Container cont_material Collect in Labeled Hazardous Waste Bag/Container waste_type->cont_material Contaminated Material chem_dispose Arrange Professional Hazardous Waste Disposal chem_waste->chem_dispose collect_rinsate Collect Rinsate as Hazardous Waste empty_container->collect_rinsate deface_label Deface Label & Mark 'EMPTY' collect_rinsate->deface_label dispose_container Dispose of Container per Institutional Policy deface_label->dispose_container cont_dispose Dispose as Hazardous Waste cont_material->cont_dispose

Caption: Decision workflow for the proper disposal of this compound and associated waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenylacetylglutamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Phenylacetylglutamine-d5. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research. This compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. For extended contact, consider double-gloving.
Eye and Face Protection Safety glasses with side shields or safety gogglesMust be worn at all times in the laboratory. A face shield should be worn over safety glasses or goggles when there is a risk of splashing.
Body Protection Laboratory coatA long-sleeved lab coat is required to protect skin and clothing.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be required based on a risk assessment.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a chemical fume hood.

  • Verify that the fume hood is functioning correctly.

  • Have all necessary glassware and consumables clean and readily accessible.

  • Prepare a designated waste container for this compound contaminated materials.

2. Weighing and Solution Preparation:

  • Perform all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure the container is securely capped after use.

3. Experimental Use:

  • Clearly label all containers with the chemical name, concentration, and hazard symbols.

  • Handle all solutions containing this compound with the same precautions as the solid material.

  • Avoid generating aerosols.

4. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling prep1 Verify Fume Hood Function weigh Weigh Solid in Fume Hood prep1->weigh prep2 Gather Materials prep2->weigh prep3 Prepare Waste Container dispose Dispose of Waste prep3->dispose dissolve Prepare Solution weigh->dissolve use Conduct Experiment dissolve->use store Store Securely use->store decon Decontaminate Work Area use->decon use->dispose

Safe Handling Workflow for this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials that have come into direct contact with this compound, including gloves, weighing paper, pipette tips, and empty containers, must be disposed of as hazardous chemical waste.

  • Do not mix this waste with non-hazardous laboratory trash.

2. Waste Collection:

  • Collect all solid and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include "Hazardous Waste," the chemical name (this compound), and the associated hazards (Toxic, Irritant).

3. Disposal Procedure:

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal of the waste container.

  • Do not pour any waste containing this compound down the drain.

Emergency Procedures: Spill and Exposure Response

1. Minor Spill (Contained within a fume hood):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, use an absorbent material to contain and clean up the spill.

  • Place the used absorbent material in the designated hazardous waste container.

  • Decontaminate the area with a suitable cleaning agent, such as a decontamination solution for aromatic amines, followed by a rinse with water.[2][3]

  • Wash hands thoroughly after cleanup.

2. Major Spill (Outside of a fume hood):

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's EHS department immediately.

  • Prevent others from entering the area.

  • Provide the Safety Data Sheet (SDS) to emergency responders.

3. Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

spill Spill Occurs assess Assess Severity spill->assess minor_spill Minor Spill (in fume hood) assess->minor_spill Minor major_spill Major Spill (outside fume hood) assess->major_spill Major cleanup Contain and Clean Up with Absorbent minor_spill->cleanup evacuate Evacuate Area major_spill->evacuate decon Decontaminate Area cleanup->decon dispose Dispose of Waste decon->dispose notify Notify Supervisor & EHS evacuate->notify

Emergency Spill Response Logic Diagram.

References

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Phenylacetylglutamine-d5
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.